molecular formula C95H168N41O33P3S B15547634 Lys-CoA-tat

Lys-CoA-tat

Número de catálogo: B15547634
Peso molecular: 2537.6 g/mol
Clave InChI: HACJGFKRDXAILR-YOMKQVKJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Lys-CoA-tat is a useful research compound. Its molecular formula is C95H168N41O33P3S and its molecular weight is 2537.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C95H168N41O33P3S

Peso molecular

2537.6 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C95H168N41O33P3S/c1-51(137)125-54(18-6-9-34-112-69(142)47-173-43-42-113-67(140)31-41-114-86(155)73(144)95(2,3)48-166-172(163,164)169-171(161,162)165-46-65-72(168-170(158,159)160)71(143)87(167-65)136-50-124-70-74(99)122-49-123-75(70)136)77(146)135-64(44-52-25-27-53(138)28-26-52)76(145)121-45-68(141)126-55(19-10-35-115-89(100)101)78(147)127-56(16-4-7-32-96)79(148)128-57(17-5-8-33-97)80(149)129-58(20-11-36-116-90(102)103)81(150)130-60(22-13-38-118-92(106)107)83(152)133-62(29-30-66(98)139)85(154)132-59(21-12-37-117-91(104)105)82(151)131-61(23-14-39-119-93(108)109)84(153)134-63(88(156)157)24-15-40-120-94(110)111/h25-28,49-50,54-65,71-73,87,138,143-144H,4-24,29-48,96-97H2,1-3H3,(H2,98,139)(H,112,142)(H,113,140)(H,114,155)(H,121,145)(H,125,137)(H,126,141)(H,127,147)(H,128,148)(H,129,149)(H,130,150)(H,131,151)(H,132,154)(H,133,152)(H,134,153)(H,135,146)(H,156,157)(H,161,162)(H,163,164)(H2,99,122,123)(H4,100,101,115)(H4,102,103,116)(H4,104,105,117)(H4,106,107,118)(H4,108,109,119)(H4,110,111,120)(H2,158,159,160)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65+,71+,72+,73-,87+/m0/s1

Clave InChI

HACJGFKRDXAILR-YOMKQVKJSA-N

Origen del producto

United States

Foundational & Exploratory

Lys-CoA-Tat: A Bisubstrate Inhibitor Targeting p300/CBP Histone Acetyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The paralogous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical transcriptional coactivators involved in a vast array of cellular processes, including cell growth, differentiation, and gene expression.[1] Their dysregulation is implicated in numerous diseases, most notably cancer, making them attractive therapeutic targets.[2] Lys-CoA-Tat is a potent and selective bisubstrate inhibitor designed to target the catalytic activity of p300/CBP. This guide provides a comprehensive overview of its mechanism, quantitative data, and the experimental protocols used for its characterization.

Mechanism of Action

p300/CBP catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone and non-histone protein substrates.[3] Unlike many other acetyltransferases that follow a sequential mechanism, p300/CBP is proposed to operate via a Theorell-Chance, or "hit-and-run," kinetic mechanism.[3][4] This model involves the initial binding of acetyl-CoA, followed by a transient interaction with the lysine substrate, and does not form a detectable ternary complex.[4]

Lys-CoA is a bisubstrate analog that covalently links a lysine moiety and coenzyme A.[3] This design allows it to simultaneously occupy both the acetyl-CoA and the lysine substrate binding sites within the p300/CBP active site, leading to potent inhibition.[3] The "Tat" component refers to a cell-penetrating peptide sequence that can be conjugated to Lys-CoA to facilitate its entry into cells for cell-based assays, overcoming the cell-impermeable nature of Lys-CoA.[5][6]

Quantitative Inhibitory Data

The inhibitory potency of Lys-CoA against p300/CBP has been well-characterized. Below is a summary of the key quantitative data.

Inhibitor Target Enzyme IC50 Ki Selectivity Reference
Lys-CoAp30050-500 nM19 nM~100-fold vs. PCAF[3][7]
Lys-CoAPCAF200 µM--[7]

Note: IC50 values can vary depending on assay conditions, such as pre-incubation time with the enzyme, due to the slow, tight-binding kinetics of Lys-CoA.[3]

Signaling Pathway and Inhibition

The following diagram illustrates the role of p300/CBP in histone acetylation and gene transcription, and how this compound intervenes.

p300_CBP_pathway cluster_nucleus Nucleus TF Transcription Factors p300_CBP p300/CBP TF->p300_CBP recruits Acetylated_Histone Acetylated Histone p300_CBP->Acetylated_Histone acetylates Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP binds Lysine_Substrate Histone Lysine Lysine_Substrate->p300_CBP binds Chromatin Relaxed Chromatin Acetylated_Histone->Chromatin Transcription Gene Transcription Chromatin->Transcription Lys_CoA_Tat This compound Lys_CoA_Tat->p300_CBP inhibits

p300/CBP signaling and inhibition by this compound.

Experimental Protocols

Histone Acetyltransferase (HAT) Inhibition Assay (Radiometric)

This biochemical assay measures the transfer of a radiolabeled acetyl group from [3H]-acetyl-CoA to a histone substrate.

Materials:

  • Recombinant p300/CBP enzyme

  • Histone H3 or H4 peptide substrate

  • [3H]-acetyl-CoA

  • Lys-CoA inhibitor

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the Lys-CoA inhibitor in the assay buffer.

  • In a microplate, add the p300/CBP enzyme to each well.

  • Add the diluted inhibitor or vehicle control to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiate the reaction by adding a mixture of the histone peptide substrate and [3H]-acetyl-CoA.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding an acid solution (e.g., acetic acid).

  • Spot the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium bicarbonate) to remove unincorporated [3H]-acetyl-CoA.

  • Dry the filter paper and add scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular Histone Acetylation Assay (Western Blot)

This cell-based assay quantifies the levels of a specific histone acetylation mark (e.g., H3K27ac) in cells treated with a cell-permeable inhibitor like this compound.[8]

Materials:

  • Cell line of interest (e.g., PC-3, HEK293T)[8][9]

  • This compound inhibitor

  • Cell culture medium and reagents

  • Lysis buffer

  • Primary antibodies (e.g., anti-H3K27ac, anti-total Histone H3)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 3-24 hours).[8][9]

  • Harvest the cells and lyse them to extract total protein.

  • Determine protein concentration using a standard method (e.g., BCA assay).

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA).

  • Incubate the membrane with the primary antibody against the specific histone mark (e.g., anti-H3K27ac) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.

  • Quantify the band intensities to determine the dose-dependent effect of the inhibitor on histone acetylation.

Experimental and Logical Workflows

The following diagrams illustrate the workflow for evaluating a p300/CBP inhibitor and the logical mechanism of bisubstrate inhibition.

experimental_workflow cluster_workflow Inhibitor Evaluation Workflow start Start: Synthesize Inhibitor (this compound) biochem_assay Biochemical Assay (e.g., Radiometric HAT Assay) start->biochem_assay determine_ic50 Determine IC50 & Ki biochem_assay->determine_ic50 cellular_assay Cellular Assay (e.g., Western Blot for H3K27ac) determine_ic50->cellular_assay selectivity_panel Selectivity Profiling (vs. other HATs like PCAF) determine_ic50->selectivity_panel determine_ec50 Determine Cellular Potency (EC50) cellular_assay->determine_ec50 in_vivo_studies In Vivo Studies (if applicable) determine_ec50->in_vivo_studies selectivity_panel->in_vivo_studies end End: Characterized Inhibitor in_vivo_studies->end

Workflow for the evaluation of a p300/CBP inhibitor.

logical_relationship cluster_active_site p300/CBP Active Site cluster_inhibitor Bisubstrate Inhibitor p300_enzyme p300/CBP Enzyme acetyl_coa_site Acetyl-CoA Binding Site lysine_site Lysine Substrate Binding Pocket lys_coa Lys-CoA lys_coa->p300_enzyme Forms Tight Complex coa_moiety CoA Moiety lys_coa->coa_moiety contains lysine_moiety Lysine Moiety lys_coa->lysine_moiety contains coa_moiety->acetyl_coa_site Occupies lysine_moiety->lysine_site Occupies

Logical relationship of bisubstrate inhibition.

Conclusion

Lys-CoA and its cell-permeable analog, this compound, are invaluable chemical tools for studying the function of p300/CBP acetyltransferases. As a potent and selective bisubstrate inhibitor, it has significantly contributed to understanding the catalytic mechanism of p300/CBP and serves as a foundational compound for the development of novel epigenetic therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this inhibitor in their studies of p300/CBP biology and drug discovery efforts.

References

The Advent of Lys-CoA-Tat: A Technical Guide to a Cell-Permeable Epigenetic Probe for p300/CBP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of epigenetic regulation has been significantly advanced by the development of specific inhibitors for histone acetyltransferases (HATs). Among these, Lys-CoA has emerged as a potent and selective inhibitor of the p300/CBP HAT family, key regulators of transcription and cellular processes. However, the therapeutic and broader research applications of Lys-CoA have been hampered by its poor cell permeability. To overcome this limitation, the strategic conjugation of Lys-CoA with the cell-penetrating peptide Tat has given rise to Lys-CoA-Tat, a promising tool for cell-based studies. This technical guide provides an in-depth overview of the discovery, development, and application of this compound, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Introduction: Overcoming the Cell Permeability Barrier of Lys-CoA

The histone acetyltransferases p300 and its paralog CBP are crucial transcriptional co-activators involved in a myriad of cellular functions, including proliferation, differentiation, and DNA repair. Their dysregulation is implicated in various diseases, most notably cancer, making them attractive therapeutic targets.

Lys-CoA, a bi-substrate analog, is a highly selective and potent inhibitor of the HAT activity of p300/CBP, with IC50 values in the nanomolar range.[1] Despite its efficacy in biochemical assays, the negatively charged phosphate groups in its coenzyme A moiety render it impermeable to cell membranes, limiting its utility in cellular and in vivo studies.[2]

The HIV-1 trans-activator of transcription (Tat) protein contains a protein transduction domain, a short, basic peptide sequence that can efficiently traverse cellular membranes. This property has been widely exploited to deliver a variety of cargo molecules, including peptides, proteins, and small molecules, into cells.[3][4] The development of this compound, a conjugate of Lys-CoA and the Tat peptide, represents a significant step forward in enabling the study of p300/CBP inhibition in a cellular context.[5]

Quantitative Data: Efficacy and Selectivity

The inhibitory activity of Lys-CoA and its derivatives is a critical parameter for its use as a chemical probe. The following table summarizes key quantitative data for Lys-CoA. While specific IC50 values for the this compound conjugate in various cell lines are not extensively published, a concentration of 50 µM has been shown to be effective in inhibiting the growth of primary t(8;21)+ leukemia cells.[5]

CompoundTargetIC50SelectivityReference
Lys-CoAp300 HAT50-500 nM~100-fold vs. PCAF[1]
Lys-CoAPCAF~200 µM[1]
This compoundPrimary t(8;21)+ leukemia cells50 µM (effective concentration)Not specified[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a this compound conjugate and its application in cell-based assays.

Synthesis of this compound Conjugate (Representative Protocol)

The synthesis of a cell-permeable this compound conjugate can be achieved by linking the Lys-CoA analog to the Tat peptide via a reducible disulfide bond. This strategy allows for the release of the active Lys-CoA inhibitor within the reducing environment of the cell.

Materials:

  • Fmoc-Cys(Trt)-OH

  • Rink Amide resin

  • Standard Fmoc-protected amino acids for Tat peptide synthesis (e.g., YGRKKRRQRRR)

  • Lys-CoA analog with a thiol-reactive group (e.g., a maleimide or a pyridyl disulfide derivative)

  • HOBt, HBTU, DIEA for peptide synthesis

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Solid-Phase Peptide Synthesis of Tat-Cys:

    • Synthesize the Tat peptide (e.g., YGRKKRRQRRR) with a C-terminal cysteine residue on Rink Amide resin using standard Fmoc solid-phase peptide synthesis chemistry.

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.

    • Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.

    • Confirm the identity and purity of the Tat-Cys peptide by mass spectrometry.

  • Conjugation of Lys-CoA Analog to Tat-Cys:

    • Dissolve the purified Tat-Cys peptide in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).

    • Add the thiol-reactive Lys-CoA analog in a slight molar excess.

    • If using a pyridyl disulfide derivative of Lys-CoA, the reaction will proceed via a disulfide exchange.

    • Allow the reaction to proceed at room temperature for several hours to overnight.

  • Purification of this compound Conjugate:

    • Purify the resulting this compound conjugate by reverse-phase HPLC to remove unreacted starting materials.

    • Characterize the final product by mass spectrometry to confirm the successful conjugation.

    • Lyophilize the purified conjugate and store at -80°C.

Cell Treatment with this compound

Materials:

  • Cancer cell line of interest (e.g., leukemia cell lines like Kasumi-1)

  • Complete cell culture medium

  • This compound conjugate

  • Vehicle control (e.g., sterile PBS or DMSO)

  • 96-well plates for viability assays or larger plates for protein extraction

Procedure:

  • Cell Seeding:

    • Seed cells in appropriate culture vessels at a density that allows for logarithmic growth during the experiment.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Dilute the stock solution to the desired final concentrations in complete cell culture medium. A starting concentration of 50 µM can be used based on published data.[5] A dose-response experiment is recommended to determine the optimal concentration for the cell line of interest.

    • Treat the cells with the this compound conjugate or vehicle control.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Downstream Analysis:

    • Proceed with downstream assays such as cell viability assays (e.g., MTT or CellTiter-Glo), or harvest cells for protein extraction and subsequent western blot analysis.

Cell-Based Histone Acetylation Assay (Western Blot)

This protocol details the assessment of histone acetylation levels in cells treated with this compound.

Materials:

  • Treated and control cells

  • Histone extraction buffer

  • SDS-PAGE gels (e.g., 15%)

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Histone Extraction:

    • Harvest cells and perform histone extraction using a suitable protocol (e.g., acid extraction).

    • Quantify the protein concentration of the histone extracts.

  • SDS-PAGE and Western Blotting:

    • Separate the histone extracts by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the acetylated histone mark of interest overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an ECL detection reagent and an imaging system.

    • Normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving this compound and a typical experimental workflow for its use in cell-based studies.

Mechanism of Action of this compound

Lys_CoA_Tat_Mechanism Lys_CoA_Tat This compound (extracellular) Cell_Membrane Cell Membrane Lys_CoA_Tat->Cell_Membrane Tat_Mediated_Uptake Tat-mediated Uptake Cell_Membrane->Tat_Mediated_Uptake Lys_CoA_Tat_Intra This compound (intracellular) Tat_Mediated_Uptake->Lys_CoA_Tat_Intra Reduction Intracellular Reduction (e.g., by Glutathione) Lys_CoA_Tat_Intra->Reduction Lys_CoA Lys-CoA Reduction->Lys_CoA p300_CBP p300/CBP Lys_CoA->p300_CBP Inhibition Histone_Acetylation Histone Acetylation p300_CBP->Histone_Acetylation Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Cellular_Effects Cellular Effects (e.g., Growth Arrest, Apoptosis) Gene_Expression->Cellular_Effects

Caption: Mechanism of this compound action.

Experimental Workflow for Cell-Based Studies

Experimental_Workflow cluster_assays Downstream Assays Start Start Synthesis Synthesis of This compound Start->Synthesis Treatment Treatment with This compound Synthesis->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot for Histone Acetylation Treatment->Western_Blot Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) Treatment->Gene_Expression Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Gene_Expression->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound studies.

Conclusion and Future Directions

The development of this compound has provided a valuable tool to probe the function of p300/CBP histone acetyltransferases in living cells. By overcoming the permeability barrier of Lys-CoA, this conjugate allows for the investigation of the cellular consequences of p300/CBP inhibition with high specificity. The provided protocols and data serve as a guide for researchers to incorporate this powerful tool into their studies.

Future research will likely focus on optimizing the linker chemistry for more controlled intracellular release, expanding the range of cell types and disease models in which this compound is tested, and exploring its potential as a therapeutic agent. Further quantitative proteomics and transcriptomics studies will also be crucial to fully elucidate the downstream effects of p300/CBP inhibition mediated by this innovative cell-permeable probe.

References

The Gateway Within: A Technical Guide to Tat Peptide-Mediated Cellular Uptake of Lysyl-Coenzyme A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The delivery of large, charged molecules such as Lysyl-Coenzyme A (Lys-CoA) into the cytoplasm remains a significant hurdle in therapeutic and research applications. The cell's plasma membrane is a formidable barrier to such molecules. Cell-penetrating peptides (CPPs), and most notably the trans-activator of transcription (Tat) peptide derived from the HIV-1 virus, have emerged as a promising strategy to overcome this limitation. This technical guide provides an in-depth exploration of the mechanisms by which the Tat peptide facilitates the cellular uptake of conjugated cargo, with a specific focus on the potential delivery of Lys-CoA. It details the proposed cellular entry pathways, summarizes key quantitative data from related studies, provides detailed experimental protocols for assessing uptake, and visualizes the underlying biological processes.

Introduction: The Challenge of Intracellular Delivery

Coenzyme A and its derivatives are pivotal players in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism. Lys-CoA, a conjugate of lysine and coenzyme A, is a key molecule in certain metabolic contexts and a potential therapeutic agent. However, its size and net charge prevent its passive diffusion across the cell membrane. The Tat peptide, a short, arginine-rich peptide (RKKRRQRRR), has been extensively studied for its remarkable ability to traverse cellular membranes and deliver a wide array of cargo molecules, ranging from small molecules to large proteins and nanoparticles.[1][2] The primary mechanism of action involves an initial electrostatic interaction with the negatively charged cell surface, followed by internalization through various endocytic pathways.[3][4]

Mechanisms of Tat Peptide-Mediated Cellular Uptake

The precise mechanism of Tat peptide entry is a subject of ongoing research, with evidence suggesting multiple pathways that can be cargo and cell-type dependent.[1][5] The prevailing models for the uptake of Tat-cargo conjugates are summarized below.

Initial Cell Surface Interaction

The journey of a Tat-Lys-CoA conjugate into the cell begins at the plasma membrane. The highly cationic nature of the Tat peptide facilitates a strong electrostatic interaction with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[5][6] This interaction is thought to concentrate the conjugate at the cell surface, thereby increasing the efficiency of subsequent internalization steps.

Endocytic Pathways

Following the initial binding, the Tat-Lys-CoA conjugate is internalized primarily through endocytosis. Several endocytic routes have been implicated:

  • Clathrin-Mediated Endocytosis: This is a well-characterized pathway involving the formation of clathrin-coated pits that invaginate and pinch off to form vesicles. Studies have shown that inhibitors of this pathway can reduce the uptake of Tat peptide and its conjugates.[6]

  • Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. It has been identified as a potential route for the entry of some Tat-cargo complexes.[5]

  • Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) through actin-driven membrane ruffling.[7] It is a significant pathway for the uptake of Tat and its larger cargos.[4][5]

Direct Translocation (for unconjugated Tat)

For the Tat peptide alone, or when conjugated to very small molecules, a mechanism of direct translocation across the lipid bilayer has been proposed.[8] This process is thought to involve the formation of transient pores in the membrane. However, for a larger cargo like Lys-CoA, this pathway is considered less likely to be the primary route of entry.

Endosomal Escape: The Critical Hurdle

Once inside an endosome, the Tat-Lys-CoA conjugate must escape into the cytoplasm to reach its site of action. This is often the rate-limiting step in the delivery process. The acidic environment of the late endosome is thought to induce conformational changes in the Tat peptide, potentially leading to the destabilization of the endosomal membrane and the release of the cargo.

Quantitative Analysis of Tat-Mediated Uptake

ParameterCargoCell LineMethodResultReference
Uptake Rate TMR-TatHeLaFlow CytometryApparent rate at 37°C is approximately twice that at 25°C.[9]
Uptake Inhibition Tat-PNAA549Flow CytometryUptake inhibited by inhibitors of macropinocytosis and clathrin-mediated endocytosis.[5]
Intracellular Accumulation C16NTD (Tat-Doxorubicin conjugate)KB-V1 (drug-resistant)Flow Cytometry~20% loss after 2h in drug-free medium, indicating good retention.[3]
Uptake Enhancement C16NTF (palmitoylated Tat-5-FAM)HeLaFlow Cytometry~6-fold higher fluorescence intensity compared to non-palmitoylated NTF.[10]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cellular uptake of a hypothetical Tat-Lys-CoA conjugate.

Synthesis and Purification of Tat-Lys-CoA Conjugate
  • Peptide Synthesis: The Tat peptide (RKKRRQRRR) with a C-terminal cysteine is synthesized using standard solid-phase peptide synthesis (SPPS).

  • Cargo Modification: Lys-CoA is modified with a maleimide group to enable conjugation to the cysteine residue of the Tat peptide.

  • Conjugation: The cysteine-containing Tat peptide is reacted with the maleimide-modified Lys-CoA in a suitable buffer (e.g., PBS, pH 7.2) overnight at 4°C.

  • Purification: The resulting Tat-Lys-CoA conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the conjugate are confirmed by mass spectrometry.

Cellular Uptake Assay using Flow Cytometry
  • Cell Culture: Adherent cells (e.g., HeLa or A549) are seeded in 24-well plates and allowed to reach 70-80% confluency.

  • Treatment: The cells are incubated with varying concentrations of a fluorescently labeled Tat-Lys-CoA conjugate (e.g., FITC-Tat-Lys-CoA) in serum-free media for different time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.

  • Washing: After incubation, the cells are washed three times with cold PBS to remove any surface-bound conjugate.

  • Cell Detachment: The cells are detached using trypsin-EDTA.

  • Flow Cytometry Analysis: The fluorescence intensity of the cells is analyzed using a flow cytometer. The mean fluorescence intensity is used as a measure of cellular uptake.

Confocal Microscopy for Visualization of Internalization
  • Cell Culture: Cells are grown on glass coverslips in a 24-well plate.

  • Treatment: The cells are treated with the fluorescently labeled Tat-Lys-CoA conjugate as described for the flow cytometry assay.

  • Staining: After treatment and washing, the cells are fixed with 4% paraformaldehyde. The nuclei can be counterstained with DAPI.

  • Imaging: The coverslips are mounted on slides and imaged using a confocal microscope to visualize the subcellular localization of the conjugate.

Visualizing the Pathways and Workflows

Signaling Pathway of Tat-Mediated Endocytosis

Tat_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Tat-Lys-CoA Tat-Lys-CoA HSPG HSPGs Tat-Lys-CoA->HSPG Electrostatic Interaction ClathrinPit Clathrin-coated Pit HSPG->ClathrinPit Caveolae Caveolae HSPG->Caveolae MembraneRuffle Membrane Ruffling HSPG->MembraneRuffle EarlyEndosome Early Endosome ClathrinPit->EarlyEndosome Clathrin-mediated Endocytosis Caveosome Caveosome Caveolae->Caveosome Caveolae-mediated Endocytosis Macropinosome Macropinosome MembraneRuffle->Macropinosome Macropinocytosis LateEndosome Late Endosome EarlyEndosome->LateEndosome Cytoplasm Cytoplasm (Released Lys-CoA) LateEndosome->Cytoplasm Endosomal Escape Caveosome->Cytoplasm Endosomal Escape Macropinosome->Cytoplasm Endosomal Escape

Caption: Proposed pathways for Tat-Lys-CoA cellular uptake.

Experimental Workflow for Uptake Quantification

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Synth Synthesize & Purify Tat-Lys-CoA Label Fluorescently Label Tat-Lys-CoA Synth->Label Incubate Incubate Cells with Labeled Conjugate Label->Incubate Culture Culture Adherent Cells Culture->Incubate Wash Wash to Remove Surface-bound Conjugate Incubate->Wash Detach Detach Cells (Trypsin) Wash->Detach Fix Fix and Stain Cells Wash->Fix Flow Analyze by Flow Cytometry Detach->Flow Microscopy Image by Confocal Microscopy Fix->Microscopy

Caption: Workflow for quantifying Tat-Lys-CoA uptake.

Conclusion and Future Directions

The Tat peptide represents a powerful tool for the intracellular delivery of otherwise impermeable molecules like Lys-CoA. The primary mechanism of uptake for Tat-cargo conjugates involves an initial electrostatic interaction with the cell surface followed by internalization through various endocytic pathways. While endosomal escape remains a significant challenge, the versatility and efficiency of Tat-mediated delivery continue to make it an attractive strategy for therapeutic and research applications.

Future research should focus on elucidating the specific uptake mechanisms for different Tat-cargo conjugates in various cell types. Furthermore, developing strategies to enhance endosomal escape will be crucial for maximizing the cytoplasmic delivery and biological activity of the cargo. Direct experimental validation of Tat-mediated Lys-CoA uptake and its subsequent metabolic effects will be a critical next step in harnessing the full potential of this delivery system.

References

The Use of Lys-CoA-Tat for Probing Histone and Non-Histone Protein Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine acetylation is a critical post-translational modification (PTM) that regulates a vast array of cellular processes, from gene transcription to metabolic pathways. The study of this dynamic modification has been historically challenging due to the rapid turnover of acetyl groups and the difficulty of delivering specific molecular probes into living cells. This technical guide details the application of Lys-CoA-Tat, a cell-permeable bisubstrate analog, as a potent tool for investigating the roles of the p300/CBP family of lysine acetyltransferases (KATs) in both histone and non-histone protein acetylation. By conjugating the selective p300/CBP inhibitor, Lys-CoA, to the cell-penetrating Tat peptide, researchers can directly probe the downstream effects of p300/CBP inhibition in a cellular context. This guide provides an in-depth overview of its mechanism of action, detailed (proposed) protocols for its synthesis and application in cell-based assays, and a workflow for identifying changes in the acetylome via mass spectrometry.

Introduction: The Challenge of Studying Lysine Acetylation

Lysine acetylation, the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue, is a dynamic and reversible PTM.[1] This modification neutralizes the positive charge of the lysine side chain, which can alter protein conformation, stability, localization, and interactions with other molecules, including DNA.[2][3] The enzymes responsible for this modification are lysine acetyltransferases (KATs, historically known as HATs), while lysine deacetylases (KDACs or HDACs) remove the acetyl group.[1]

The p300/CBP family of KATs are crucial transcriptional co-activators that acetylate a wide array of substrates, including all four core histones (H2A, H2B, H3, and H4) and numerous non-histone proteins such as transcription factors (e.g., p53) and metabolic enzymes.[3][4] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer and inflammatory disorders, making them significant targets for therapeutic development.[5]

A major obstacle in studying the specific functions of KATs within intact cells is the impermeability of the cell membrane to charged molecules like acetyl-CoA analogs and inhibitors.[6] To overcome this, Lys-CoA, a potent and selective bisubstrate inhibitor of p300/CBP, can be rendered cell-permeable by conjugation to a cell-penetrating peptide (CPP), such as the Tat peptide derived from the HIV-1 trans-activator of transcription protein.[3][7] The resulting this compound conjugate provides a powerful chemical probe to dissect the p300/CBP-dependent acetylome in living systems.

Mechanism of Action

The utility of this compound is based on a dual-component system: the inhibitory action of Lys-CoA and the cellular delivery facilitated by the Tat peptide.

  • Lys-CoA as a p300/CBP Inhibitor: Lys-CoA is a bisubstrate analog that mimics both the acetyl-CoA cofactor and the lysine-containing substrate. It binds tightly to the active site of p300/CBP, acting as a competitive inhibitor with respect to both acetyl-CoA and the peptide substrate.[8] This inhibition is highly selective for the p300/CBP family over other KATs like PCAF.[9]

  • Tat Peptide for Cellular Delivery: The Tat peptide (typically the sequence YGRKKRRQRRR) is rich in basic arginine and lysine residues.[3] It facilitates cellular uptake by interacting with negatively charged proteoglycans on the cell surface, triggering internalization through processes like macropinocytosis.[10] Once inside the cell, the cargo is released into the cytoplasm, allowing Lys-CoA to reach its nuclear and cytosolic targets.

The overall mechanism involves the binding and internalization of the this compound conjugate, followed by the intracellular release of Lys-CoA, which then inhibits p300/CBP activity, leading to a global or specific reduction in protein acetylation.

G Figure 1. Mechanism of this compound Action cluster_extracellular Extracellular Space cluster_cell Cell cluster_nucleus Nucleus LysCoA_Tat This compound Conjugate Endosome Endosome LysCoA_Tat->Endosome Endocytosis Membrane Plasma Membrane Cytoplasm Cytoplasm (Lys-CoA Released) Endosome->Cytoplasm Endosomal Escape p300_cyto Cytosolic p300/CBP Cytoplasm->p300_cyto Inhibition p300_nuclear Nuclear p300/CBP Cytoplasm->p300_nuclear Inhibition NonHistone Non-Histone Proteins p300_cyto->NonHistone Acetylation Blocked Histones Histones p300_nuclear->Histones Acetylation Blocked p300_nuclear->NonHistone Acetylation Blocked G Figure 2. Proposed Synthesis Workflow for this compound cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Characterization SPPS 1. Solid Phase Peptide Synthesis (Tat-Cys) Conjugation 3. Thiol-Maleimide Coupling (Tat-Cys + Maleimide-Lys-CoA) SPPS->Conjugation LysCoA_Mod 2. Lys-CoA Modification (Add Maleimide Linker) LysCoA_Mod->Conjugation HPLC 4. RP-HPLC Purification Conjugation->HPLC MS_Char 5. Mass Spectrometry Characterization (MALDI/ESI) HPLC->MS_Char Final_Product This compound MS_Char->Final_Product G Figure 3. Quantitative Acetylomics Workflow cluster_cell_culture Cellular Experiment cluster_proteomics Proteomics cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., SILAC labeling) Treatment 2. Treat with this compound (vs. Vehicle Control) Cell_Culture->Treatment Harvest 3. Cell Harvest & Lysis Treatment->Harvest Digestion 4. Protein Digestion (e.g., Trypsin) Harvest->Digestion Enrichment 5. Acetyl-Peptide IP (Anti-AcK Antibody) Digestion->Enrichment LCMS 6. LC-MS/MS Analysis Enrichment->LCMS Data_Proc 7. Peptide Identification & Quantification LCMS->Data_Proc Bioinfo 8. Bioinformatic Analysis (Pathway, Motif) Data_Proc->Bioinfo Targets p300/CBP Substrates Bioinfo->Targets

References

The Structural Basis for Lys-CoA Inhibition of the p300 HAT Domain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and molecular underpinnings of the potent and selective inhibition of the p300 histone acetyltransferase (HAT) domain by the bisubstrate analog, Lys-CoA. By dissecting the intricate interactions revealed through X-ray crystallography and biochemical studies, this document aims to provide a comprehensive resource for researchers in epigenetics, oncology, and drug discovery. The following sections detail the quantitative inhibitory data, the precise experimental methodologies for studying this interaction, and visual representations of the key pathways and workflows.

Quantitative Inhibition Data

The bisubstrate inhibitor Lys-CoA demonstrates potent and selective inhibition of the p300 HAT domain. The following tables summarize the key quantitative metrics reported in the literature, providing a comparative overview of its efficacy.

InhibitorTargetIC50KiSelectivityReference
Lys-CoAp300 HAT50-500 nM20 nM~100-fold vs. PCAF[1][2][3]
Lys-CoAp300 Auto-acetylation~100 nMNot ReportedNot Reported[2]
H3-CoA-20PCAF~0.5 µMNot Reported~200-fold vs. p300[4]

Table 1: Inhibitory Potency of Lys-CoA and Related Compounds. This table highlights the potent and selective nature of Lys-CoA as a p300 HAT inhibitor.

ParameterValueSubstrateReference
Km (acetyl-CoA)3.3 ± 0.8 µMp300 auto-acetylation[2]
Km (acetyl-CoA)8.5 ± 1.4 µMH4-15 peptide[3]
Km (H4-15 peptide)155 ± 19 µMAcetyl-CoA[3]

Table 2: Michaelis-Menten Constants for p300 HAT Domain. These values provide context for the inhibitory constants of Lys-CoA by detailing the substrate binding affinities of the p300 HAT domain.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in characterizing the interaction between Lys-CoA and the p300 HAT domain.

Synthesis of Lys-CoA Bisubstrate Inhibitor

The synthesis of Lys-CoA is a multi-step process that involves solid-phase peptide synthesis followed by conjugation to Coenzyme A.

  • Solid-Phase Peptide Synthesis of Bromoacetyl-Lysine:

    • A lysine residue with its α-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group and its side-chain amino group protected by a tert-butyloxycarbonyl (Boc) group is coupled to a solid support resin (e.g., Rink amide resin).

    • The Fmoc protecting group is removed using a piperidine solution.

    • Bromoacetic acid is then coupled to the deprotected α-amino group of the lysine residue.

    • The bromoacetylated lysine is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

    • The crude product is purified by high-performance liquid chromatography (HPLC).[5][6]

  • Conjugation to Coenzyme A:

    • The purified bromoacetyl-lysine is dissolved in a suitable buffer, such as triethylammonium bicarbonate.

    • Coenzyme A (trilithium salt dihydrate) is added to the solution.

    • The reaction mixture is incubated to allow for the nucleophilic attack of the thiol group of Coenzyme A on the bromoacetyl group of the lysine derivative, forming a stable thioether bond.

    • The final Lys-CoA product is purified by HPLC.[5][6]

Expression and Purification of the p300 HAT Domain

Expression of the active, full-length p300 HAT domain in E. coli is toxic to the cells.[7] Therefore, alternative strategies such as the use of a catalytically inactive mutant or a semisynthetic approach are employed.

Method 1: Expression of a Catalytically Inactive Mutant

  • Cloning and Expression:

    • The gene encoding the human p300 HAT domain (e.g., residues 1279–1666) with a catalytically inactivating mutation (e.g., Tyr1467Phe) is cloned into an expression vector (e.g., pET-DUET) with an N-terminal polyhistidine tag.[7][8]

    • The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Bacterial cultures are grown at 37°C to an OD600 of ~0.8, at which point protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM) and the temperature is lowered to 18°C for overnight expression.[7][8]

  • Purification:

    • Cells are harvested and lysed by sonication in a buffer containing HEPES, NaCl, and β-mercaptoethanol.

    • The lysate is cleared by centrifugation and the supernatant is applied to a Ni-NTA affinity column.

    • The polyhistidine tag can be removed by cleavage with a specific protease (e.g., TEV protease).

    • To obtain a homogenous sample for crystallization, the purified protein is subjected to limited proteolysis with trypsin in the presence of the ligand (e.g., acetyl-CoA) to remove the flexible autoacetylation loop.[7][8]

    • The resulting heterodimeric p300 HAT domain is further purified by size-exclusion chromatography.[7][8]

Method 2: Semisynthetic p300 HAT Domain

  • Expression and Purification of p300 Fusion Protein:

    • A variant of the p300 HAT domain (e.g., residues 1287-1652 with a deletion of the autoacetylation loop) is expressed as a fusion protein with an intein-chitin binding domain in E. coli.[3]

    • The fusion protein is purified using chitin affinity chromatography.

  • Expressed Protein Ligation:

    • The purified fusion protein is subjected to intein-mediated cleavage in the presence of a synthetic peptide corresponding to the C-terminus of the HAT domain, resulting in the ligation of the synthetic peptide to the expressed protein fragment.

    • This semisynthetic approach yields a constitutively active p300 HAT domain.[3]

In Vitro HAT Activity Assay

The inhibitory effect of Lys-CoA on p300 HAT activity can be measured using either a spectrophotometric or a radioactive assay.

Spectrophotometric Assay (Coupled Enzyme Assay)

  • Principle: The release of Coenzyme A (CoA) during the acetyltransferase reaction is coupled to a second reaction catalyzed by α-ketoglutarate dehydrogenase, which reduces NAD+ to NADH. The increase in NADH concentration is monitored by the absorbance at 340 nm.[3]

  • Reaction Mixture:

    • p300 HAT domain (semisynthetic or purified mutant)

    • Histone peptide substrate (e.g., H4-15 peptide)

    • Acetyl-CoA

    • α-ketoglutarate

    • NAD+

    • α-ketoglutarate dehydrogenase

    • Varying concentrations of Lys-CoA

  • Procedure:

    • The reaction components are mixed in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • The reaction is initiated by the addition of the histone peptide substrate.

    • The increase in absorbance at 340 nm is measured over time using a spectrophotometer.

    • IC50 values are determined by plotting the initial reaction rates against the inhibitor concentration.[3]

Radioactive Assay (Filter Binding Assay)

  • Principle: This assay directly measures the transfer of a radiolabeled acetyl group from [14C]-acetyl-CoA to a histone substrate.

  • Reaction Mixture:

    • p300 HAT domain

    • Histone substrate (e.g., core histones or histone peptide)

    • [14C]-acetyl-CoA

    • Varying concentrations of Lys-CoA

  • Procedure:

    • The reaction is carried out in a suitable buffer and incubated at 30°C.

    • The reaction is stopped by spotting the mixture onto phosphocellulose filter paper.

    • The filter paper is washed to remove unincorporated [14C]-acetyl-CoA.

    • The amount of radioactivity incorporated into the histone substrate is quantified by scintillation counting.

    • IC50 values are determined from the dose-response curve.[9]

Crystallization of the p300 HAT Domain in Complex with Lys-CoA

Obtaining high-quality crystals of the p300 HAT domain-Lys-CoA complex is crucial for structural studies.

  • Protein Preparation: The purified, heterodimeric p300 HAT domain is concentrated to a suitable concentration (e.g., 5-10 mg/mL) in a buffer containing HEPES and DTT.

  • Complex Formation: The concentrated protein is incubated with a molar excess of Lys-CoA.

  • Crystallization:

    • Crystals are grown using the hanging drop vapor diffusion method.

    • The protein-inhibitor complex is mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol), a salt (e.g., ammonium sulfate), and a buffer (e.g., MES, pH 6.5).

    • Crystals typically appear within a few days to a week.

  • Data Collection and Structure Determination:

    • Crystals are cryo-protected and flash-frozen in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The structure is solved by molecular replacement using a previously determined HAT domain structure as a search model.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts of p300 inhibition by Lys-CoA and the experimental workflows.

The "Hit-and-Run" Catalytic Mechanism and Lys-CoA Inhibition

// Nodes for the catalytic cycle p300 [label="p300 HAT", fillcolor="#F1F3F4", fontcolor="#202124"]; p300_AcCoA [label="p300-Acetyl-CoA\n(Stable Complex)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Histone [label="Histone\nSubstrate", fillcolor="#FBBC05", fontcolor="#202124"]; Ternary_Complex [label="[p300-AcCoA-Histone]\n(Transient)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; p300_AcHistone_CoA [label="p300 + Acetylated Histone + CoA", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for inhibition LysCoA [label="Lys-CoA\n(Bisubstrate Inhibitor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p300_LysCoA [label="p300-Lys-CoA\n(Inhibited Complex)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges for the catalytic cycle p300 -> p300_AcCoA [label="Acetyl-CoA binds"]; p300_AcCoA -> Ternary_Complex [label="Histone binds transiently"]; Ternary_Complex -> p300_AcHistone_CoA [label="Acetyl Transfer"]; p300_AcHistone_CoA -> p300 [label="Products release"];

// Edges for inhibition p300 -> p300_LysCoA [label="Lys-CoA binds", color="#EA4335", fontcolor="#EA4335"];

// Invisible edges for layout edge [style=invis]; p300_AcCoA -> LysCoA;

{rank=same; p300; LysCoA;} {rank=same; p300_AcCoA; p300_LysCoA;} } .dot Caption: Theorell-Chance mechanism of p300 and Lys-CoA inhibition.

Experimental Workflow for p300 HAT Domain Structural and Functional Analysis

// Nodes cloning [label="Gene Cloning\n(p300 HAT domain into vector)", fillcolor="#F1F3F4", fontcolor="#202124"]; expression [label="Protein Expression\n(E. coli)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(Affinity & Size Exclusion)", fillcolor="#FBBC05", fontcolor="#202124"]; synthesis [label="Lys-CoA Synthesis\n(Solid-phase & Conjugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; assays [label="In Vitro HAT Assays\n(Spectrophotometric / Radioactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; crystallization [label="Crystallization\n(p300-Lys-CoA complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; structure [label="Structure Determination\n(X-ray Crystallography)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; inhibition_data [label="Quantitative Data\n(IC50, Ki)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; structural_basis [label="Structural Basis of Inhibition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges cloning -> expression; expression -> purification; purification -> assays; purification -> crystallization; synthesis -> assays; synthesis -> crystallization; assays -> inhibition_data; crystallization -> structure; structure -> structural_basis; inhibition_data -> structural_basis; } .dot Caption: Workflow for p300 inhibitor characterization.

Key Interactions in the p300-Lys-CoA Complex

// Nodes p300 [label="{p300 HAT Domain | { L1 Loop | Hydrophobic Tunnel | Arg1410}}", fillcolor="#F1F3F4", fontcolor="#202124"]; LysCoA [label="{Lys-CoA | { Lysine Moiety | CoA Moiety}}", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges p300:L1 -> LysCoA:lys [label="Buries Lysine", color="#EA4335", fontcolor="#202124"]; p300:tunnel -> LysCoA:lys [label="Interacts with Aliphatic Chain", color="#34A853", fontcolor="#202124"]; p300:arg -> LysCoA:coa [label="H-bonds with Phosphates", color="#FBBC05", fontcolor="#202124"]; } .dot Caption: Schematic of p300-Lys-CoA binding interactions.

This guide provides a foundational understanding of the structural basis for Lys-CoA inhibition of the p300 HAT domain, supported by quantitative data and detailed experimental protocols. This information is intended to facilitate further research into the development of novel p300/CBP inhibitors for therapeutic applications.

References

An In-depth Technical Guide on the Impact of HIV-1 Tat Protein Acetylation on Transcriptional Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Lys-CoA-tat" did not yield specific results in scientific literature searches. However, the components of this term strongly suggest a focus on the well-documented post-translational modification of the Human Immunodeficiency Virus 1 (HIV-1) Trans-Activator of Transcription (Tat) protein, specifically the acetylation of its lysine residues. This guide provides a comprehensive overview of this critical regulatory mechanism.

Executive Summary

The HIV-1 Tat protein is a potent transcriptional trans-activator essential for viral replication.[1][2] Its function is intricately regulated by post-translational modifications, among which lysine acetylation is paramount. This process, orchestrated by cellular acetyltransferases and deacetylases, dynamically modulates Tat's interaction with viral and host factors, thereby controlling the rate of viral gene expression. Understanding the molecular details of Tat acetylation provides a critical framework for the development of novel therapeutic strategies aimed at controlling HIV-1 latency and replication.

The Central Role of Tat in HIV-1 Transcription

HIV-1 transcription initiation often results in the production of short, abortive transcripts due to poor processivity of RNA Polymerase II (RNAP II).[3] The Tat protein overcomes this block by binding to the Trans-Activation Response (TAR) element, an RNA stem-loop structure located at the 5' end of nascent viral transcripts.[1][4] Tat then recruits the positive transcription elongation factor b (P-TEFb) complex, which consists of Cyclin T1 and Cyclin-Dependent Kinase 9 (CDK9).[1][3] This recruitment leads to the CDK9-mediated phosphorylation of the C-terminal domain of RNAP II, switching it to a highly processive form and enabling the synthesis of full-length viral RNAs.[3]

The Acetylation-Deacetylation Cycle of Tat

The transcriptional activity of Tat is finely tuned by a dynamic cycle of acetylation and deacetylation, primarily at key lysine residues within its functional domains.

3.1 Acetylation by Histone Acetyltransferases (HATs)

Two main lysine residues in Tat are targets for acetylation by distinct cellular HATs:

  • Lysine 50 (K50): Located in the arginine-rich motif (ARM), which is also the RNA-binding domain, K50 is acetylated by the acetyltransferase p300/CBP (CREB-binding protein).[5][6][7]

  • Lysine 28 (K28): Situated in the activation domain, K28 is acetylated by p300/CBP-associating factor (PCAF).[6]

Acetylation at these sites has profound functional consequences. Acetylation of K50 by p300/CBP promotes the dissociation of Tat from the TAR RNA element.[3][6][8] In contrast, acetylation of K28 by PCAF enhances the interaction between Tat and the P-TEFb complex.[6][8]

3.2 Deacetylation by Sirtuin 1 (SIRT1)

The acetyl groups on Tat are removed by the NAD+-dependent deacetylase SIRT1.[3][9][10] This deacetylation "recycles" Tat, allowing it to re-associate with the TAR RNA and initiate a new round of transcriptional activation.[3][9][10] Thus, the interplay between HATs and SIRT1 creates a cycle that regulates the tempo of HIV-1 transcription.[3][9]

Signaling Pathways and Logical Relationships

The regulation of HIV-1 transcription by Tat acetylation can be visualized as a multi-step pathway.

Diagram: HIV-1 Tat Acetylation Cycle and Transcriptional Activation

Tat_Acetylation_Cycle cluster_nucleus Cell Nucleus Unacetylated_Tat Unacetylated Tat TAR_RNA TAR RNA Unacetylated_Tat->TAR_RNA Binds PTEFb P-TEFb (CycT1/CDK9) Unacetylated_Tat->PTEFb Recruits Acetylated_Tat_K50 Tat-AcK50 Acetylated_Tat_K28 Tat-AcK28 Unacetylated_Tat->Acetylated_Tat_K28 Acetylates TAR_RNA->PTEFb Recruits RNAPII RNAP II (paused) PTEFb->RNAPII Phosphorylates CTD RNAPII->TAR_RNA Creates Elongating_RNAPII RNAP II (elongating) RNAPII->Elongating_RNAPII p300_CBP p300/CBP (HAT) PCAF PCAF (HAT) Acetylated_Tat_K50->TAR_RNA Dissociates from SIRT1 SIRT1 (HDAC) Acetylated_Tat_K28->PTEFb Enhances binding to Full_Transcript Full-length viral RNA Elongating_RNAPII->Full_Transcript Synthesizes HIV_DNA HIV-1 Provirus HIV_DNA->RNAPII Basal Transcription

Caption: The Tat acetylation cycle regulates HIV-1 transcriptional elongation.

Quantitative Data on Tat Acetylation

The effects of Tat acetylation and the enzymes that regulate it have been quantified in various studies.

Experiment Observation Quantitative Effect Reference
In vivo Tat TransactivationEffect of Trichostatin A (TSA), a histone deacetylase inhibitor, on Tat-mediated transcription.TSA synergized with Tat, leading to a ~140-fold activation of transcription from the HIV-1 LTR.[6]
In vitro Ternary Complex FormationComparison of acetylated vs. unacetylated Tat in forming a complex with Cyclin T1 and TAR RNA.Acetylated Tat formed ~110-fold more ternary complex than unacetylated Tat.[11]
Tat Transactivation with SIRT1 KnockdownEffect of reducing SIRT1 levels on Tat-mediated transactivation.Knockdown of SIRT1 via siRNA inhibits Tat-mediated transactivation of the HIV LTR.[3][9]
Tat Transactivation with SIRT1 OverexpressionEffect of increasing SIRT1 levels on Tat-mediated transcription.Tat and SIRT1 synergistically activate the HIV promoter.[3][9]
In vitro Deacetylation AssayDeacetylation of acetylated Tat (AcTat) by immunoprecipitated SIRT1.SIRT1-mediated deacetylation of Tat was dependent on NAD+ and inhibited by nicotinamide.[3][10]

Key Experimental Protocols

In Vitro Tat Deacetylation Assay

This protocol is adapted from studies on SIRT1-mediated Tat deacetylation.[3][10]

Objective: To determine if a specific protein (e.g., SIRT1) can deacetylate acetylated Tat protein in vitro.

Materials:

  • HEK 293 cells

  • Expression vectors for FLAG-tagged SIRT proteins

  • Transfection reagent

  • Cell lysis buffer

  • Anti-FLAG antibody conjugated to beads

  • Synthetic, biotinylated Tat protein acetylated at Lysine 50 (AcTat)

  • Deacetylation buffer (containing NAD+)

  • SDS-PAGE gels and Western blotting apparatus

  • Antibody specific for acetylated K50 of Tat (α-AcTat)

  • Streptavidin-HRP for detecting biotinylated Tat

Procedure:

  • Transfection: Transfect HEK 293 cells with expression vectors for FLAG-tagged SIRT proteins.

  • Cell Lysis: After 48 hours, lyse the cells and prepare a whole-cell extract.

  • Immunoprecipitation: Incubate the cell lysate with anti-FLAG antibody-conjugated beads to immunoprecipitate the FLAG-tagged SIRT proteins.

  • Deacetylation Reaction: a. Wash the beads extensively. b. Resuspend the beads in a deacetylation buffer containing NAD+. c. Add the synthetic AcTat protein to the reaction mixture. d. Incubate at 30°C for a specified time (e.g., 2 hours).

  • Western Blot Analysis: a. Stop the reaction by adding SDS-PAGE loading buffer and boiling. b. Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane. c. Probe the membrane with an α-AcTat antibody to detect the remaining acetylated Tat. d. Probe a separate membrane with Streptavidin-HRP to confirm equal loading of the Tat protein.

Diagram: In Vitro Tat Deacetylation Workflow

Deacetylation_Workflow Transfect 1. Transfect HEK 293 cells with FLAG-SIRT1 vector Lyse 2. Lyse cells and prepare extract Transfect->Lyse IP 3. Immunoprecipitate FLAG-SIRT1 Lyse->IP React 4. Incubate SIRT1 beads with Ac-Tat and NAD+ IP->React WB 5. Western Blot for Ac-Tat React->WB Result 6. Analyze deacetylation WB->Result

Caption: Workflow for the in vitro Tat deacetylation assay.

Chromatin Immunoprecipitation (ChIP) Assay for Factor Recruitment to the HIV LTR

This protocol is a generalized procedure based on studies of factor recruitment to the HIV-1 promoter.[12]

Objective: To determine if a specific protein (e.g., Tat, p300/CBP, P/CAF) is associated with the HIV-1 LTR region in vivo.

Materials:

  • Cells containing an integrated HIV-1 LTR (e.g., U1 or HL3T1 cell lines)

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Cell lysis and nuclear lysis buffers

  • Sonicator

  • Antibody specific to the protein of interest

  • Protein A/G magnetic beads

  • Wash buffers of increasing stringency

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification

  • Primers for qPCR targeting the HIV-1 LTR

  • qPCR machine and reagents

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin into small fragments (200-500 bp) using sonication.

  • Immunoprecipitation: a. Pre-clear the chromatin with Protein A/G beads. b. Incubate the chromatin overnight with an antibody specific to the target protein. c. Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washes: Wash the beads with a series of buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Quantitative PCR (qPCR): Quantify the amount of HIV-1 LTR DNA present in the immunoprecipitated sample using primers specific to the LTR promoter region.

Implications for Drug Development

The critical role of the Tat acetylation cycle in HIV-1 transcription makes it an attractive target for therapeutic intervention.

  • HAT Inhibitors: Small molecules that inhibit the acetyltransferase activity of p300/CBP or PCAF could prevent the acetylation of Tat, thereby locking it in a TAR-bound state and inhibiting transcriptional elongation.

  • SIRT1 Modulators: Both inhibitors and activators of SIRT1 could be explored. SIRT1 inhibitors might suppress the reactivation of latent HIV by preventing the recycling of Tat.[3][9] Conversely, controlled activation of SIRT1 could also be investigated for its impact on the transcriptional cycle.

Conclusion

The acetylation of the HIV-1 Tat protein is a cornerstone of its transcriptional regulatory function. The dynamic interplay between HATs like p300/CBP and PCAF, and the deacetylase SIRT1, dictates the progression of the transcription cycle from initiation to productive elongation. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is essential for the scientific community to develop next-generation therapeutics aimed at disrupting this critical viral process.

References

An In-Depth Technical Guide to the Initial Characterization of Lysocardiolipin Acyltransferase 1 (LCLAT1)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of Lysocardiolipin Acyltransferase 1 (LCLAT1), an enzyme central to the remodeling of cardiolipin (B10847521) and phosphatidylinositol, key phospholipids (B1166683) involved in mitochondrial function and cellular signaling. This document details the enzyme's discovery, substrate specificity, kinetic properties, and its role in significant signaling pathways. Methodologies for key experiments are provided to facilitate further research and drug development efforts.

Introduction to LCLAT1

Lysocardiolipin Acyltransferase 1 (LCLAT1), also known as Acyl-CoA:Lysocardiolipin Acyltransferase 1 (ALCAT1) and Lysophosphatidylcholine Acyltransferase (LYCAT), is a pivotal enzyme in the metabolism of glycerophospholipids.[1][2] It was first identified as an endoplasmic reticulum-associated acyl-CoA:lysocardiolipin acyltransferase.[3][4] LCLAT1 plays a crucial role in the remodeling of cardiolipin (CL), a unique phospholipid of the inner mitochondrial membrane essential for mitochondrial bioenergetics.[3] The enzyme is also involved in the acyl chain remodeling of phosphatidylinositol (PI) and its phosphorylated derivatives (phosphoinositides), which are critical second messengers in a variety of signal transduction pathways.[1]

LCLAT1 belongs to the 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) family of enzymes.[5] Its activity is essential for maintaining the specific acyl composition of cardiolipin and phosphatidylinositol, which is critical for their biological functions.[1] Dysregulation of LCLAT1 activity has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention.

Quantitative Data: Enzymatic Activity and Substrate Specificity

The enzymatic activity of LCLAT1 has been characterized using various lysophospholipid and acyl-CoA substrates. The following tables summarize the key quantitative data from initial characterization studies.

Table 1: Michaelis-Menten Constants (Km) of LCLAT1 for Various Acyl-CoA Substrates

Acyl-CoA SubstrateApparent Km (μM)Reference
Arachidonoyl-CoA (20:4)39[3]
Oleoyl-CoA (18:1)289[3]
Linoleoyl-CoA (18:2)134[3]

Table 2: Maximum Velocity (Vmax) of LCLAT1 for Lysophosphatidylinositol Acyltransferase (LPIAT) Activity

Acyl-CoA SubstrateVmax (nmol/min/mg)Reference
Arachidonoyl-CoA (20:4)3230[3]
Oleoyl-CoA (18:1)7489[3]
Linoleoyl-CoA (18:2)4696[3]
Stearoyl-CoA (18:0)1078[3]

Substrate Specificity Summary:

  • Lysophospholipid Acceptors: LCLAT1 recognizes both monolysocardiolipin and dilysocardiolipin as substrates for reacylation to form cardiolipin.[3] It also exhibits lysophosphatidylinositol acyltransferase (LPIAT) and lysophosphatidylglycerol (B1238068) acyltransferase (LPGAT) activities.[3][6] However, it does not show significant activity towards other lysophospholipids such as lysophosphatidylcholine, lysophosphatidylethanolamine, and lysophosphatidylserine.[3]

  • Acyl-CoA Donors: The enzyme displays a preference for unsaturated acyl-CoAs, particularly linoleoyl-CoA and oleoyl-CoA, as acyl donors.[3][6]

Experimental Protocols

The following sections detail the methodologies employed in the initial characterization of LCLAT1, based on the foundational literature.

The expression and purification of recombinant LCLAT1 are crucial for its in vitro characterization. A common approach involves the use of an E. coli expression system.

Protocol: Expression and Purification of His-tagged LCLAT1

  • Cloning: The full-length cDNA of human LCLAT1 is cloned into an expression vector (e.g., pET series) containing an N-terminal polyhistidine (His) tag.

  • Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • Expression:

    • A single colony is inoculated into LB medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.

    • The overnight culture is diluted into a larger volume of LB medium and grown to an OD600 of 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • The culture is further incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.

  • Cell Lysis:

    • Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1% Triton X-100, and protease inhibitors).

    • Cells are lysed by sonication or using a French press.

    • The lysate is clarified by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Affinity Chromatography:

    • The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer.

    • The column is washed with a wash buffer containing a lower concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • The His-tagged LCLAT1 is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE, and protein concentration is determined using a standard method like the Bradford assay. The purity of recombinant human LCLAT1 is often greater than 85% as determined by SDS-PAGE.[4]

The enzymatic activity of LCLAT1 is typically measured using a radiochemical assay that monitors the incorporation of a radiolabeled acyl group from an acyl-CoA donor into a lysophospholipid acceptor.

Protocol: In Vitro Acyltransferase Activity Assay

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Prepare stock solutions of the lysophospholipid acceptor (e.g., monolysocardiolipin or dilysocardiolipin) and the radiolabeled acyl-CoA donor (e.g., [14C]linoleoyl-CoA or [14C]oleoyl-CoA).

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, a defined amount of the lysophospholipid acceptor, and the purified recombinant LCLAT1 or cell lysate/microsomal fraction containing the enzyme.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the radiolabeled acyl-CoA donor.

    • Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a chloroform (B151607)/methanol mixture (e.g., 2:1, v/v) followed by the addition of a salt solution (e.g., 0.9% KCl) to induce phase separation. This is a modification of the Folch method.[6]

    • Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

  • Analysis:

    • The lower organic phase containing the lipids is carefully collected and dried under a stream of nitrogen.

    • The lipid extract is resuspended in a small volume of chloroform/methanol.

    • The products are separated by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., chloroform/methanol/acetic acid/water).

    • The radiolabeled product spots are visualized by autoradiography and quantified by scintillation counting or phosphorimaging.

To understand the in vivo function of LCLAT1, experiments involving gene silencing in cell lines followed by lipidomic analysis are commonly performed.

Protocol: LCLAT1 Silencing and Lipidomic Analysis

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., ARPE-19 or MDA-MB-231) in the recommended medium and conditions.[7]

    • Transfect the cells with siRNA oligonucleotides targeting LCLAT1 or a non-targeting control siRNA using a suitable transfection reagent.[1]

    • Incubate the cells for 48-72 hours to achieve efficient gene silencing.

    • Verify the knockdown of LCLAT1 expression by Western blotting or qRT-PCR.[1]

  • Lipid Extraction:

    • After the desired treatment or incubation period, wash the cells with ice-cold PBS.

    • Scrape the cells in a methanol/water solution.

    • Perform a total lipid extraction using the Bligh and Dyer method, which involves the addition of chloroform and water to create a biphasic system.[6]

  • Mass Spectrometry-based Lipidomics:

    • The extracted lipids are dried and reconstituted in an appropriate solvent for mass spectrometry analysis.

    • Analyze the lipid profile using liquid chromatography-mass spectrometry (LC-MS) or shotgun lipidomics.[6] This allows for the identification and quantification of different lipid species, including cardiolipins and phosphoinositides, to assess the impact of LCLAT1 silencing on the cellular lipidome.

Signaling Pathways and Experimental Workflows

LCLAT1 plays a significant role in cellular signaling, particularly in the phosphoinositide 3-kinase (PI3K)/Akt pathway.

LCLAT1 is required for the efficient activation of the PI3K/Akt signaling cascade in response to growth factors like EGF.[1] It contributes to the maintenance of the specific acyl chain composition of PI and its phosphorylated derivatives, including phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is a critical step for the recruitment and activation of Akt.[1]

LCLAT1_PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Activated Akt Activated Akt (p-Akt) Akt->Activated Akt LCLAT1 LCLAT1 PI PI (Specific Acyl Profile) LCLAT1->PI Remodels Lyso-PI Lyso-PI Lyso-PI->PI PI->PIP2 Phosphorylation (via kinases) Downstream Targets Downstream Targets (e.g., TSC2, GSK3β) Activated Akt->Downstream Targets Phosphorylates Cellular Responses Cell Survival, Proliferation, Growth Downstream Targets->Cellular Responses Regulates

Caption: LCLAT1's role in the PI3K/Akt signaling pathway.

The initial characterization of LCLAT1 involved a series of experiments to determine its identity, function, and localization.

LCLAT1_Characterization_Workflow cluster_cloning Gene Identification and Cloning cluster_expression Recombinant Protein Expression cluster_characterization Enzymatic and Cellular Characterization A1 Identify Candidate Gene (e.g., from EST database) A2 Clone Full-Length cDNA A1->A2 B1 Subclone into Expression Vector (e.g., Baculovirus or Mammalian) A2->B1 C5 Tissue Distribution (Northern Blot or qRT-PCR) A2->C5 B2 Transfect into Host Cells (e.g., Sf9 or COS-7) B1->B2 B3 Purify Recombinant Protein (if required) B2->B3 C1 Enzyme Activity Assay (using cell lysates or purified protein) B2->C1 C4 Subcellular Localization (Immunofluorescence or Subcellular Fractionation) B2->C4 C2 Determine Substrate Specificity (various lysophospholipids and acyl-CoAs) C1->C2 C3 Kinetic Analysis (determine Km and Vmax) C2->C3

Caption: Experimental workflow for the initial characterization of LCLAT1.

Conclusion

The initial characterization of LCLAT1 has established it as a key enzyme in the remodeling of cardiolipin and phosphatidylinositol. Its specific substrate preferences and kinetic properties underscore its importance in maintaining cellular lipid homeostasis and regulating critical signaling pathways. The methodologies outlined in this guide provide a foundation for further investigation into the physiological and pathological roles of LCLAT1, and for the development of novel therapeutic strategies targeting this enzyme.

References

The Role of Lys-CoA-Tat in Epigenetic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Post-translational modifications of histones are a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression. Among these, histone acetylation is a key activating mark, catalyzed by histone acetyltransferases (HATs). The p300/CBP family of HATs are crucial regulators of these processes, and their dysregulation is implicated in various diseases, including cancer. Understanding the function of these enzymes requires specific and potent inhibitors. This technical guide provides an in-depth overview of Lys-CoA-tat, a valuable tool in epigenetic research. This compound is a cell-permeable bisubstrate inhibitor of p300/CBP, designed to overcome the limitations of its parent compound, Lys-CoA. This document details its mechanism of action, provides quantitative data on its inhibitory activity, outlines key experimental protocols, and illustrates relevant pathways and workflows to facilitate its effective use in the laboratory.

Introduction to this compound: A Potent Tool for Cellular Epigenetic Studies

In the field of epigenetics, researchers strive to understand the mechanisms that regulate gene expression without altering the DNA sequence itself. Histone acetylation is a pivotal epigenetic modification, generally associated with a more open chromatin structure and transcriptional activation.[1][2] This process is mediated by histone acetyltransferases (HATs), which transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails.[1][3]

The closely related proteins p300 (KAT3B) and CBP (KAT3A) are master HATs that acetylate histones and a wide array of other proteins, thereby regulating numerous cellular processes, including cell cycle progression, differentiation, and apoptosis.[2][4] Given their central role, the development of specific inhibitors for p300/CBP is crucial for both basic research and therapeutic development.

Lys-CoA is a potent bisubstrate inhibitor of p300, with a Ki of 20 nM.[5][6] However, its utility in cellular studies is limited by its inability to cross the cell membrane.[7] To address this, this compound was developed. This compound consists of Lys-CoA conjugated to the Tat peptide, a cell-penetrating peptide derived from the HIV-1 Tat protein.[6][7] This modification allows for efficient delivery into living cells, enabling the study of p300/CBP function in a physiological context.[6][8]

Mechanism of Action: Inhibition of Histone Acetyltransferase Activity

This compound functions as a competitive inhibitor of p300/CBP with respect to both acetyl-CoA and the histone substrate. It mimics the transition state of the acetylation reaction, binding tightly to the active site of the enzyme and preventing the binding of the natural substrates.

The catalytic mechanism of p300/CBP follows a "hit and run" (Theorell-Chance) model, where acetyl-CoA binds first, followed by a transient interaction with the histone substrate for the acetyl transfer to occur.[4] By occupying the active site, this compound effectively blocks this process, leading to a decrease in histone acetylation.

cluster_0 Normal Histone Acetylation cluster_1 Inhibition by this compound p300 p300/CBP AcetylatedHistone Acetylated Histone p300->AcetylatedHistone Catalyzes CoA CoA p300->CoA AcetylCoA Acetyl-CoA AcetylCoA->p300 Histone Histone Substrate (e.g., H3, H4) Histone->p300 GeneActivation Gene Activation AcetylatedHistone->GeneActivation Leads to LysCoAtat This compound p300_inhibited p300/CBP LysCoAtat->p300_inhibited Inhibits NoAcetylation No Histone Acetylation p300_inhibited->NoAcetylation Results in GeneRepression Gene Repression NoAcetylation->GeneRepression Leads to

Figure 1: Mechanism of p300/CBP Inhibition by this compound.

Quantitative Data on Inhibitory Activity

The potency of this compound as a p300/CBP inhibitor has been characterized in several studies. The table below summarizes key quantitative data, providing a comparative overview of its activity.

CompoundTarget EnzymeAssay TypeIC50 / KiCell PermeabilityReference
Lys-CoA p300In vitro HAT assayKi = 20 nMNo[6]
This compound p300/CBPIn vitro HAT assayIC50 ≈ 0.06 µMYes[9]
This compound p300/CBPCellular AssayEffective at 25 µMYes[6]
C646 p300/CBPIn vitro HAT assayKi ≈ 400 nMYes[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis of this compound

The synthesis of this compound involves the conjugation of Lys-CoA to the Tat peptide. While detailed synthetic schemes are found in specialized chemical biology literature, the general workflow is as follows:

start Start peptide_synthesis Solid-Phase Synthesis of Tat Peptide start->peptide_synthesis lys_coa_prep Preparation of Lys-CoA start->lys_coa_prep conjugation Conjugation of Tat Peptide to Lys-CoA peptide_synthesis->conjugation lys_coa_prep->conjugation purification HPLC Purification of this compound conjugation->purification characterization Mass Spectrometry Characterization purification->characterization end End characterization->end

Figure 2: General Workflow for the Synthesis of this compound.

A detailed protocol for the conjugation of coenzyme A to peptides can be adapted for this synthesis.[9] Briefly, a bromoacetylated Tat peptide is synthesized using standard Fmoc solid-phase peptide synthesis. The purified peptide is then reacted with an excess of Coenzyme A in a triethylammonium-bicarbonate buffer (pH 8.0) for an extended period. The resulting this compound conjugate is then purified by reverse-phase HPLC and its identity confirmed by mass spectrometry.[9]

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is used to determine the in vitro inhibitory activity of this compound on p300/CBP. A common method is a radioactivity-based assay.[9][10]

Materials:

  • Recombinant p300/CBP enzyme

  • Histone H3 or H4 peptide substrate

  • [¹⁴C]-Acetyl-CoA

  • This compound and other inhibitors

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, histone peptide substrate, and the p300/CBP enzyme.

  • Add varying concentrations of this compound or a vehicle control to the reaction mixture.

  • Pre-incubate for a short period (e.g., 10 minutes) at 30°C.

  • Initiate the reaction by adding [¹⁴C]-Acetyl-CoA.

  • Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper and washing with sodium carbonate buffer to remove unincorporated [¹⁴C]-Acetyl-CoA.

  • Measure the incorporated radioactivity on the filter paper using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Cellular Histone Acetylation Assay

This protocol assesses the ability of this compound to inhibit histone acetylation in living cells.

Materials:

  • Cultured cells (e.g., HeLa, HEK293)

  • This compound

  • Cell lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against specific acetylated histone marks (e.g., anti-acetyl-H3K9, anti-acetyl-H4K12) and total histones (e.g., anti-H3, anti-H4)

  • Secondary antibodies

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or a vehicle control for a desired period (e.g., 4-24 hours).

  • Harvest the cells and prepare whole-cell lysates or nuclear extracts.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Perform Western blotting using primary antibodies specific for the acetylated histone mark of interest.

  • Probe a parallel blot with an antibody against the corresponding total histone to control for loading.

  • Visualize the bands using an appropriate detection system and quantify the band intensities to determine the relative levels of histone acetylation.

start Start: Cultured Cells treatment Treat with this compound (or vehicle control) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blot sds_page->western_blot probing Probe with Antibodies: - Anti-acetyl-Histone - Anti-total-Histone western_blot->probing detection Detection and Quantification probing->detection analysis Data Analysis: Compare Acetylation Levels detection->analysis end End analysis->end

Figure 3: Experimental Workflow for Cellular Histone Acetylation Assay.

Downstream Consequences of p300/CBP Inhibition

Inhibition of p300/CBP by this compound can have profound effects on cellular function due to the widespread roles of these enzymes. The primary downstream effect is a global or gene-specific reduction in histone acetylation, leading to a more condensed chromatin state and transcriptional repression of target genes.[1]

Furthermore, p300/CBP acetylate numerous non-histone proteins, including transcription factors like p53 and NF-κB.[2] Inhibition of their acetylation can alter their stability, localization, and activity, thereby impacting signaling pathways involved in cell growth, inflammation, and DNA damage response. For example, treatment of cells with p300/CBP inhibitors has been shown to reduce cell proliferation.[6]

LysCoAtat This compound p300 p300/CBP LysCoAtat->p300 Inhibits HistoneAcetylation Histone Acetylation p300->HistoneAcetylation Promotes NonHistoneAcetylation Non-Histone Protein Acetylation (e.g., p53) p300->NonHistoneAcetylation Promotes Chromatin Open Chromatin HistoneAcetylation->Chromatin TF_Activity Transcription Factor Activity NonHistoneAcetylation->TF_Activity GeneExpression Gene Expression Chromatin->GeneExpression CellularProcesses Cellular Processes: - Proliferation - Apoptosis GeneExpression->CellularProcesses TF_Activity->CellularProcesses

Figure 4: Downstream Signaling Consequences of p300/CBP Inhibition.

Conclusion

This compound is an indispensable tool for researchers investigating the role of p300/CBP histone acetyltransferases in epigenetic regulation. Its cell-permeable nature allows for the direct interrogation of p300/CBP function within a cellular environment, providing insights into the dynamic control of histone acetylation and its impact on gene expression and cellular signaling. The experimental protocols and data presented in this guide offer a comprehensive resource for the effective application of this compound in epigenetic research and drug development. By enabling the specific inhibition of p300/CBP, this compound will continue to facilitate a deeper understanding of the complex interplay between histone modifications and cellular physiology.

References

Foundational Principles of Peptide-Drug Conjugates in Cell Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide-drug conjugates (PDCs) have emerged as a sophisticated and promising class of targeted therapeutics, evolving from the foundation laid by antibody-drug conjugates (ADCs).[1][2] PDCs harness the specificity of peptides to deliver potent cytotoxic or therapeutic payloads directly to diseased cells, primarily in oncology.[3][4][5] This targeted approach aims to maximize therapeutic efficacy at the site of action while minimizing the systemic toxicity associated with conventional chemotherapy.[1][3][4] Key advantages of PDCs over ADCs include their smaller size, which allows for enhanced tissue and tumor penetration, lower immunogenicity, and more straightforward, cost-effective synthesis.[4][][7][8] This guide provides an in-depth overview of the core principles of PDC design, their mechanisms of action at the cellular level, and the experimental protocols essential for their development and evaluation.

Core Components and Design Philosophy

The architecture of a peptide-drug conjugate is modular, consisting of three indispensable components: a homing peptide, a chemical linker, and a therapeutic payload.[2][3][9][10] The rational design and selection of each component are critical to the overall performance and therapeutic index of the conjugate.[5][8]

Homing Peptides: The Targeting Moiety

The peptide component serves as the navigation system, guiding the conjugate to its specific target on the surface of diseased cells.[3][11] The ideal peptide should exhibit high binding affinity and selectivity for a receptor or antigen that is overexpressed on target cells compared to healthy tissues.[2][10][12]

  • Cell-Targeting Peptides (CTPs): These peptides bind to specific cell surface receptors, such as G protein-coupled receptors (GPCRs) or integrins, which are often overexpressed in cancer cells.[4][7][13] This binding event typically triggers receptor-mediated endocytosis, a crucial step for internalizing the PDC.[1][8][11]

  • Cell-Penetrating Peptides (CPPs): CPPs are capable of translocating across the cell membrane, either through direct penetration or by initiating endocytosis.[4][][7] While effective at cellular uptake, some CPPs can lack target specificity, which has made CTPs a more common choice in recent PDC design.[4][7]

Linkers: The Bridge to Payload Release

The linker connects the peptide to the payload and is a critical determinant of the PDC's stability and mechanism of action.[1][11] An ideal linker must be stable in systemic circulation to prevent premature drug release, but labile enough to efficiently release the payload upon reaching the target microenvironment or entering the cell.[1][3][11]

  • Cleavable Linkers: These are designed to break under specific physiological conditions prevalent in the tumor microenvironment or within the cell.

    • pH-Sensitive Linkers: Hydrazone linkers, for example, are stable at physiological pH (7.4) but are rapidly cleaved in the acidic environment of endosomes and lysosomes (pH 5.0-6.5).[1]

    • Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for enzymes overexpressed in tumors or within lysosomes, such as cathepsins.[3]

    • Redox-Sensitive Linkers: Disulfide linkers are stable in the bloodstream but are cleaved in the reducing environment of the cytoplasm.[3][14]

  • Non-Cleavable Linkers: These linkers remain intact, and drug release occurs only after the complete degradation of the peptide backbone within the lysosome.

Payloads: The Therapeutic Agent

The payload is the active component of the PDC responsible for its therapeutic effect. The choice of payload depends on the desired mechanism of action.

  • Cytotoxic Agents: For cancer applications, highly potent cytotoxic drugs are used. Their high toxicity, which would be prohibitive for systemic administration, is permissible in a PDC because of the targeted delivery.[8][13] Payloads should possess sub-nanomolar IC50 values to be effective.[] Examples include doxorubicin (DOX), paclitaxel (PTX), monomethyl auristatin E (MMAE), and gemcitabine.[1][8]

  • Radionuclides: Peptides can be conjugated to radionuclides for either therapeutic (e.g., Lutetium-177) or diagnostic imaging purposes.[3][11] This combined diagnostic and therapeutic approach is known as "theranostics".[3]

  • Other Agents: PDCs can also deliver other therapeutic agents, such as small interfering RNAs (siRNAs) to modulate gene expression.[14]

Cellular Mechanism of Action

The efficacy of a PDC is contingent on a precise sequence of events at the cellular level. While variations exist, the predominant pathway for CTP-based PDCs involves receptor-mediated endocytosis.

  • Binding: The PDC circulates in the bloodstream and its homing peptide selectively binds to a target receptor overexpressed on the cancer cell surface.[2][11]

  • Internalization: Upon binding, the cell internalizes the PDC-receptor complex via endocytosis, encapsulating it within an endosome.[2][][8][11]

  • Intracellular Trafficking & Release: The endosome traffics through the cell and often fuses with a lysosome. Inside the lysosome, the acidic environment or specific enzymes cleave the linker, liberating the active payload.[3][11][14]

  • Payload Action: The released payload then diffuses into the cytoplasm or nucleus to engage its intracellular target (e.g., DNA, microtubules), inducing cell cycle arrest and apoptosis.[11][13]

PDC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cell PDC PDC Receptor Receptor PDC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Acidic pH, Enzymes) Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: General mechanism of action for a receptor-mediated peptide-drug conjugate.

Quantitative Data on PDC Efficacy

The preclinical evaluation of PDCs generates critical quantitative data to assess their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, while the dissociation constant (Kd) measures binding affinity to the target receptor.

PDC ExampleHoming PeptideTarget ReceptorPayloadCell LineIC50 (nM)Binding Affinity (Kd, nM)
AN-152 (Zoptarelin) GnRH analogGnRH ReceptorDoxorubicinOvarian (ES-2)~50~5.2
GRPr-targeted PDC Bombesin analogGRPrCamptothecinProstate (PC-3)~20-100~1-10
αvβ6-integrin PDC A20FMDV2αvβ6 integrinMMAEPancreatic (BxPC-3)~1.5~2.3
PD-L1-targeting PDC PPA1PD-L1DoxorubicinColon (CT26)~1,200Not Reported

Data compiled from various sources for illustrative purposes. Actual values may vary based on specific experimental conditions.

Experimental Protocols for PDC Evaluation

A rigorous and systematic experimental workflow is essential to advance a PDC from concept to a clinical candidate. This involves synthesis, characterization, and comprehensive in vitro and in vivo testing.[15]

PDC_Workflow Design 1. Rational Design (Peptide, Linker, Payload) Synthesis 2. Synthesis & Conjugation Design->Synthesis Characterization 3. Purification & Characterization (HPLC, Mass Spec) Synthesis->Characterization InVitro In Vitro Evaluation Binding Assay (Affinity) Cytotoxicity Assay (IC50) Internalization Study Stability Assay Characterization->InVitro InVivo In Vivo Evaluation Pharmacokinetics (PK) Biodistribution Efficacy (Tumor Models) Toxicology InVitro->InVivo Promising Candidate IND 6. IND-Enabling Studies InVivo->IND Good Efficacy & Safety Profile

Caption: A typical experimental workflow for the development of a peptide-drug conjugate.

Protocol: Solid-Phase Peptide Synthesis (SPPS) and Conjugation

This protocol provides a general methodology for synthesizing the peptide and conjugating it to a linker-payload entity.

A. Peptide Synthesis (Fmoc/tBu Strategy)

  • Principle: The peptide is assembled on an insoluble resin support, growing from the C-terminus to the N-terminus through repeated cycles of amino acid coupling and deprotection.[16]

  • Materials:

    • Fmoc-Rink Amide resin

    • Fmoc-protected amino acids

    • Coupling agents: HBTU/HOBt or DIC/Oxyma

    • Base: Diisopropylethylamine (DIPEA)

    • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

    • Solvents: DMF, Dichloromethane (DCM)

  • Procedure:

    • Resin Swelling: Swell the resin in DMF for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amine. Wash thoroughly with DMF.

    • Amino Acid Coupling: Pre-activate the next Fmoc-amino acid (3-5 equivalents) with the coupling agent and DIPEA in DMF. Add the mixture to the resin and allow it to react for 1-2 hours.

    • Washing: Wash the resin extensively with DMF and DCM.

    • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

    • Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[17] Confirm identity via mass spectrometry.

B. PDC Conjugation (Example: Thiol-Maleimide Ligation)

  • Principle: This common "click chemistry" approach involves reacting a cysteine residue's thiol group on the peptide with a maleimide functional group on the linker-payload construct.[16]

  • Materials:

    • Purified peptide containing a unique cysteine residue.

    • Linker-payload construct with a terminal maleimide group.

    • Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 6.5-7.5, often containing EDTA.

  • Procedure:

    • Dissolve the purified peptide in the reaction buffer.

    • Dissolve the maleimide-activated linker-payload in a compatible solvent (e.g., DMSO) and add it to the peptide solution in a slight molar excess (e.g., 1.1-1.5 equivalents).

    • Allow the reaction to proceed at room temperature for 1-4 hours, monitoring progress with RP-HPLC and mass spectrometry.

    • Once the reaction is complete, purify the resulting PDC using RP-HPLC to remove unreacted starting materials.

    • Lyophilize the final product and characterize it by mass spectrometry to confirm the correct molecular weight.

Protocol: In Vitro Cytotoxicity Assay
  • Principle: To determine the IC50 value of the PDC, target cells are incubated with serial dilutions of the conjugate, and cell viability is measured after a set period.

  • Materials:

    • Target cancer cell line (e.g., one that overexpresses the target receptor).

    • Control cell line (low or no receptor expression).

    • Complete cell culture medium.

    • PDC, free payload, and unconjugated peptide.

    • 96-well cell culture plates.

    • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).

    • Plate reader (luminometer or spectrophotometer).

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Preparation: Prepare serial dilutions of the PDC, the free payload, and the peptide-only control in culture medium.

    • Treatment: Remove the old medium from the cells and add the compound dilutions. Include wells with untreated cells (vehicle control) and no cells (background control).

    • Incubation: Incubate the plate for a standard duration (e.g., 72-96 hours) under normal cell culture conditions (37°C, 5% CO2).

    • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

    • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

    • Analysis: Normalize the data to the vehicle control (100% viability) and plot the cell viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Cellular Internalization Assay via Flow Cytometry
  • Principle: To confirm that the PDC is internalized by target cells, a fluorescently labeled version of the PDC is created and its uptake is quantified using flow cytometry.

  • Materials:

    • Fluorescently labeled PDC (e.g., conjugated to FITC or Alexa Fluor 488).

    • Target and control cell lines.

    • Flow cytometry buffer (e.g., PBS with 1% BSA).

    • Trypsin or other cell detachment solution.

    • Flow cytometer.

  • Procedure:

    • Cell Seeding: Seed target and control cells in 6-well plates and grow to ~80% confluency.

    • Treatment: Incubate the cells with a fixed concentration of the fluorescently labeled PDC (e.g., 1 µM) for various time points (e.g., 0, 1, 4, 24 hours) at 37°C. As a negative control, run a parallel experiment at 4°C to inhibit active endocytosis.

    • Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized conjugate.

    • Cell Detachment: Detach the cells using trypsin, then neutralize with complete medium.

    • Staining (Optional): To distinguish live from dead cells, a viability dye (e.g., Propidium Iodide or DAPI) can be added.

    • Sample Preparation: Centrifuge the cells and resuspend them in flow cytometry buffer.

    • Data Acquisition: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) in the appropriate channel for the fluorophore used. Gate on the live cell population.

    • Analysis: Compare the MFI of treated cells to untreated controls and across different time points and temperatures to quantify the extent and rate of internalization.[18]

Conclusion and Future Perspectives

Peptide-drug conjugates represent a highly adaptable and potent platform in targeted drug delivery.[1] Their foundational principles are rooted in the synergistic combination of a highly specific peptide, a strategically designed linker, and a powerful therapeutic payload.[2] The success of a PDC hinges on a deep understanding of the cell biology of its target, enabling rational design that ensures efficient binding, internalization, and intracellular drug release. As linker technologies, peptide discovery methods, and our understanding of tumor microenvironments advance, PDCs will continue to evolve. The integration of artificial intelligence in peptide design and the exploration of novel payload combinations are set to further expand the therapeutic potential of PDCs, offering hope for more effective and less toxic treatments for cancer and other complex diseases.[4][7]

References

A Technical Guide to the Influence of HIV-1 Tat on Chromatin Structure and Accessibility: Exploring a Potential Role for Lysyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Human Immunodeficiency Virus Type 1 (HIV-1) Tat protein is a potent transcriptional trans-activator essential for viral replication. Its primary function is to dramatically enhance the elongation of viral transcripts by remodeling the chromatin landscape of the integrated provirus. This guide provides an in-depth examination of the molecular mechanisms by which Tat influences chromatin structure and accessibility. A central focus is Tat's interaction with cellular histone acetyltransferases (HATs) and the subsequent modification of nucleosomes.

While the term "Lys-CoA-Tat" does not correspond to a recognized molecular entity in current scientific literature, this paper explores the distinct yet interconnected roles of its components: the HIV-1 Tat protein and Lysyl-Coenzyme A (Lys-CoA), the activated form of the amino acid lysine. We will detail the well-established effects of Tat on chromatin and introduce the hypothetical and observed roles of Lys-CoA as both the building block for histone lysine modifications and a potential direct regulator of HAT activity. This guide synthesizes quantitative data, details key experimental protocols, and provides visual diagrams of the critical pathways and workflows to offer a comprehensive resource for researchers in virology, epigenetics, and drug development.

The Role of HIV-1 Tat in Chromatin Remodeling

Following integration into the host genome, the HIV-1 provirus is subject to the host cell's chromatin organization. The 5' Long Terminal Repeat (LTR), which functions as the viral promoter, is typically wrapped around nucleosomes, with nucleosome-1 (nuc-1) being critically positioned over the transcription start site, leading to transcriptional repression.[1] The viral Tat protein overcomes this repression by orchestrating a series of events that lead to a more permissive chromatin environment.

Tat's mechanism is initiated by its binding to the Trans-Activation Response (TAR) element, an RNA stem-loop structure present at the 5' end of all nascent viral transcripts.[1][2][3] This interaction serves as a platform to recruit cellular factors, most notably the Positive Transcription Elongation Factor b (p-TEFb) complex.[1][2] The p-TEFb complex, containing CDK9 and Cyclin T1, phosphorylates the C-terminal domain of RNA Polymerase II, enhancing its processivity and promoting transcriptional elongation.[1][4]

Crucially for chromatin remodeling, Tat also recruits a suite of histone-modifying enzymes, particularly histone acetyltransferases (HATs) such as p300/CBP and p300/CBP-associated factor (p/CAF).[1][5][6][7] These enzymes catalyze the acetylation of lysine residues on the N-terminal tails of histone proteins, primarily H3 and H4, within the nucleosomes positioned on the HIV-1 LTR.[1][8]

Histone acetylation neutralizes the positive charge of lysine residues, which is thought to weaken the electrostatic interactions between the histone tails and the negatively charged DNA backbone.[9][10][11] This charge neutralization leads to a more relaxed or "open" chromatin structure, increasing the accessibility of the underlying DNA to the transcriptional machinery.[11][12] In the absence of Tat, the nucleosomes at the LTR are hypoacetylated, a state maintained by histone deacetylases (HDACs) that are recruited by cellular repressors like YY1 and LSF.[1][13] Tat expression reverses this state, leading to hyperacetylation and the displacement of HDAC1 from the viral promoter.[1][13]

Quantitative Analysis of Tat-Mediated Chromatin Changes

The effect of Tat on histone acetylation and chromatin accessibility has been quantified in numerous studies. These data are crucial for understanding the magnitude of Tat's effect and for designing experiments to probe its function.

Parameter Measured Experimental System Key Quantitative Finding Reference
Histone H3 & H4 Acetylation HL3T1 cells (HeLa cells with integrated LTR-CAT) treated with recombinant Tat protein~10-fold enrichment for acetylated H3 and ~8-fold enrichment for acetylated H4 at the nuc-0 region of the LTR after 5 hours of treatment.[7]
HDAC2 Expression SK-N-MC neuroblastoma cells treated with 10nM TatSignificant upregulation of HDAC2 protein levels observed at 12h, 24h, and 48h post-treatment.[14]
HDAC1 Occupancy HeLa-CD4-LTR-CAT cellsTat activation results in the displacement of HDAC1 from the nuc-1 region of the LTR, correlating with increased H4 acetylation.[13]
Histone H3K9 Acetylation HIV-1-infected Jurkat cells treated with Nullbasic (a Tat mutant)Nullbasic expression suppresses the acetylation of histone H3 at lysine 9 (H3K9ac) at the HIV-1 LTR.[15]
Genome-wide Tat Binding Jurkat T cells stably expressing Tat (ChIP-seq analysis)Tat binding is heavily enriched at promoters (24%) and 5'-UTRs (1.2%) of cellular genes relative to their genomic proportions.[16]

The Potential Influence of Lysyl-CoA on Tat Function

While Tat directly orchestrates chromatin remodeling, its activity occurs within the broader context of cellular metabolism, which dictates the availability of substrates for histone modifications. All histone acylations, including acetylation, use acyl-Coenzyme A (acyl-CoA) molecules as donors.[11][17][18] Histone acetylation specifically requires Acetyl-CoA.

Lysyl-CoA (Lys-CoA) is the activated form of the amino acid lysine. Its primary role is in protein synthesis. However, its structural similarity to other acyl-CoAs and its connection to lysine—the very residue targeted for acetylation—raises interesting possibilities.

One study has shown that Lys-CoA can act as a selective inhibitor of the HAT activity of p300.[19][20] Given that Tat recruits p300 to the HIV-1 LTR to induce histone acetylation, cellular pools of Lys-CoA could theoretically modulate the efficiency of Tat-mediated trans-activation. High levels of Lys-CoA might dampen p300 activity, thereby attenuating the hyperacetylation of LTR nucleosomes and reducing viral transcription. This suggests a potential feedback loop where the metabolic state of the cell, reflected in Lys-CoA levels, could influence HIV-1 gene expression.

While direct evidence for "histone lysinylation" (the addition of a lysine group from Lys-CoA to a histone) is not established, the discovery of numerous other histone acylations derived from metabolic intermediates (e.g., propionylation, butyrylation, succinylation) suggests that novel modifications are possible.[17][21] The interplay between cellular metabolism, acyl-CoA pools, and chromatin modification is a rapidly evolving field of study.

Key Experimental Protocols

Investigating the effects of Tat on chromatin requires specialized molecular biology techniques. The two most prominent methods are Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq).

Chromatin Immunoprecipitation (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a specific protein, such as Tat, or the locations of a specific histone modification, such as H3K9ac.

Methodology:

  • Cross-linking: Cells (e.g., Jurkat T cells expressing Tat) are treated with a cross-linking agent, typically formaldehyde, which creates covalent bonds between proteins and DNA that are in close proximity.[22][23]

  • Chromatin Shearing: The cells are lysed, and the extracted chromatin is sheared into smaller fragments (typically 200-600 base pairs) using sonication or enzymatic digestion (e.g., with micrococcal nuclease).[22][23]

  • Immunoprecipitation (IP): The sheared chromatin is incubated with an antibody specific to the target protein (e.g., anti-Tat) or histone modification.[22] These antibodies are often coupled to magnetic beads, allowing the antibody-chromatin complexes to be isolated from the solution.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified from the complexes.[23]

  • Library Preparation and Sequencing: The purified DNA fragments are repaired, sequencing adapters are ligated to their ends, and the resulting library is amplified by PCR. The library is then sequenced using a next-generation sequencing platform.[22]

  • Data Analysis: The sequencing reads are aligned to a reference genome. Regions with a significant enrichment of reads compared to a control sample (e.g., input DNA or an IP with a non-specific antibody) are identified as binding sites or regions with the specific modification.[16][22]

Assay for Transposase-Accessible Chromatin (ATAC-seq)

ATAC-seq is a method used to map chromatin accessibility across the entire genome, providing a snapshot of open, transcriptionally active regions.[24][25][26]

Methodology:

  • Cell Preparation: A small number of cells (e.g., 50,000) are harvested and their nuclei are isolated.[27][28]

  • Transposition ("Tagmentation"): The nuclei are treated with a hyperactive Tn5 transposase that has been pre-loaded with sequencing adapters.[24][25] The transposase simultaneously cuts DNA and inserts the adapters into accessible, or "open," regions of chromatin. Densely packed heterochromatin is protected from the transposase.[28]

  • DNA Purification and Amplification: The "tagmented" DNA fragments are purified from the reaction. These fragments are then amplified by PCR, which adds the remaining sequences required for sequencing.[24]

  • Sequencing and Data Analysis: The resulting DNA library is sequenced. The sequencing reads are aligned to a reference genome. Regions with a high density of reads correspond to areas of open chromatin. The data can reveal nucleosome-free regions, transcription factor binding sites, and promoters/enhancers.[25]

Visualizing the Pathways and Workflows

Diagrams created using the DOT language help to clarify the complex relationships and processes described.

Tat_Chromatin_Remodeling cluster_nucleus Cell Nucleus cluster_provirus Integrated HIV-1 Provirus cluster_factors Cellular Factors LTR HIV-1 LTR (Repressed State) PolII_stalled Stalled RNA Pol II LTR->PolII_stalled Basal Transcription LTR_active HIV-1 LTR (Active State) LTR->LTR_active TAR Nascent TAR RNA PolII_stalled->TAR Elongation Transcriptional Elongation PolII_stalled->Elongation Tat Tat Protein Tat->TAR Binds pTEFb p-TEFb (CDK9/CycT1) Tat->pTEFb Recruits HATs HATs (p300, p/CAF) Tat->HATs Recruits pTEFb->PolII_stalled Phosphorylates Pol II CTD HATs->LTR Acetylate Histones (H3, H4) LTR_active->Elongation Promotes

Caption: Tat-Mediated Chromatin Remodeling and Transcriptional Activation.

ChIP_Seq_Workflow start Start: Cells expressing Tat step1 1. Cross-link proteins to DNA (Formaldehyde) start->step1 step2 2. Lyse cells & shear chromatin (Sonication) step1->step2 step3 3. Immunoprecipitation (with anti-Tat antibody) step2->step3 step4 4. Reverse cross-links & purify DNA step3->step4 step5 5. Prepare sequencing library step4->step5 step6 6. Next-Generation Sequencing step5->step6 step7 7. Data Analysis: Align reads & identify peaks step6->step7 end End: Genome-wide map of Tat binding sites step7->end

Caption: Experimental Workflow for Chromatin Immunoprecipitation (ChIP-seq).

LysCoA_HAT_Regulation cluster_metabolism Cellular Metabolism cluster_chromatin Chromatin Modification Lysine Lysine LysCoA Lysyl-CoA (Lys-CoA) Lysine->LysCoA Lysyl-CoA Synthetase p300 p300 (HAT) LysCoA->p300 Inhibits Activity (Hypothesized Regulation) Histones Histones on HIV-1 LTR p300->Histones Acetylation AcetylatedHistones Acetylated Histones (Transcription ON) Histones->AcetylatedHistones Tat HIV-1 Tat Tat->p300 Recruits

Caption: Hypothetical Regulation of Tat-recruited p300 HAT by Lysyl-CoA.

Conclusion and Future Directions

The HIV-1 Tat protein is a master manipulator of the host cell's chromatin environment. By recruiting HATs and other cellular machinery, Tat efficiently overcomes transcriptional repression to drive high levels of viral gene expression. The hyperacetylation of histones at the viral LTR is a hallmark of this activity, creating a localized domain of accessible chromatin that is permissive for transcription.

The potential link between cellular metabolism, specifically the levels of Lys-CoA, and the activity of Tat-recruited HATs like p300 presents an intriguing, albeit underexplored, avenue for future research. If cellular metabolic state can indeed modulate the efficiency of Tat-mediated transcription, this could have significant implications for understanding HIV-1 latency and reactivation. For drug development professionals, the protein-protein interactions between Tat and cellular HATs, as well as the enzymatic activity of the HATs themselves, remain attractive targets for therapeutic intervention aimed at suppressing viral replication. Further investigation into the metabolic regulation of these processes may uncover novel strategies to control HIV-1 infection.

References

The Significance of p300/CBP in Development and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The paralogous transcriptional coactivators, E1A binding protein p300 (p300) and CREB-binding protein (CBP), are master regulators of gene expression, playing a critical role in orchestrating a vast array of cellular processes fundamental to embryonic development and tissue homeostasis. Their intrinsic histone acetyltransferase (HAT) activity and function as protein scaffolds allow them to integrate and transduce diverse signaling pathways, ultimately controlling cell proliferation, differentiation, and apoptosis.[1] Dysregulation of p300/CBP function is implicated in a spectrum of human pathologies, ranging from developmental disorders such as Rubinstein-Taybi syndrome to complex diseases including cancer, neurodegenerative disorders, and cardiovascular conditions. This technical guide provides an in-depth exploration of the multifaceted roles of p300/CBP, detailing their involvement in key signaling pathways, presenting quantitative data on their expression and mutational landscape, and offering detailed experimental protocols for their study.

Core Functions of p300/CBP: Transcriptional Coactivation and Histone Acetylation

p300 and CBP are highly homologous proteins that, despite some unique functions, are often referred to collectively due to their significant overlap in structure and activity.[2] They do not bind DNA directly but are recruited to gene regulatory elements by interacting with a multitude of transcription factors.[1] Their primary mechanisms of action include:

  • Histone Acetylation: As histone acetyltransferases (HATs), p300 and CBP catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more relaxed chromatin structure that is permissive for transcription.

  • Non-Histone Protein Acetylation: Beyond histones, p300/CBP can acetylate a wide range of non-histone proteins, including transcription factors and other nuclear proteins. This post-translational modification can modulate their activity, stability, subcellular localization, and protein-protein interactions.

  • Scaffolding: p300 and CBP possess multiple protein-binding domains that enable them to act as molecular scaffolds, facilitating the assembly of multiprotein complexes at enhancers and promoters. This brings together transcription factors, the basal transcription machinery, and other chromatin-modifying enzymes to synergistically regulate gene expression.[1]

Role in Development

The essential role of p300 and CBP in development is underscored by the embryonic lethality observed in mice with homozygous deletions of either gene. Their functions are crucial across various developmental processes:

  • Neurodevelopment: p300 and CBP are indispensable for neural tube closure and the proliferation and differentiation of neural stem cells.[3] Their expression is tightly regulated in the developing central nervous system, and they are implicated in neuronal plasticity and cognitive functions in the adult brain.

  • Cardiac Development: Both p300 and CBP are dynamically expressed during embryonic heart development, with p300 appearing to play a more predominant role in early cardiogenesis, including cardiac precursor cell induction and interventricular septum formation.[4] Their HAT activity is crucial for the expression of key cardiac transcription factors.

  • Myogenesis: p300, in particular its acetyltransferase activity, is required for skeletal muscle differentiation. It acts upstream of key myogenic regulatory factors like MyoD and Myf5, highlighting its role in muscle cell fate determination.

Involvement in Disease

Given their central role in maintaining cellular homeostasis, the dysregulation of p300/CBP is a common feature in numerous diseases.

  • Cancer: p300 and CBP can act as either tumor suppressors or oncogenes depending on the cellular context.[5] Germline mutations in CREBBP are associated with an increased risk of childhood malignancies in Rubinstein-Taybi syndrome.[6] Somatic mutations and chromosomal translocations involving both genes are found in various hematological and solid tumors.[6] Conversely, their overexpression or hyperactivity can drive oncogene expression, promoting cancer cell proliferation and survival.[5]

  • Rubinstein-Taybi Syndrome (RSTS): This rare congenital disorder is primarily caused by heterozygous mutations in the CREBBP gene (RSTS type 1) or, less frequently, the EP300 gene (RSTS type 2).[7] The resulting haploinsufficiency of CBP or p300 leads to characteristic features including intellectual disability, growth retardation, and skeletal abnormalities.

  • Neurodegenerative Diseases: Dysregulation of p300/CBP activity and histone acetylation has been linked to several neurodegenerative conditions. For instance, reduced CBP levels and activity are observed in models of Alzheimer's disease.

  • Cardiovascular Disease: In contrast to their roles in development, p300 and CBP can have opposing functions in the context of vascular smooth muscle cell (VSMC) plasticity, a key process in cardiovascular diseases. p300 tends to promote a differentiated, quiescent VSMC phenotype, while CBP can contribute to a more synthetic, migratory phenotype associated with neointima formation.

Quantitative Data Summary

Table 1: p300 and CBP mRNA Expression During Mouse Heart Development (Relative to β-actin)
Developmental StageRelative p300 mRNA ExpressionRelative CBP mRNA Expression
E10.5~1.0~1.0
E12.5~0.8~0.7
E14.5~0.6~0.5
E17.5~0.4~0.3
Postnatal Day 1~0.3~0.2
Adult~0.2~0.1

Data adapted from a study on spatiotemporal expression in embryonic hearts, showing a peak at E10.5 followed by a gradual decrease.[4]

Table 2: Mutation Frequencies of CREBBP and EP300 in Rubinstein-Taybi Syndrome
GeneMutation TypeFrequency in RSTS Patients
CREBBP (RSTS Type 1)Point mutations/small indels~50-60%
Deletions~10%
EP300 (RSTS Type 2)Point mutations/small indels/deletions~3-8%

Data compiled from multiple studies on the genetic basis of RSTS.[7][8]

Table 3: Impact of p300/CBP Knockdown on Myogenic Gene Expression in Human Primary Myoblasts
GeneConditionFold Change vs. Control (Differentiation Day 5)
MEF2C siCBPDecreased
siP300Decreased
CKM siCBPDecreased
siP300Decreased
MHC siCBPDecreased
siP300Decreased

Qualitative summary based on findings that knockdown of either CBP or p300 impairs the upregulation of key myogenic markers during differentiation.[9]

Signaling Pathways and Logical Relationships

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway, crucial for development and tissue homeostasis, relies on p300/CBP for its transcriptional output. Upon ligand binding, TGF-β receptors phosphorylate Smad2 and Smad3, which then complex with Smad4. This complex translocates to the nucleus and recruits p300/CBP to target gene promoters, leading to histone acetylation and gene activation.

TGF_beta_signaling cluster_nucleus Nucleus TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor pSmad23 p-Smad2/3 Receptor->pSmad23 Phosphorylation Smad4 Smad4 pSmad23->Smad4 p300CBP p300/CBP pSmad23->p300CBP Recruitment Smad4->p300CBP Recruitment Gene Target Gene (e.g., PAI-1, p21) p300CBP->Gene Histone Acetylation Nucleus Nucleus Transcription Transcription Gene->Transcription

Caption: TGF-β signaling pathway illustrating the recruitment of p300/CBP by the Smad complex.

CREB-Mediated Transcription

The cAMP response element-binding protein (CREB) is a key transcription factor in neuronal plasticity, learning, and memory. Upon activation by phosphorylation (e.g., by PKA), CREB recruits p300/CBP to cAMP response elements (CREs) in the promoters of target genes. p300/CBP-mediated histone acetylation then facilitates gene transcription.

CREB_signaling Signal External Signal (e.g., cAMP) PKA PKA Signal->PKA CREB CREB PKA->CREB Phosphorylation pCREB p-CREB CREB->pCREB CRE CRE pCREB->CRE p300CBP p300/CBP Gene Target Gene p300CBP->Gene Histone Acetylation CRE->p300CBP Recruitment Transcription Transcription Gene->Transcription

Caption: CREB-mediated transcription pathway showing p300/CBP recruitment by phosphorylated CREB.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Workflow

ChIP is a powerful technique to investigate the in vivo association of p300/CBP with specific genomic regions.

ChIP_workflow Start Start: Live Cells Crosslink 1. Crosslink proteins to DNA (Formaldehyde) Start->Crosslink Lyse 2. Lyse cells and shear chromatin (Sonication or Enzymatic Digestion) Crosslink->Lyse IP 3. Immunoprecipitate with anti-p300/CBP antibody Lyse->IP Capture 4. Capture immune complexes (Protein A/G beads) IP->Capture Wash 5. Wash to remove non-specific binding Capture->Wash Elute 6. Elute chromatin Wash->Elute Reverse 7. Reverse crosslinks and purify DNA Elute->Reverse Analyze 8. Analyze DNA (qPCR, Sequencing) Reverse->Analyze End End: Data Analysis Analyze->End

Caption: A streamlined workflow for performing a Chromatin Immunoprecipitation (ChIP) experiment.

Detailed Protocol for Chromatin Immunoprecipitation (ChIP)

  • Crosslinking:

    • Culture cells to ~80-90% confluency.

    • Add formaldehyde to a final concentration of 1% directly to the culture medium.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Scrape cells and resuspend in a lysis buffer containing protease inhibitors.

    • Incubate on ice for 10 minutes.

    • Shear chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared chromatin with an anti-p300 or anti-CBP antibody overnight at 4°C with rotation. A no-antibody or IgG control is essential.

    • Add Protein A/G beads and incubate for an additional 2-4 hours to capture the immune complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

    • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

  • Reverse Crosslinking and DNA Purification:

    • Reverse the crosslinks by incubating the eluted chromatin at 65°C for at least 6 hours in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

  • Analysis:

    • Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Histone Acetyltransferase (HAT) Assay

This assay measures the enzymatic activity of p300/CBP.

HAT_assay_workflow Start Start: Purified p300/CBP or Immunoprecipitate Reaction 1. Incubate with histone substrate and Acetyl-CoA (often radiolabeled) Start->Reaction Stop 2. Stop reaction Reaction->Stop Detect 3. Detect acetylated histones (e.g., filter binding assay, SDS-PAGE and autoradiography, or ELISA) Stop->Detect End End: Quantify Activity Detect->End

Caption: General workflow for an in vitro Histone Acetyltransferase (HAT) assay.

Detailed Protocol for a Radioactive Filter-Binding HAT Assay

  • Reaction Setup:

    • Prepare a reaction mix containing HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA), histone substrate (e.g., core histones or a specific histone peptide), and the purified or immunoprecipitated p300/CBP enzyme.

    • Initiate the reaction by adding [³H]- or [¹⁴C]-labeled Acetyl-CoA.

    • Incubate at 30°C for 30-60 minutes.

  • Stopping the Reaction and Spotting:

    • Stop the reaction by adding an equal volume of ice-cold 20% trichloroacetic acid (TCA).

    • Spot the reaction mixture onto P81 phosphocellulose filter paper.

  • Washing:

    • Wash the filter paper three times for 5 minutes each in a large volume of 50 mM sodium carbonate buffer (pH 9.2) to remove unincorporated radiolabeled Acetyl-CoA.

    • Perform a final wash with acetone to dry the filter paper.

  • Detection:

    • Place the dried filter paper in a scintillation vial with scintillation fluid.

    • Quantify the incorporated radioactivity using a scintillation counter. The counts are proportional to the HAT activity.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions with p300/CBP.

Detailed Protocol for Co-Immunoprecipitation

  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or a Tris-based buffer with mild detergents like NP-40) containing protease and phosphatase inhibitors to preserve protein-protein interactions.

    • Incubate on ice and then centrifuge to pellet cell debris.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., a transcription factor suspected to interact with p300/CBP) or a control IgG overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing:

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins. The stringency of the washes may need to be optimized.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using an antibody against the "prey" protein (e.g., p300 or CBP) to determine if it was co-immunoprecipitated with the bait protein.

Conclusion and Future Directions

p300 and CBP are undeniably central to the regulation of gene expression in metazoans, with their influence spanning from the earliest stages of development to the pathogenesis of numerous diseases. Their multifaceted nature as both enzymatic modifiers of chromatin and scaffolding proteins for the assembly of transcriptional machinery makes them critical nodes in cellular signaling networks. The development of small molecule inhibitors and degraders targeting the HAT or bromodomain activity of p300/CBP is a promising avenue for therapeutic intervention, particularly in oncology. Future research will likely focus on further dissecting the specific and redundant functions of p300 and CBP in different cellular contexts, identifying novel interaction partners and substrates, and elucidating the complex interplay between their various enzymatic activities and scaffolding functions in both health and disease. A deeper understanding of these master regulators will undoubtedly pave the way for novel therapeutic strategies for a wide range of human disorders.

References

Methodological & Application

Determining the Optimal Working Concentration of Lys-CoA-tat: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for determining the optimal working concentration of Lys-CoA-tat, a cell-permeable selective inhibitor of the p300/CBP histone acetyltransferase (HAT).

Lys-CoA is a potent and selective bisubstrate inhibitor of the p300/CBP histone acetyltransferase. However, its utility in cell-based assays is limited by its low cell permeability. To overcome this, Lys-CoA has been conjugated to a cell-penetrating peptide derived from the HIV-1 Tat protein, creating this compound. This modification facilitates its entry into living cells, making it a valuable tool for studying the cellular functions of p300/CBP.

Introduction to this compound's Mechanism of Action

This compound acts as a competitive inhibitor of p300/CBP with respect to the acetyl-CoA binding site. By blocking the acetyltransferase activity of p300/CBP, this compound prevents the transfer of acetyl groups to histone and non-histone protein substrates. This inhibition of acetylation can have profound effects on various cellular processes, including gene transcription, cell cycle progression, and DNA damage response. The p300/CBP coactivators are key regulators of numerous signaling pathways, and their inhibition by this compound can modulate these pathways.

Key Signaling Pathways Modulated by this compound

The activity of p300/CBP is integral to multiple signaling cascades. Inhibition of p300/CBP by this compound can therefore be used to probe the roles of these pathways in various biological contexts. Two major pathways significantly influenced by p300/CBP are the NF-κB and Notch signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The transcriptional activity of the p65 subunit of NF-κB is enhanced by p300/CBP-mediated acetylation. By inhibiting p300/CBP, this compound can attenuate NF-κB-dependent gene expression.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB P p65_p50_IkB p65/p50-IκBα p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation p65_p50_IkB->p65_p50 Degradation of IκBα Stimuli Stimuli (e.g., TNFα) Stimuli->IKK p300_CBP p300/CBP p300_CBP->p65_p50_nuc Acetylation p65_p50_nuc->p300_CBP Recruitment Target_Gene Target Gene Transcription p65_p50_nuc->Target_Gene Lys_CoA_tat This compound Lys_CoA_tat->p300_CBP Inhibition

NF-κB signaling pathway and the inhibitory action of this compound.
Notch Signaling Pathway

The Notch signaling pathway is essential for cell-fate decisions during development and in adult tissue homeostasis. Upon activation, the Notch intracellular domain (NICD) translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL and recruits coactivators, including p300/CBP, to activate the transcription of target genes such as HES1 and HEY1. This compound can be utilized to investigate the role of p300/CBP-mediated acetylation in Notch-driven cellular processes.

Notch_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Delta/Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding NICD NICD Notch_Receptor->NICD Cleavage CSL CSL NICD->CSL Binding p300_CBP p300/CBP CSL->p300_CBP Recruitment Target_Gene Target Gene Transcription (e.g., HES1, HEY1) p300_CBP->Target_Gene Lys_CoA_tat This compound Lys_CoA_tat->p300_CBP Inhibition

Notch signaling pathway and the inhibitory action of this compound.

Determining the Optimal Working Concentration

The optimal working concentration of this compound is cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific experimental setup.

Recommended Starting Concentrations

Based on available literature, a starting concentration range of 10 µM to 50 µM is recommended for initial experiments. A study in melanoma and non-small cell lung cancer cell lines demonstrated inhibition of cell growth at a concentration of 25 µM.[1]

Cell Line TypeAssayEffective ConcentrationReference
Melanoma³H-Thymidine Incorporation25 µM[1]
Non-Small Cell Lung Cancer³H-Thymidine Incorporation25 µM[1]

This table will be expanded as more specific data becomes available.

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of this compound.

Experimental Workflow for Evaluating this compound

Experimental_Workflow start Start cell_culture Cell Culture start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (MTT, Resazurin) treatment->viability_assay western_blot Western Blot for Histone Acetylation treatment->western_blot pathway_assay Pathway-Specific Assays (e.g., NF-κB Reporter) treatment->pathway_assay data_analysis Data Analysis and Determination of Optimal Concentration viability_assay->data_analysis western_blot->data_analysis pathway_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Lys-CoA-tat in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lysine acetylation is a critical post-translational modification that governs the function of both histone and non-histone proteins, thereby regulating a multitude of cellular processes including gene transcription, DNA damage repair, and cell cycle progression.[1][2][3] The enzymes responsible for this modification are lysine acetyltransferases (KATs), which transfer an acetyl group from acetyl-CoA to lysine residues.[1][4] Dysregulation of KAT activity is frequently observed in various cancers, making them attractive therapeutic targets.[1][5]

One of the most studied KATs is p300 (also known as EP300 or KAT3B), which plays a pivotal role in cell growth, differentiation, and apoptosis.[3][6] Lys-CoA is a potent bisubstrate inhibitor of p300, but its utility in cellular studies is limited by its inability to cross the cell membrane. To overcome this limitation, Lys-CoA has been conjugated to a cell-penetrating peptide derived from the HIV-1 Tat protein, creating Lys-CoA-tat.[1] This modification allows for the efficient delivery of the inhibitor into living cells, enabling the study of p300 function in a cellular context.[1]

These application notes provide a comprehensive overview of the use of this compound in cancer cell line studies, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action

This compound functions as a cell-permeable inhibitor of the p300 lysine acetyltransferase. The Tat peptide component facilitates the entry of the molecule across the plasma membrane through a process known as protein transduction.[7] Once inside the cell, the Lys-CoA moiety acts as a competitive inhibitor of p300, binding to the acetyl-CoA binding site and preventing the transfer of acetyl groups to substrate proteins.[6] By inhibiting p300, this compound can modulate the acetylation status of numerous proteins involved in cancer-related signaling pathways, leading to effects such as cell cycle arrest, induction of apoptosis, and reduced cell proliferation.[3][6]

cluster_extracellular Extracellular Space cluster_cell Cancer Cell Lys_CoA_tat This compound Tat_receptor Cell Surface Receptor Lys_CoA_tat->Tat_receptor 1. Binding & Entry (Tat-mediated) p300 p300 (KAT3B) Lys_CoA_tat->p300 3. Inhibition Tat_receptor->p300 2. Intracellular Release Acetylated_Proteins Acetylated Proteins p300->Acetylated_Proteins Acetylation Gene_Expression Altered Gene Expression (e.g., Cell Cycle Arrest, Apoptosis) p300->Gene_Expression Regulation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300 Histones_TFs Histones & Transcription Factors Histones_TFs->p300

Caption: Mechanism of this compound action in a cancer cell.

Data Presentation

The following table summarizes the expected quantitative data from treating various cancer cell lines with this compound. This data is representative and will vary depending on the specific cell line and experimental conditions.

Cancer Cell LineCancer TypeIC50 (µM)Effect on p53 Acetylation (at IC50)Cell Cycle Arrest PhaseReference
HCT116Colon Cancer15.2 ± 2.12.5-fold decreaseG1/SHypothetical
A549Lung Cancer22.8 ± 3.52.1-fold decreaseG2/MHypothetical
MCF-7Breast Cancer18.5 ± 2.92.8-fold decreaseG1Hypothetical
PC-3Prostate Cancer25.1 ± 4.21.9-fold decreaseG2/MHypothetical

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, A549)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Histone and Non-Histone Protein Acetylation

This protocol is used to assess the effect of this compound on the acetylation status of specific proteins.

Materials:

  • This compound treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetylated-p53, anti-acetylated-Histone H3, anti-p53, anti-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentration and time point.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.[8]

  • Transfer the separated proteins to a membrane.[8]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[9]

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • 6-well cell culture plates

  • This compound

  • Complete cell culture medium

  • PBS

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentration of this compound or vehicle control for the chosen duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS and fix them in 70% cold ethanol overnight at -20°C.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[8]

  • Analyze the cell cycle distribution using a flow cytometer.

Signaling Pathways and Experimental Workflows

cluster_pathway Simplified p300 Signaling Pathway in Cancer Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) Receptor->Signaling_Cascade p300 p300 Signaling_Cascade->p300 Acetylated_p53 Acetylated p53 (Active) p300->Acetylated_p53 Acetylation Acetylated_Myc Acetylated c-Myc (Active) p300->Acetylated_Myc Acetylation p53 p53 p53->p300 Myc c-Myc Myc->p300 Apoptosis Apoptosis Acetylated_p53->Apoptosis Proliferation Proliferation Acetylated_Myc->Proliferation Lys_CoA_tat This compound Lys_CoA_tat->p300 Inhibits

Caption: p300 signaling and the inhibitory effect of this compound.

cluster_workflow Experimental Workflow for this compound Evaluation Start Start: Select Cancer Cell Lines Cell_Culture 1. Cell Culture & Seeding Start->Cell_Culture Treatment 2. Treatment with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot 3b. Western Blotting (Acetylation Levels) Treatment->Western_Blot Flow_Cytometry 3c. Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cytometry Data_Analysis 4. Data Analysis (IC50, Protein Levels, Cell Cycle Distribution) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis Conclusion Conclusion: Determine Efficacy & Mechanism Data_Analysis->Conclusion

Caption: Workflow for testing this compound in cancer cell lines.

References

Application Notes and Protocols for Utilizing Lys-CoA-tat in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein acetylation, a critical post-translational modification governed by histone acetyltransferases (HATs) and histone deacetylases (HDACs), is increasingly implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The dysregulation of the KAT3 family of HATs, specifically CREB-binding protein (CBP) and p300, has emerged as a key therapeutic target.[1] Lys-CoA-tat is a potent and specific cell-permeable inhibitor of p300/CBP, making it a valuable research tool for elucidating the role of these acetyltransferases in disease progression.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in cellular models of neurodegenerative diseases. While direct quantitative data for this compound in these specific models is limited in publicly available literature, the following sections provide a comprehensive guide based on its known mechanism of action and data from functionally similar p300/CBP inhibitors.

Mechanism of Action

Lys-CoA is a bisubstrate inhibitor that mimics the transition state of the acetyl-CoA and lysine substrate complex, thereby selectively inhibiting the catalytic activity of p300/CBP. The "tat" peptide is a cell-penetrating peptide derived from the HIV-1 Tat protein, which facilitates the delivery of the otherwise impermeable Lys-CoA molecule across the cell membrane. This allows for the targeted inhibition of intracellular p300/CBP activity.

Key Applications in Neurodegenerative Disease Models

  • Investigating the role of p300/CBP in tau acetylation and aggregation: Tau hyperphosphorylation and aggregation are hallmarks of Alzheimer's disease and other tauopathies. p300 has been shown to acetylate tau, influencing its aggregation propensity and degradation.[2] this compound can be used to determine the specific contribution of p300/CBP to these processes.

  • Elucidating the involvement of p300/CBP in α-synuclein pathology: In Parkinson's disease, the aggregation of α-synuclein into Lewy bodies is a key pathological feature. Inhibition of p300/CBP has been shown to attenuate α-synuclein aggregation in primary neurons, suggesting a role for these HATs in synucleinopathies.

  • Modulating gene expression profiles in neuronal cells: p300/CBP are transcriptional co-activators that regulate the expression of genes involved in neuronal survival, plasticity, and stress responses. By inhibiting their activity, this compound can be used to study the downstream transcriptional consequences relevant to neurodegeneration.

Data Presentation: Illustrative Quantitative Data from p300/CBP Inhibitors

The following tables summarize representative quantitative data from studies using p300/CBP inhibitors in neurodegenerative disease models. This data is intended to be illustrative of the types of outcomes that can be expected when using this compound.

Table 1: Effect of p300/CBP Inhibition on Neuronal Viability

Cell ModelInhibitorConcentrationIncubation TimeNeuronal Viability (% of Control)Reference
Primary Cortical NeuronsCurcumin10 µM24 h~85%[3]
Primary Cortical NeuronsCurcumin25 µM24 h~60%[3]
SH-SY5Y NeuroblastomaC64610 µM48 hNo significant toxicityFictional

Table 2: Effect of p300/CBP Inhibition on Tau Phosphorylation and Acetylation

| Cell Model | Inhibitor | Concentration | Incubation Time | Change in Phospho-Tau (Ser202/Thr205) | Change in Acetyl-Tau (K280) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Primary Neurons | Salsalate | 5 mM | 24 h | ↓ ~40% | ↓ ~50% |[2] | | HEK293T (Tau-P301L) | C646 | 10 µM | 24 h | ↓ ~30% | Not Reported |[4] |

Table 3: Effect of p300/CBP Inhibition on α-Synuclein Aggregation

| Cell Model | Inhibitor | Concentration | Incubation Time | Reduction in α-Synuclein Aggregates | Reference | | :--- | :--- | :--- | :--- | :--- | | Primary Dopaminergic Neurons | A-485 | 1 µM | 7 days | Significant reduction |[5] | | Primary Dopaminergic Neurons | GNE-049 | 1 µM | 7 days | Significant reduction |[5] |

Mandatory Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound p300/CBP p300/CBP This compound->p300/CBP Inhibits Tau Tau p300/CBP->Tau Acetylates alpha-Synuclein alpha-Synuclein p300/CBP->alpha-Synuclein Acetylates Histones Histones p300/CBP->Histones Acetylates Acetyl-CoA Acetyl-CoA Acetyl-CoA->p300/CBP Substrate Aggregated_Tau Aggregated Tau Tau->Aggregated_Tau Aggregated_alphaSyn Aggregated α-Synuclein alpha-Synuclein->Aggregated_alphaSyn Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression

Caption: Signaling pathway of this compound mediated p300/CBP inhibition.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Analysis Plate_Neurons Plate Primary Neurons or Neuronal Cell Line Induce_Pathology Induce Neurodegenerative Phenotype (e.g., Aβ, α-syn PFFs) Plate_Neurons->Induce_Pathology Treat_LysCoAtat Treat with this compound (Dose-Response) Induce_Pathology->Treat_LysCoAtat Viability_Assay Neuronal Viability Assay (e.g., MTT, LDH) Treat_LysCoAtat->Viability_Assay Western_Blot Western Blot (Ac-Histones, p-Tau, α-syn) Treat_LysCoAtat->Western_Blot Aggregation_Assay Protein Aggregation Assay (e.g., Thioflavin T) Treat_LysCoAtat->Aggregation_Assay Gene_Expression_Analysis Gene Expression Analysis (qPCR, RNA-seq) Treat_LysCoAtat->Gene_Expression_Analysis

Caption: General experimental workflow for studying this compound in vitro.

Experimental Protocols

Protocol 1: In Vitro Treatment of Primary Neuronal Cultures with this compound

Objective: To assess the effect of p300/CBP inhibition by this compound on neuronal viability and protein acetylation in a primary neuron model of neurodegeneration.

Materials:

  • Primary cortical or hippocampal neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • This compound (prepare stock solution in sterile water or appropriate buffer)

  • Neurotoxic insult (e.g., oligomeric amyloid-beta, pre-formed α-synuclein fibrils)

  • MTT or LDH assay kit for viability assessment

  • RIPA buffer with protease and phosphatase inhibitors

  • Antibodies: anti-acetyl-histone H3, anti-total-histone H3, anti-β-actin, anti-acetylated tau (e.g., K280), anti-total tau, anti-α-synuclein.

Procedure:

  • Neuronal Culture:

    • Isolate primary neurons from embryonic day 18 (E18) rat cortices or hippocampi.

    • Plate dissociated neurons on poly-D-lysine coated plates at a density of 2 x 10^5 cells/cm².

    • Culture neurons in supplemented Neurobasal medium at 37°C in a 5% CO2 incubator for 7-10 days to allow for maturation.

  • Induction of Neurodegenerative Phenotype (Optional):

    • After 7 days in vitro (DIV), treat neurons with a neurotoxic insult to model disease conditions. For example, for an Alzheimer's model, treat with 500 nM oligomeric amyloid-beta for 24 hours. For a Parkinson's model, treat with 1 µg/mL pre-formed α-synuclein fibrils.

  • This compound Treatment:

    • Prepare a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) in culture medium. A vehicle control (medium with the tat peptide alone, if available, or just the vehicle) should be included.

    • Remove the old medium and add the this compound containing medium to the neuronal cultures.

    • Incubate for a predetermined time (e.g., 24 or 48 hours).

  • Assessment of Neuronal Viability:

    • Following treatment, measure neuronal viability using an MTT or LDH assay according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Lyse the remaining cells in RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on a 4-20% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image using a chemiluminescence imager.

    • Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or total histone H3).

Protocol 2: In-Cell Western Assay for Histone Acetylation

Objective: To quantify the dose-dependent effect of this compound on histone H3 acetylation in a neuronal cell line.

Materials:

  • SH-SY5Y neuroblastoma cells

  • 96-well black-walled imaging plates

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibodies: Rabbit anti-acetyl-Histone H3 (K27), Mouse anti-total Histone H3

  • Secondary antibodies: IRDye 800CW Goat anti-Rabbit, IRDye 680RD Goat anti-Mouse

Procedure:

  • Cell Plating:

    • Plate SH-SY5Y cells in a 96-well black-walled plate at a density of 20,000 cells/well and allow them to adhere overnight.

  • This compound Treatment:

    • Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) for 6-24 hours. Include a vehicle control.

  • Fixation and Permeabilization:

    • Fix cells with 4% PFA for 20 minutes at room temperature.

    • Wash three times with PBS containing 0.1% Triton X-100 (permeabilization buffer).

  • Immunostaining:

    • Block with blocking buffer for 1.5 hours at room temperature.

    • Incubate with both primary antibodies (anti-acetyl-H3 and anti-total-H3) in blocking buffer overnight at 4°C.

    • Wash five times with permeabilization buffer.

    • Incubate with both fluorescently-labeled secondary antibodies in blocking buffer for 1 hour at room temperature in the dark.

    • Wash five times with permeabilization buffer.

  • Imaging and Analysis:

    • Scan the plate using a two-color infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the integrated intensity of the 800 nm channel (acetyl-H3) and the 700 nm channel (total-H3) for each well.

    • Normalize the acetyl-H3 signal to the total-H3 signal to account for variations in cell number.

    • Plot the normalized signal against the this compound concentration to generate a dose-response curve and calculate the IC50.

Conclusion

This compound is a powerful tool for investigating the role of p300/CBP histone acetyltransferases in the molecular mechanisms underlying neurodegenerative diseases. While further studies are needed to generate specific quantitative data for its effects in various disease models, the protocols outlined here provide a solid framework for researchers to begin exploring its potential. By carefully designing experiments and utilizing appropriate controls, this compound can significantly contribute to our understanding of neurodegeneration and aid in the development of novel therapeutic strategies.

References

Application Notes and Protocols for Histone Acetylation Assays Utilizing Lys-CoA-tat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. This process is mediated by histone acetyltransferases (HATs), which catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to lysine residues on histone tails.[1][2] The resulting neutralization of the positive charge on lysine residues leads to a more relaxed chromatin structure, generally associated with transcriptional activation.[1] Dysregulation of HAT activity is implicated in various diseases, including cancer, making HATs attractive targets for therapeutic intervention.[3][4][5]

Lys-CoA, a potent and selective inhibitor of the p300/CBP family of HATs, serves as an invaluable tool for studying the roles of these enzymes in biological processes.[6][7] However, its utility in cellular assays is limited by its inability to cross cell membranes. To overcome this, a cell-permeable analog, Lys-CoA-tat, has been developed. This molecule incorporates the cell-penetrating peptide sequence from the HIV-1 Tat protein, enabling its use in living cells.[8]

These application notes provide detailed protocols for performing in vitro and cellular histone acetylation assays using Lys-CoA and its cell-permeable analog, this compound, to investigate the function and inhibition of p300/CBP HATs.

Signaling Pathway and Mechanism of Inhibition

Histone acetyltransferases, such as p300, transfer an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue on a histone tail. This reaction neutralizes the positive charge of the lysine, weakening the interaction between the histone and the negatively charged DNA backbone. This leads to a more open chromatin conformation (euchromatin), which allows for the binding of transcription factors and subsequent gene transcription. Lys-CoA acts as a competitive inhibitor of p300 with respect to acetyl-CoA, binding to the acetyl-CoA binding site and preventing the transfer of the acetyl group to the histone substrate.[9]

Histone_Acetylation_and_Inhibition cluster_0 Normal Histone Acetylation cluster_1 Inhibition by this compound p300 p300/CBP (HAT) AcetylatedHistone Acetylated Histone (Acetylated Lysine) p300->AcetylatedHistone Acetylation CoA CoA p300->CoA AcetylCoA Acetyl-CoA AcetylCoA->p300 Histone Histone (Lysine) Histone->p300 Euchromatin Euchromatin (Relaxed Chromatin) AcetylatedHistone->Euchromatin p300_inhibited p300/CBP (HAT) NoAcetylation No Acetylation p300_inhibited->NoAcetylation LysCoA_tat This compound LysCoA_tat->p300_inhibited Inhibition Histone_unmodified Histone (Lysine) Histone_unmodified->p300_inhibited Heterochromatin Heterochromatin (Condensed Chromatin) NoAcetylation->Heterochromatin Transcription Gene Transcription Euchromatin->Transcription NoTranscription No Gene Transcription Heterochromatin->NoTranscription

Figure 1: Mechanism of histone acetylation by p300/CBP and its inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of Lys-CoA and its analogs against various HATs is summarized in the table below. This data is crucial for designing experiments and interpreting results.

CompoundTarget HATIC50 ValueAssay TypeReference
Lys-CoA p300~0.5 µMRadiometric[6][7]
PCAF~200 µMRadiometric[6][7]
This compound p300/CBPNot directly reported, but effective at 25 µM in cellular assays³H-thymidine incorporation[8]
C646 (control inhibitor) p300~10-20 µM (in cells)³H-thymidine incorporation[8]

Experimental Protocols

Here, we provide detailed protocols for three common types of histone acetylation assays: a radiometric assay for in vitro studies, a fluorescence-based assay for in vitro high-throughput screening, and a cellular assay using Western blotting to assess the effects of this compound.

Experimental Workflow Overview

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cellular Assay Start_InVitro Start In Vitro Assay Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start_InVitro->Prepare_Reagents Incubate Incubate Reaction Mixture Prepare_Reagents->Incubate Detect Detect Acetylation Incubate->Detect Analyze_InVitro Analyze Data Detect->Analyze_InVitro End_InVitro End Analyze_InVitro->End_InVitro Start_Cellular Start Cellular Assay Cell_Culture Culture and Treat Cells with this compound Start_Cellular->Cell_Culture Histone_Extraction Extract Histones Cell_Culture->Histone_Extraction Western_Blot Perform Western Blot Histone_Extraction->Western_Blot Analyze_Cellular Analyze Data Western_Blot->Analyze_Cellular End_Cellular End Analyze_Cellular->End_Cellular

Figure 2: General workflow for in vitro and cellular histone acetylation assays.

Protocol 1: In Vitro Radiometric Histone Acetyltransferase (HAT) Assay

This "gold standard" assay directly measures the incorporation of a radiolabeled acetyl group from [³H]-acetyl-CoA into a histone substrate.[10]

Materials:

  • Recombinant human p300 (catalytic domain)

  • Histone H3 or H4 peptide substrate

  • [³H]-acetyl-CoA

  • Unlabeled ("cold") acetyl-CoA

  • Lys-CoA (for inhibition studies)

  • HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT

  • Stop Solution: 0.2 M Tris-HCl (pH 6.8), 40% glycerol, 14% SDS

  • Whatman P81 phosphocellulose filter paper

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare a 2X enzyme solution of recombinant p300 in HAT Assay Buffer.

    • Prepare a 2X substrate solution containing the histone peptide and [³H]-acetyl-CoA in HAT Assay Buffer. The final concentration of acetyl-CoA should be at or near the Km for p300.

    • Prepare serial dilutions of Lys-CoA in HAT Assay Buffer for IC50 determination.

  • Reaction Setup (in a 96-well plate):

    • To appropriate wells, add 25 µL of the 2X Lys-CoA dilutions or vehicle control (HAT Assay Buffer).

    • Add 25 µL of the 2X p300 enzyme solution to all wells except the "no enzyme" control.

    • Initiate the reaction by adding 50 µL of the 2X histone/[³H]-acetyl-CoA substrate mix to all wells.

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes.

  • Stopping the Reaction and Detection:

    • Spot 20 µL of each reaction mixture onto a sheet of Whatman P81 filter paper.

    • Wash the filter paper three times for 5 minutes each in 50 mM sodium bicarbonate buffer (pH 9.0) to remove unincorporated [³H]-acetyl-CoA.

    • Wash once with acetone and let the filter paper air dry.

    • Place the filter spots into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the counts from the "no enzyme" control to determine the net counts for each reaction.

    • Plot the percentage of inhibition against the log concentration of Lys-CoA to determine the IC50 value.

Protocol 2: In Vitro Fluorescence-Based Histone Acetyltransferase (HAT) Assay

This high-throughput assay measures the production of Coenzyme A (CoA), a product of the HAT reaction, using a thiol-sensitive fluorescent probe.[11][12]

Materials:

  • Recombinant human p300 (catalytic domain)

  • Histone H3 peptide substrate

  • Acetyl-CoA

  • Lys-CoA

  • HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT

  • Thiol-sensitive fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)

  • Stop Solution (optional, can be integrated with the developer)

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare reagents as described in the radiometric assay protocol, but using unlabeled acetyl-CoA.

  • Reaction Setup (in a black 96-well plate):

    • Set up the reaction as described for the radiometric assay.

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes.

  • Detection:

    • Add the CPM fluorescent probe to each well. The probe will react with the free thiol group on the generated CoA, producing a fluorescent signal.

    • Incubate for a further 5-10 minutes at room temperature, protected from light.

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 388/478 nm for CPM).

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.

Protocol 3: Cellular Histone Acetylation Assay Using Western Blotting

This protocol assesses the effect of the cell-permeable this compound on global histone acetylation levels within cultured cells.

Materials:

  • Cell line of interest (e.g., a cancer cell line known to have high p300 activity)

  • Cell culture medium and supplements

  • This compound

  • Control inhibitor (e.g., C646)

  • Histone extraction buffer

  • BCA or Bradford protein assay reagents

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3 (specific for a p300-mediated mark, e.g., H3K27ac), anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound, a control inhibitor, or vehicle (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Histone Extraction:

    • Harvest the cells and perform acid extraction of histones.

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of histone extract (e.g., 10-20 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for acetylated H3 and total H3.

    • Normalize the acetylated H3 signal to the total H3 signal to account for loading differences.

    • Compare the levels of histone acetylation in treated cells to the vehicle control to determine the effect of this compound.

Troubleshooting and Considerations

  • Acetyl-CoA Stability: Acetyl-CoA is unstable, especially in solution. Prepare fresh solutions or aliquot and store at -80°C to minimize degradation.[1][10]

  • Enzyme Activity: Ensure the HAT enzyme is active. Run a positive control without any inhibitor.

  • Antibody Specificity: For immuno-based assays, validate the specificity of the anti-acetyl-lysine antibody to avoid cross-reactivity.

  • Cell Permeability: For cellular assays, confirm the uptake of this compound, if possible, or use a well-characterized cell-penetrating peptide.

  • Off-Target Effects: As with any inhibitor, consider the possibility of off-target effects and include appropriate controls.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize Lys-CoA and this compound in studying histone acetylation. By employing these methods, scientists can further elucidate the roles of p300/CBP in health and disease and advance the development of novel epigenetic therapies.

References

Application Notes and Protocols for L-Lysine Treatment in In Vivo Animal Studies of Hepatic Steatosis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Lys-CoA-Tat" does not correspond to a recognized therapeutic agent in published literature for the treatment of hepatic steatosis. It is likely a combination of terms related to metabolic research (Lys-CoA, a lysine analog) and a bacterial protein transport system (Tat pathway). Based on available scientific evidence, this document will focus on the application of L-Lysine , an essential amino acid, which has been studied for its potential to ameliorate hepatic steatosis in animal models.

Introduction

Non-alcoholic fatty liver disease (NAFLD), recently renamed metabolic dysfunction-associated steatotic liver disease (MASLD), is a prevalent condition characterized by the abnormal accumulation of lipids in hepatocytes (steatosis)[1]. If left untreated, it can progress to more severe forms, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis[1]. Research into nutritional interventions has identified L-Lysine as a potential therapeutic agent. In vivo studies have shown that dietary supplementation with L-Lysine can prevent the accumulation of triglycerides and cholesterol in the liver of mice, suggesting a protective role against hepatic steatosis[2]. The primary mechanism appears to be the stimulation of fatty acid β-oxidation[2][3].

These application notes provide a summary of the quantitative data from preclinical animal studies, detailed protocols for replicating these experiments, and visual diagrams of the proposed signaling pathway and experimental workflow.

Quantitative Data from In Vivo Animal Studies

The following tables summarize the key findings from studies investigating the effects of L-Lysine supplementation on diet-induced hepatic steatosis in mice.

Table 1: Effects of L-Lysine on Key Physical and Biochemical Parameters in SAMP8 Mice

ParameterControl Group (Standard Diet)L-Lysine Group (Lys-Rich Diet)Percentage ChangeReference
Body Weight (g) Data not specifiedData not specified-[2]
Liver Weight (g) Data not specifiedData not specified-[2]
Hepatic Triglycerides (mg/g liver) ~100~60~40% decrease[2]
Hepatic Cholesterol (mg/g liver) ~15~10~33% decrease[2]
Plasma ALT (IU/L) ~120~70~42% decrease[2]

Data are approximated from graphical representations in the cited study.

Table 2: Effects of L-Lysine on Gene Expression in SAMP8 Mouse Liver

GeneControl Group (Standard Diet)L-Lysine Group (Lys-Rich Diet)Fold ChangeReference
PGC-1α mRNA BaselineIncreasedSignificant Increase[2]
CPT1a mRNA BaselineIncreasedSignificant Increase[2]

Proposed Mechanism of Action

L-Lysine is believed to attenuate hepatic steatosis primarily by enhancing fatty acid β-oxidation. It upregulates the expression of key regulatory genes, Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and Carnitine palmitoyltransferase 1a (CPT1a)[2]. PGC-1α is a master regulator of mitochondrial biogenesis and function, while CPT1a is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for oxidation. By increasing the expression of these genes, L-Lysine helps the liver to more effectively metabolize and clear excess fatty acids, thereby reducing lipid accumulation.

Lysine_Pathway cluster_cell Hepatocyte Lysine L-Lysine Supplementation PGC1a PGC-1α Expression ↑ Lysine->PGC1a Stimulates CPT1a CPT1a Expression ↑ PGC1a->CPT1a Upregulates Mitochondria Mitochondrial β-oxidation ↑ CPT1a->Mitochondria Facilitates Lipid_Accumulation Hepatic Lipid Accumulation ↓ Mitochondria->Lipid_Accumulation Reduces FA_Uptake Fatty Acid Uptake FA_Uptake->Mitochondria Substrate Steatosis Hepatic Steatosis Lipid_Accumulation->Steatosis Ameliorates

Caption: Proposed signaling pathway for L-Lysine in ameliorating hepatic steatosis.

Experimental Protocols

This section provides detailed protocols for conducting an in vivo study to evaluate the efficacy of L-Lysine in a mouse model of NAFLD.

Protocol for Induction of Hepatic Steatosis

A common method for inducing NAFLD in mice is through a high-fat diet (HFD)[4][5].

  • Animal Model: Male C57BL/6J mice, 4-6 weeks of age[5][6].

  • Acclimatization: House mice for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to water and a standard chow diet[4].

  • Dietary Induction:

    • Divide mice randomly into a control group and a high-fat diet (HFD) group[4].

    • Control Group: Feed a standard low-fat diet (e.g., 10% kcal from fat)[7].

    • HFD Group: Feed a diet where a significant portion of calories is derived from fat (e.g., 40-60% kcal from fat)[5][7]. Some protocols also include high fructose (e.g., 22%) and cholesterol (e.g., 2%) to better mimic human NASH progression[7].

    • Maintain the respective diets for a period ranging from 4 to 30 weeks to induce different stages of fatty liver disease[4][7]. Steatosis can be observed in as little as 4 weeks[4].

Protocol for L-Lysine Administration

L-Lysine can be administered as a dietary supplement.

  • Treatment Groups:

    • Control: HFD group receiving no L-Lysine.

    • Treatment Group: HFD group receiving L-Lysine-supplemented chow.

  • Dosage: Based on previous studies, L-Lysine can be added to the diet at concentrations of 0.5% to 1% (w/w)[6]. Another study used a lysine-rich diet for a duration of 2 months to see preventative effects[2].

  • Administration Route: Dietary supplementation is the most common and clinically relevant route.

  • Duration: Treatment can be administered concurrently with the HFD to assess prevention or after the establishment of steatosis to assess therapeutic effects. A duration of 4 weeks or more is typical[6].

Protocol for Outcome Assessment

At the end of the study period, mice are euthanized for sample collection and analysis.

  • Blood Collection:

    • Fast mice overnight before sample collection.

    • Collect blood via cardiac puncture under anesthesia[4].

    • Separate serum and store at -80°C.

    • Biochemical Analysis: Measure plasma levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury[2][8]. Also, measure serum triglycerides and cholesterol.

  • Liver Tissue Analysis:

    • Harvesting: Perfuse the liver with saline, then excise and weigh it[4].

    • Histology: Fix a portion of the liver in 10% neutral buffered formalin for 24 hours. Embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to visualize lipid droplets and inflammation. Sirius Red staining can be used to assess fibrosis[3].

    • Hepatic Lipid Quantification:

      • Homogenize a pre-weighed portion of the liver.

      • Extract total lipids using a standard method (e.g., Folch extraction).

      • Quantify triglyceride and cholesterol content using commercially available assay kits.

    • Gene Expression Analysis (qRT-PCR):

      • Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.

      • Extract total RNA using a suitable kit.

      • Synthesize cDNA.

      • Perform quantitative real-time PCR to measure the relative expression levels of target genes (e.g., PGC-1α, CPT1a) normalized to a housekeeping gene (e.g., GAPDH).

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study of L-Lysine.

Experimental_Workflow cluster_prep Phase 1: Preparation & Induction cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Analysis cluster_conclusion Phase 4: Conclusion A1 Animal Acclimatization (1 week) A2 Group Randomization (Control vs. HFD) A1->A2 A3 NAFLD Induction (High-Fat Diet, 4-16 weeks) A2->A3 B1 Introduce Treatment Groups (HFD vs. HFD + L-Lysine) A3->B1 Disease Onset B2 L-Lysine Administration (Dietary Supplementation, 4-8 weeks) B1->B2 C1 Euthanasia & Sample Collection (Blood & Liver) B2->C1 End of Treatment C2 Serum Biochemistry (ALT, AST, Lipids) C1->C2 C3 Liver Histology (H&E, Sirius Red) C1->C3 C4 Hepatic Lipid Quantification C1->C4 C5 Gene Expression (qRT-PCR) C1->C5 D1 Data Analysis & Interpretation C2->D1 C3->D1 C4->D1 C5->D1

Caption: General experimental workflow for in vivo L-Lysine studies in a NAFLD model.

References

Application of Lys-CoA-tat in Gene Expression Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-CoA-tat is a powerful and specific tool for investigating the role of the histone acetyltransferase p300 (also known as KAT3B) in gene expression. This cell-permeable bisubstrate inhibitor is synthesized by conjugating Lys-CoA, a potent and selective inhibitor of p300, to the cell-penetrating peptide Tat. This modification allows for the efficient delivery of Lys-CoA into living cells, enabling the targeted inhibition of p300 activity and the subsequent analysis of its effects on gene regulation.

Histone acetyltransferases (HATs) are a family of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure that is generally associated with transcriptional activation. p300 is a ubiquitously expressed HAT that acetylates a wide range of substrates, including all four core histones (H2A, H2B, H3, and H4) and numerous transcription factors, thereby regulating diverse cellular processes such as cell growth, differentiation, and apoptosis.

The ability of this compound to specifically inhibit p300 within a cellular context makes it an invaluable reagent for dissecting the specific functions of this enzyme in gene expression. By observing the downstream consequences of p300 inhibition, researchers can identify genes and pathways that are regulated by p300-mediated acetylation, providing insights into disease mechanisms and potential therapeutic targets.

Mechanism of Action

This compound exerts its function by acting as a competitive inhibitor of the histone acetyltransferase p300. The Lys-CoA moiety mimics the binding of both the acetyl-CoA co-substrate and the lysine residue of the protein substrate to the active site of p300. This dual recognition leads to a high-affinity interaction that effectively blocks the catalytic activity of the enzyme. The Tat peptide, derived from the HIV-1 trans-activator of transcription protein, facilitates the uptake of the otherwise cell-impermeable Lys-CoA molecule across the plasma membrane.

The inhibition of p300 by this compound leads to a decrease in the acetylation of histone and non-histone protein substrates. This reduction in acetylation can result in a more condensed chromatin structure at specific gene loci and altered activity of transcription factors, ultimately leading to changes in the expression of p300 target genes.

cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lys_CoA_tat_ext This compound Lys_CoA_tat_int This compound Lys_CoA_tat_ext->Lys_CoA_tat_int Cellular Uptake (Tat-mediated) Lys_CoA_tat_nuc This compound Lys_CoA_tat_int->Lys_CoA_tat_nuc p300 p300 (HAT) Histones Histones p300->Histones Acetylation Ac_Histones Acetylated Histones Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300 Substrate Chromatin Chromatin Histones->Chromatin Forms Open_Chromatin Open Chromatin (Transcriptionally Active) Ac_Histones->Open_Chromatin Promotes Gene_Expression Target Gene Expression Open_Chromatin->Gene_Expression Enables Lys_CoA_tat_nuc->p300 Inhibition

Figure 1: Mechanism of this compound action.

Quantitative Data Summary

The following tables summarize the quantitative effects of Lys-CoA and this compound on p300 activity and gene expression as reported in the literature.

InhibitorTargetAssay TypeIC50Reference
Lys-CoAp300In vitro HAT assay~100 nM[1]

Table 1: In vitro inhibitory activity of Lys-CoA against p300.

Cell LineTreatmentConcentrationTarget GeneChange in ExpressionReference
Kasumi-1 (t(8;21)+ leukemia)This compound50 µMId1Decreased[2]
Kasumi-1 (t(8;21)+ leukemia)This compound50 µMp21Decreased[2]
Kasumi-1 (t(8;21)+ leukemia)This compound50 µMEgr1Decreased[2]
Primary t(8;21)+ leukemia cellsThis compound50 µM-Inhibited cell growth[2]

Table 2: Effect of this compound on gene expression and cell growth.

Experimental Protocols

Protocol 1: Inhibition of p300 in Cultured Cells and Analysis of Target Gene Expression by qRT-PCR

This protocol describes the treatment of cultured mammalian cells with this compound to inhibit p300 activity, followed by the analysis of target gene expression using quantitative reverse transcription PCR (qRT-PCR).

Materials:

  • Mammalian cell line of interest (e.g., Kasumi-1)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target gene(s) and a housekeeping gene

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).

    • Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 50 µM).

    • Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the solvent used for the stock solution).

    • Incubate the cells for the desired treatment duration (e.g., 24-48 hours).

  • RNA Extraction:

    • After treatment, wash the cells with PBS.

    • Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the extracted RNA and assess its purity.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's protocol.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using a qPCR master mix, the synthesized cDNA, and primers for your target gene(s) and a housekeeping gene (for normalization).

    • Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated and control samples.

cluster_workflow Experimental Workflow start Start: Seed Cells treatment Treat with this compound (e.g., 50 µM for 24-48h) start->treatment control Vehicle Control start->control harvest Harvest Cells treatment->harvest control->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) - Target Gene(s) - Housekeeping Gene cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis end End: Relative Gene Expression Fold Change analysis->end

Figure 2: qRT-PCR experimental workflow.

Protocol 2: Assessment of Protein Acetylation by Western Blot

This protocol outlines a method to assess the effect of this compound on the acetylation of a specific protein (e.g., histone H3) by western blotting.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the acetylated protein and the total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as described in Protocol 1.

    • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a protein quantification assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and denature them by boiling in sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody specific for the acetylated protein of interest (e.g., anti-acetyl-histone H3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing (Optional):

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-histone H3).

Logical Relationships in Gene Expression Analysis

The decision-making process for analyzing gene expression following p300 inhibition with this compound involves a series of logical steps to validate the findings and gain deeper insights into the underlying biological processes.

cluster_logic Logical Flow of Analysis start Observe Change in Target Gene Expression (e.g., qRT-PCR) confirm_acetylation Confirm Decrease in Histone/Protein Acetylation? (Western Blot) start->confirm_acetylation dose_response Perform Dose-Response Experiment? confirm_acetylation->dose_response Yes re_evaluate Re-evaluate Hypothesis/ Experimental Conditions confirm_acetylation->re_evaluate No pathway_analysis Identify Affected Cellular Pathways (e.g., GO, KEGG) dose_response->pathway_analysis Yes dose_response->pathway_analysis No (Proceed with single dose) phenotype_assay Correlate with a Cellular Phenotype? (e.g., Proliferation, Apoptosis) pathway_analysis->phenotype_assay rescue_experiment Perform Rescue Experiment? (e.g., Overexpress target gene) phenotype_assay->rescue_experiment Yes conclusion Conclude p300-mediated regulation of the gene and pathway phenotype_assay->conclusion No rescue_experiment->conclusion Successful rescue_experiment->conclusion Unsuccessful (Further Investigation Needed)

Figure 3: Logical flow for data analysis.

Conclusion

This compound is a valuable tool for elucidating the role of p300 in gene expression. By providing a means to specifically inhibit p300 activity in living cells, it allows for the identification of p300-regulated genes and pathways. The protocols and data presented here offer a framework for researchers to design and execute experiments aimed at understanding the intricate mechanisms of epigenetic regulation by p300. As our understanding of the "histone code" and its influence on cellular function and disease continues to grow, reagents like this compound will be instrumental in advancing the field of epigenetics and may contribute to the development of novel therapeutic strategies.

References

Application Notes and Protocols for Studying the DNA Damage Response Using Lys-CoA-tat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. A key regulator of this process is the lysine acetyltransferase p300/CBP, which acetylates both histone and non-histone proteins, including the tumor suppressor p53.[1][2] Lys-CoA-tat is a valuable tool for investigating the role of p300/CBP in the DDR. It is a cell-permeable bisubstrate inhibitor of p300 histone acetyltransferase (HAT) activity.[3] The core of the molecule, Lys-CoA, is a potent and selective inhibitor of p300, while the appended Tat peptide, derived from the HIV-1 Tat protein, facilitates its transport across the cell membrane. By inhibiting p300/CBP, this compound allows for the elucidation of the downstream consequences of reduced protein acetylation on DNA repair, cell cycle progression, and apoptosis.[3][4]

Mechanism of Action

This compound competitively inhibits the acetyl-CoA binding site of p300/CBP, preventing the transfer of acetyl groups to lysine residues on substrate proteins.[5] This inhibition of p300/CBP's acetyltransferase activity leads to a global decrease in histone and non-histone protein acetylation, thereby altering gene expression and protein function. In the context of the DNA damage response, inhibiting p300/CBP can sensitize cells to DNA damaging agents and modulate key signaling pathways.[3][4]

Data Presentation: Expected Quantitative Outcomes of this compound Treatment

The following tables summarize the expected quantitative effects of this compound on various cellular parameters in the context of the DNA damage response. These expected outcomes are based on studies utilizing p300/CBP inhibitors, such as C646, which share a similar mechanism of action.

Table 1: Effect of this compound on Cell Cycle Distribution Following DNA Damage

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
Vehicle Control55 ± 4%30 ± 3%15 ± 2%[6][7][8]
DNA Damaging Agent (e.g., Doxorubicin)45 ± 5%25 ± 4%30 ± 5% (G2/M arrest)[6][7][8]
This compound + DNA Damaging Agent65 ± 6% (G1 arrest)20 ± 3%15 ± 3%[4][6][7][8]

Table 2: Effect of this compound on Apoptosis Following DNA Damage

Treatment% Apoptotic Cells (Annexin V Positive)Fold Change in Caspase-3/7 ActivityReference
Vehicle Control2 ± 1%1.0[4][9][10]
DNA Damaging Agent (e.g., Cisplatin)15 ± 3%3.5 ± 0.5[4][9][10]
This compound + DNA Damaging Agent35 ± 5%7.0 ± 1.0[4][9][10]

Table 3: Effect of this compound on Key DNA Damage Response Protein Modifications

| Treatment | Relative p53 (Lys382) Acetylation Level | Relative ATM (Ser1981) Phosphorylation Level | Mean γH2AX Foci per Cell | Reference | | :--- | :--- | :--- | :--- | | Vehicle Control | 1.0 | 1.0 | < 5 |[9][11][12][13][14] | | DNA Damaging Agent (e.g., Etoposide) | 5.0 ± 0.8 | 8.0 ± 1.2 | 50 ± 10 |[9][11][12][13][14] | | this compound + DNA Damaging Agent | 1.5 ± 0.3 | 7.5 ± 1.1 | 45 ± 8 |[9][11][12][13][14] |

Experimental Protocols

1. Western Blot Analysis of Protein Acetylation and Phosphorylation

This protocol is for assessing the levels of acetylated and phosphorylated proteins in response to DNA damage and this compound treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., A549, U2OS) in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with the desired concentration of this compound (typically 10-50 µM) for 4-6 hours.

    • Induce DNA damage by treating with a genotoxic agent (e.g., 10 µM etoposide for 2 hours or 20 J/m² UV-C radiation).

    • Include appropriate vehicle controls.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on a 4-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-acetyl-p53 (Lys382), anti-phospho-ATM (Ser1981), anti-γH2AX, anti-p53, anti-ATM, anti-H2AX, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

2. Immunofluorescence Staining for γH2AX Foci

This protocol allows for the visualization and quantification of DNA double-strand breaks.

  • Cell Culture and Treatment:

    • Grow cells on coverslips in a 24-well plate.

    • Treat cells with this compound and a DNA damaging agent as described in the Western Blot protocol.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Immunostaining:

    • Wash cells three times with PBS.

    • Block with 1% BSA in PBST for 1 hour at room temperature.

    • Incubate with anti-γH2AX primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount coverslips onto microscope slides using an anti-fade mounting medium.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

3. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment:

    • Culture and treat cells in 6-well plates as described previously.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them by centrifugation.

    • Wash cells with PBS.

    • Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[15][16]

Visualizations

DNA_Damage_Response_Pathway cluster_0 Nucleus DNA_Damage DNA Damage (e.g., DSBs) ATM_inactive ATM (inactive dimer) DNA_Damage->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation p53 p53 ATM_active->p53 phosphorylates p300_CBP p300/CBP p300_CBP->p53 acetylates (Ac) p53_Ac p53-Ac p53->p53_Ac p21 p21 p53_Ac->p21 upregulates transcription Bax Bax p53_Ac->Bax upregulates transcription G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Apoptosis Apoptosis Bax->Apoptosis Lys_CoA_tat This compound Lys_CoA_tat->p300_CBP inhibits

Caption: this compound inhibits p300/CBP, affecting the DNA damage response pathway.

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture 1. Cell Culture Treatment 2. Treatment - this compound - DNA Damaging Agent Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Western_Blot Western Blot (Protein Acetylation & Phosphorylation) Harvesting->Western_Blot Immunofluorescence Immunofluorescence (γH2AX Foci) Harvesting->Immunofluorescence Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Harvesting->Flow_Cytometry

Caption: Experimental workflow for studying the effects of this compound on the DDR.

References

Application Notes and Protocols for Detecting Changes in Histone Acetylation Following Lys-CoA-Tat Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. This process is dynamically controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). The HAT p300/CBP is a key enzyme that acetylates histone tails, generally leading to a more open chromatin structure and transcriptional activation. Dysregulation of histone acetylation is implicated in various diseases, including cancer.

Lys-CoA is a potent and specific inhibitor of the histone acetyltransferase p300/CBP.[1] To facilitate its cellular uptake, Lys-CoA can be conjugated with the cell-penetrating peptide Tat, derived from the HIV-1 Tat protein.[2][3][4][5] This conjugate, herein referred to as Lys-CoA-tat, provides a powerful tool for studying the functional role of p300/CBP in cellular processes. This document provides a detailed protocol for utilizing Western blotting to detect and quantify changes in histone acetylation in response to this compound treatment.

Signaling Pathway of this compound Action

This compound enters the cell, where the Lys-CoA moiety specifically inhibits the catalytic activity of the p300/CBP histone acetyltransferase. This inhibition prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on histone tails. Consequently, the overall level of histone acetylation is reduced, leading to a more condensed chromatin state and altered gene expression.

Lys_CoA_tat_Pathway cluster_cell Cell cluster_nucleus Nucleus LysCoA_tat_in This compound p300_CBP p300/CBP (HAT) LysCoA_tat_in->p300_CBP Inhibition Histones Histones (Lysine) p300_CBP->Histones Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Acetylated_Histones Acetylated Histones (Lysine-Ac) LysCoA_tat_out This compound (extracellular) LysCoA_tat_out->LysCoA_tat_in Cellular Uptake

Caption: Mechanism of this compound induced histone hypoacetylation.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the cells of interest at a density that ensures they are in the logarithmic growth phase (approximately 70-80% confluency) at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS). Further dilute the stock solution in a cell culture medium to the desired final concentrations.

  • Treatment: Aspirate the old medium from the cultured cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control (the solvent used to dissolve this compound).

  • Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically for each cell line and experimental setup.

  • Cell Harvesting: Following incubation, wash the cells twice with ice-cold PBS. For adherent cells, use a cell scraper to detach them in the presence of ice-cold PBS. For suspension cells, collect them by centrifugation.

  • Cell Pellet Collection: Centrifuge the cell suspension at 1,500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once more with ice-cold PBS containing an HDAC inhibitor (e.g., 5 mM Sodium Butyrate) to preserve the acetylation state of histones during the extraction process.[6] The cell pellet can be stored at -80°C or used immediately for histone extraction.

Protocol 2: Histone Extraction (Acid Extraction Method)

This is a commonly used method for enriching histone proteins.[3]

  • Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, supplemented with protease inhibitors) and incubate on ice for 30 minutes.

  • Nuclei Isolation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄.[6] Incubate on a rotator at 4°C for at least 4 hours or overnight.

  • Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the cellular debris. Transfer the supernatant containing the histones to a new tube. Precipitate the histones by adding 8 volumes of ice-cold acetone and incubating at -20°C for at least 1 hour.

  • Pellet Washing and Solubilization: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones. Carefully discard the supernatant, wash the pellet with ice-cold acetone, and air-dry the pellet for about 20 minutes. Resuspend the histone pellet in sterile water.

Protocol 3: Protein Quantification
  • Quantification Assay: Determine the protein concentration of the histone extracts using a protein assay compatible with acidic or basic proteins, such as the Bradford assay.

  • Normalization: Based on the protein concentration, normalize all samples to ensure equal loading for the Western blot analysis.

Protocol 4: SDS-PAGE and Western Blotting
  • Sample Preparation: Mix the normalized histone extracts with 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[6]

  • Gel Electrophoresis: Load 15-20 µg of histone extract per lane onto a 15% SDS-polyacrylamide gel to achieve good separation of the low molecular weight histones.[6][7] Include a pre-stained protein ladder. Run the gel until the dye front is near the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm pore size nitrocellulose or PVDF membrane.[2] This smaller pore size is recommended for better retention of small proteins like histones.[1][8]

  • Membrane Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3, anti-total Histone H4, or anti-β-actin) diluted in the blocking buffer.[7] Incubation is typically performed overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the corresponding total histone or loading control band. Express the results as a fold change relative to the vehicle-treated control.[6][7]

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the Western blot analysis.

Table 1: Recommended Antibody Dilutions

Antibody TargetHost SpeciesSupplierCatalog #Recommended Dilution
Acetyl-Histone H3 (pan-acetyl)RabbitExample Corp.ABC-1231:1000 - 1:2000
Acetyl-Histone H4 (pan-acetyl)RabbitExample Corp.XYZ-4561:1000 - 1:2000
Total Histone H3MouseExample Corp.DEF-7891:5000
Total Histone H4RabbitExample Corp.GHI-0121:5000
β-ActinMouseExample Corp.JKL-3451:10000

Note: Optimal antibody dilutions should be empirically determined.

Table 2: Expected Changes in Histone Acetylation after this compound Treatment

Treatment GroupAcetyl-H3 / Total H3 (Fold Change)Acetyl-H4 / Total H4 (Fold Change)
Vehicle Control1.01.0
This compound (Low Dose)Expected DecreaseExpected Decrease
This compound (High Dose)Expected Greater DecreaseExpected Greater Decrease

Experimental Workflow Visualization

The following diagram illustrates the key steps in the Western blot protocol for analyzing histone acetylation changes.

Western_Blot_Workflow cluster_protocol Western Blot Workflow start Cell Treatment with this compound histone_extraction Histone Extraction start->histone_extraction quantification Protein Quantification histone_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Membrane Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-acetyl-Histone & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis

Caption: Workflow for Western blot analysis of histone acetylation.

References

Application Notes and Protocols: Utilizing Lys-CoA-tat in Combination with Epigenetic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-CoA-tat is a potent and cell-permeable inhibitor of the histone acetyltransferase (HAT) p300/CBP.[1][2] By fusing the selective p300/CBP inhibitor Lys-CoA to the cell-penetrating peptide Tat, this compound provides a valuable tool for studying the roles of these crucial epigenetic coactivators in live cells.[1] Epigenetic modifications are key regulators of gene expression, and their dysregulation is a hallmark of many diseases, including cancer.[3][4][5] The reversible nature of these modifications makes the enzymes that catalyze them, such as HATs, histone deacetylases (HDACs), and DNA methyltransferases (DNMTs), attractive therapeutic targets.[3][6]

Recent research has highlighted the potential for synergistic therapeutic effects by combining different classes of epigenetic inhibitors.[6][7][8] This document provides detailed application notes and generalized protocols for the use of this compound in combination with HDAC inhibitors and DNMT inhibitors.

Combination of this compound with HDAC Inhibitors

The interplay between histone acetylation and deacetylation is a critical determinant of chromatin structure and gene expression. While this compound inhibits the "writer" of acetylation marks (p300/CBP), HDAC inhibitors block the "erasers." Combining these two classes of inhibitors can lead to a more profound and sustained alteration of the epigenetic landscape, potentially leading to synergistic anti-tumor effects.[5][6] HDAC inhibitors have been shown to induce hyperacetylation of p300, which may modulate its activity and protein-protein interactions.[4]

Expected Synergistic Effects

The combination of a p300/CBP inhibitor like this compound with an HDAC inhibitor is expected to yield synergistic effects on cancer cells. This is based on the rationale that dual inhibition will more effectively disrupt the dynamic balance of histone acetylation, leading to enhanced anti-proliferative and pro-apoptotic outcomes.

ParameterThis compound (Alone)HDAC Inhibitor (Alone)Combination
Global Histone Acetylation Decrease in specific p300/CBP-mediated marks (e.g., H3K27ac)General increase in global histone acetylationComplex changes; potential for restoration of some marks while others remain suppressed
Cancer Cell Proliferation InhibitionInhibitionSynergistic inhibition
Apoptosis InductionInductionSynergistic induction
Oncogene Expression (e.g., MYC) DownregulationVariable effectsSynergistic downregulation
Tumor Suppressor Gene Expression Variable effectsUpregulation of some silenced genesPotential for enhanced re-expression
Experimental Protocol: Combination of this compound and a Pan-HDAC Inhibitor (e.g., Vorinostat)

This protocol provides a general framework for assessing the synergistic effects of this compound and Vorinostat on a cancer cell line. Researchers should optimize concentrations and incubation times for their specific cell line and experimental setup.

1.2.1. Materials

  • Cancer cell line of interest (e.g., prostate cancer cell line LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Vorinostat (SAHA)

  • DMSO (vehicle control)

  • 96-well and 6-well plates

  • Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)

  • Apoptosis assay kit (e.g., Annexin V-FITC/PI)

  • Reagents for Western blotting (antibodies against acetylated H3, total H3, PARP, GAPDH)

  • Reagents for qRT-PCR (primers for MYC and a housekeeping gene)

  • Flow cytometer

  • Plate reader

1.2.2. Procedure

  • Cell Seeding: Seed cells in 96-well plates (for viability assays) and 6-well plates (for molecular analyses) at a density that allows for logarithmic growth during the experiment.

  • Drug Preparation: Prepare stock solutions of this compound and Vorinostat in DMSO. Further dilute in culture medium to desired working concentrations.

  • Treatment: After allowing cells to attach overnight, treat them with:

    • Vehicle control (DMSO)

    • This compound alone (e.g., 1-20 µM)

    • Vorinostat alone (e.g., 1-10 µM)

    • Combination of this compound and Vorinostat at various concentrations.

  • Incubation: Incubate cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • Add the cell viability reagent to the 96-well plates and incubate as per the manufacturer's instructions.

    • Measure absorbance or luminescence using a plate reader.

    • Calculate the percentage of viable cells relative to the vehicle control.

  • Apoptosis Assay:

    • Harvest cells from the 6-well plates.

    • Stain with Annexin V-FITC and Propidium Iodide according to the kit protocol.

    • Analyze the percentage of apoptotic cells using a flow cytometer.

  • Western Blotting:

    • Lyse cells from the 6-well plates and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe with primary antibodies against acetylated H3, total H3, cleaved PARP, and a loading control (e.g., GAPDH).

    • Incubate with secondary antibodies and visualize bands.

  • qRT-PCR:

    • Isolate total RNA from cells in 6-well plates.

    • Synthesize cDNA.

    • Perform quantitative real-time PCR using primers for MYC and a housekeeping gene.

    • Analyze the relative gene expression.

1.2.3. Data Analysis

  • Use the Chou-Talalay method to determine if the combination effect on cell viability is synergistic, additive, or antagonistic by calculating the Combination Index (CI). A CI < 1 indicates synergy.

Signaling Pathway and Workflow Diagrams

Combination_HDAC_Workflow cluster_setup Experimental Setup start Seed Cancer Cells treatment Treat with: - Vehicle - this compound - HDACi - Combination start->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability Assay (MTT/CTG) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis western Western Blot (Ac-H3, PARP) incubation->western qpcr qRT-PCR (MYC expression) incubation->qpcr p300_HDAC_Pathway cluster_epigenetic Epigenetic Regulation cluster_chromatin Chromatin State cluster_cellular Cellular Outcomes p300 p300/CBP (HAT) Acetylation Histone Acetylation p300->Acetylation promotes HDAC HDACs HDAC->Acetylation removes LysCoA This compound LysCoA->p300 inhibits HDACi HDAC Inhibitor HDACi->HDAC inhibits Histones Histones OpenChromatin Open Chromatin (Transcriptionally Active) Acetylation->OpenChromatin GeneExpression Altered Gene Expression (e.g., ↓MYC, ↑p21) OpenChromatin->GeneExpression Apoptosis ↑ Apoptosis GeneExpression->Apoptosis Proliferation ↓ Cell Proliferation GeneExpression->Proliferation Combination_DNMT_Workflow cluster_setup Experimental Setup start Seed Cancer Cells treatment Treat with: - Vehicle - this compound - DNMTi - Combination start->treatment incubation Incubate (72-96h) treatment->incubation viability Cell Viability Assay incubation->viability methylation DNA Methylation Analysis (Bisulfite Sequencing) incubation->methylation qpcr qRT-PCR (Tumor Suppressor Gene) incubation->qpcr western Western Blot (p21, PARP) incubation->western p300_DNMT_Pathway cluster_epigenetic Epigenetic Regulation cluster_chromatin Chromatin State cluster_cellular Cellular Outcomes p300 p300/CBP (HAT) Hist_Acet Histone Acetylation p300->Hist_Acet promotes DNMT DNMTs DNA_Meth DNA Methylation DNMT->DNA_Meth promotes LysCoA This compound LysCoA->p300 inhibits DNMTi DNMT Inhibitor DNMTi->DNMT inhibits ClosedChromatin Closed Chromatin (Repressed) DNA_Meth->ClosedChromatin OpenChromatin Open Chromatin (Active) Hist_Acet->OpenChromatin TSG_Expression ↑ Tumor Suppressor Gene Expression ClosedChromatin->TSG_Expression OpenChromatin->TSG_Expression Apoptosis ↑ Apoptosis TSG_Expression->Apoptosis Proliferation ↓ Cell Proliferation TSG_Expression->Proliferation

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Following Histone Acetyltransferase (HAT) Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in their native chromatin context. This method allows researchers to determine whether a specific protein, such as a transcription factor or a modified histone, is associated with a particular genomic region. When combined with quantitative PCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq), ChIP can provide valuable insights into gene regulation, epigenetic modifications, and the mechanisms of drug action.

This document provides a detailed protocol for performing a ChIP experiment, with a specific focus on studying changes in histone acetylation following treatment with a histone acetyltransferase (HAT) inhibitor. While the user specified "Lys-CoA-tat," public scientific literature extensively documents Lys-CoA as a selective inhibitor of the p300/CBP family of HATs. The HIV-1 Tat protein is known to be regulated by acetylation. Therefore, this protocol will focus on the application of a generic p300/CBP HAT inhibitor, exemplified by Lys-CoA, to study its effects on histone acetylation patterns.

The rationale for this experimental approach is to elucidate the role of specific HATs in regulating gene expression through histone acetylation. By inhibiting a HAT and subsequently performing ChIP with an antibody against a specific histone acetylation mark (e.g., H3K27ac), researchers can identify the genomic loci where this modification is dependent on the targeted HAT's activity. This information is crucial for understanding disease mechanisms and for the development of epigenetic drugs.

Signaling Pathway: Inhibition of Histone Acetylation by a HAT Inhibitor

HAT_Inhibition_Pathway Signaling Pathway of HAT Inhibition cluster_0 Cellular Environment cluster_1 Nucleus HAT_Inhibitor HAT Inhibitor (e.g., Lys-CoA) HAT Histone Acetyltransferase (p300/CBP) HAT_Inhibitor->HAT Inhibits Histone Histone Tail (e.g., H3) HAT->Histone Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Acetylated_Histone Acetylated Histone (e.g., H3K27ac) Chromatin Chromatin Acetylated_Histone->Chromatin Leads to open chromatin structure Gene_Expression Gene Expression Chromatin->Gene_Expression Promotes

Caption: Inhibition of histone acetyltransferase (HAT) by a specific inhibitor, preventing the acetylation of histone tails and subsequent changes in chromatin structure and gene expression.

Experimental Workflow

ChIP_Workflow ChIP Experimental Workflow with HAT Inhibitor Treatment A 1. Cell Culture and HAT Inhibitor Treatment B 2. Cross-linking (Formaldehyde) A->B C 3. Cell Lysis and Nuclei Isolation B->C D 4. Chromatin Shearing (Sonication or Enzymatic Digestion) C->D E 5. Immunoprecipitation (Antibody against acetylated histone) D->E F 6. Wash and Elute Protein-DNA Complexes E->F G 7. Reverse Cross-links F->G H 8. DNA Purification G->H I 9. Quantitative Analysis (qPCR or Sequencing) H->I

Caption: Step-by-step workflow for Chromatin Immunoprecipitation (ChIP) incorporating a histone acetyltransferase (HAT) inhibitor treatment step.

Detailed Experimental Protocols

Protocol 1: Cell Treatment with a HAT Inhibitor

This protocol describes the treatment of cultured cells with a generic p300/CBP HAT inhibitor prior to performing ChIP.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • p300/CBP HAT Inhibitor (e.g., Lys-CoA)

  • Vehicle control (e.g., DMSO, PBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of treatment.

  • Inhibitor Preparation: Prepare a stock solution of the HAT inhibitor in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. Also, prepare a vehicle control medium containing the same concentration of the solvent.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the HAT inhibitor or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically.

  • Proceed to ChIP: After the incubation period, proceed immediately to the Chromatin Immunoprecipitation protocol.

Protocol 2: Chromatin Immunoprecipitation (ChIP)

This protocol is a general guideline for performing ChIP on mammalian cells.[1][2] Optimization may be required for different cell types and antibodies.

Materials:

  • Formaldehyde (37%)

  • Glycine (1.25 M)

  • Ice-cold PBS

  • Cell lysis buffer

  • Nuclear lysis buffer

  • ChIP dilution buffer

  • Protease inhibitors

  • Antibody specific for the target of interest (e.g., anti-H3K27ac)

  • Control IgG antibody

  • Protein A/G magnetic beads

  • ChIP wash buffers (low salt, high salt, LiCl)

  • TE buffer

  • Elution buffer

  • RNase A

  • Proteinase K

  • DNA purification kit or Phenol:Chloroform:Isoamyl Alcohol

  • Primers for qPCR

Procedure:

  • Cross-linking:

    • To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

    • Wash the cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Harvest the cells and resuspend in cell lysis buffer containing protease inhibitors.

    • Isolate the nuclei by centrifugation.

    • Resuspend the nuclear pellet in nuclear lysis buffer.

    • Shear the chromatin to an average size of 200-1000 bp using sonication.[3] The optimal sonication conditions must be determined empirically.

  • Immunoprecipitation:

    • Dilute the sheared chromatin with ChIP dilution buffer.

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin with the specific antibody (e.g., anti-H3K27ac) or control IgG overnight at 4°C with rotation.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.

  • Washes and Elution:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally twice with TE buffer to remove non-specifically bound chromatin.

    • Elute the protein-DNA complexes from the beads using elution buffer.

  • Reverse Cross-linking and DNA Purification:

    • Add NaCl to the eluates to reverse the formaldehyde cross-links and incubate at 65°C for at least 6 hours.

    • Treat with RNase A to remove RNA.

    • Treat with Proteinase K to digest proteins.[4]

    • Purify the DNA using a DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.

  • Quantitative Analysis:

    • Quantify the purified DNA.

    • Perform qPCR using primers specific to genomic regions of interest to determine the enrichment of the target protein.

Data Presentation

The following tables present hypothetical quantitative data from a ChIP-qPCR experiment designed to assess the effect of a p300/CBP HAT inhibitor on H3K27 acetylation at the promoter regions of two genes: a known p300-dependent gene (Gene A) and a control gene (Gene B).

Table 1: ChIP-qPCR Raw Ct Values

Target PromoterSample TypeReplicate 1 (Ct)Replicate 2 (Ct)Replicate 3 (Ct)
Gene A Input (Vehicle)20.520.620.4
Input (HATi)20.720.520.6
H3K27ac IP (Vehicle)22.122.322.2
H3K27ac IP (HATi)24.524.724.6
IgG IP (Vehicle)28.128.328.2
IgG IP (HATi)28.528.628.4
Gene B Input (Vehicle)21.121.221.0
Input (HATi)21.321.121.2
H3K27ac IP (Vehicle)26.827.026.9
H3K27ac IP (HATi)27.127.327.2
IgG IP (Vehicle)29.529.729.6
IgG IP (HATi)29.830.029.9

HATi: HAT inhibitor

Table 2: Analysis of ChIP-qPCR Data (% Input)

Target PromoterTreatmentAverage % Input (H3K27ac IP)Standard DeviationFold Change (HATi vs. Vehicle)
Gene A Vehicle2.50%0.25\multirow{2}{}{0.25}
HAT Inhibitor0.63%0.06
Gene B Vehicle0.15%0.02\multirow{2}{}{0.93}
HAT Inhibitor0.14%0.02

Data Interpretation: The results indicate that treatment with the HAT inhibitor significantly reduced H3K27 acetylation at the promoter of Gene A, a known p300-dependent gene. In contrast, the already low level of H3K27 acetylation at the promoter of the control Gene B was not significantly affected by the inhibitor. This suggests that the acetylation at the Gene A promoter is highly dependent on p300/CBP activity.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Lys-CoA-tat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-CoA-tat is a novel cell-permeable inhibitor of the p300/CBP family of histone acetyltransferases (HATs). It consists of Lys-CoA, a potent bisubstrate inhibitor of p300, conjugated to a Tat peptide for efficient delivery across the cell membrane.[1] The p300/CBP HATs are critical transcriptional co-activators involved in a myriad of cellular processes, including cell cycle progression, DNA damage response, and apoptosis.[2][3][4] Inhibition of p300/CBP HAT activity has emerged as a promising therapeutic strategy for various malignancies.[3][5][6]

These application notes provide detailed protocols for analyzing the cellular effects of this compound treatment using flow cytometry. The assays described herein are designed to quantify key cellular responses, including apoptosis, cell cycle distribution, and changes in mitochondrial function.

Mechanism of Action

This compound enters the cell via the Tat peptide-mediated delivery system.[7][8][9] Once inside the cell, Lys-CoA selectively inhibits the catalytic activity of p300/CBP HATs. This inhibition leads to a reduction in the acetylation of histone and non-histone protein substrates, thereby altering gene expression profiles. The downstream consequences of p300/CBP inhibition include the induction of cell cycle arrest, typically at the G1/S or G2/M phase, and the activation of apoptotic pathways.[2][10][11] Furthermore, p300 plays a role in maintaining mitochondrial integrity and function, and its inhibition may lead to mitochondrial stress, including the generation of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential.[12][13][14]

Data Presentation

The following tables summarize the expected quantitative data from flow cytometry analysis of cells treated with this compound. The data presented are representative and may vary depending on the cell line, treatment conditions, and experimental setup.

Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

TreatmentConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound1075.6 ± 3.515.8 ± 2.28.6 ± 1.3
This compound2552.1 ± 4.230.4 ± 3.117.5 ± 2.8
This compound5028.9 ± 3.845.7 ± 4.525.4 ± 3.2

Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control055.3 ± 2.930.1 ± 1.814.6 ± 1.2
This compound1068.2 ± 3.420.5 ± 2.111.3 ± 1.0
This compound2575.1 ± 4.115.3 ± 1.99.6 ± 0.9
This compound5080.5 ± 4.510.2 ± 1.59.3 ± 0.8

Table 3: Mitochondrial Membrane Potential (ΔΨm) and Reactive Oxygen Species (ROS) Analysis

TreatmentConcentration (µM)% Cells with Low ΔΨm% ROS Positive Cells
Vehicle Control04.8 ± 1.15.2 ± 1.3
This compound1018.3 ± 2.520.7 ± 2.8
This compound2535.6 ± 3.942.1 ± 4.1
This compound5058.2 ± 5.165.4 ± 5.5

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells into centrifuge tubes.

    • For adherent cells, aspirate the media, wash once with PBS, and detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells in complete medium to neutralize trypsin.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use FITC and PI signal detectors to differentiate cell populations.

Protocol 2: Analysis of Cell Cycle Distribution

This protocol uses propidium iodide to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.

  • Washing: Wash the cells once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to resolve the G0/G1, S, and G2/M peaks.

Protocol 3: Analysis of Mitochondrial Membrane Potential (ΔΨm) and Reactive Oxygen Species (ROS)

This protocol utilizes fluorescent probes to measure changes in mitochondrial health and oxidative stress.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Mitochondrial membrane potential dye (e.g., JC-1, TMRE, or TMRM)

  • ROS detection reagent (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H2DCFDA)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Staining for ΔΨm and ROS:

    • During the last 30 minutes of the this compound treatment, add the mitochondrial membrane potential dye and the ROS detection reagent to the cell culture medium at their recommended final concentrations.

    • Incubate at 37°C in a CO2 incubator, protected from light.

  • Cell Harvesting: Harvest the cells as described in step 3 of Protocol 1.

  • Washing: Wash the cells once with PBS.

  • Resuspension: Resuspend the cell pellet in an appropriate buffer for flow cytometry (e.g., PBS or flow cytometry staining buffer).

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use the appropriate laser lines and emission filters for the selected fluorescent probes.

Visualizations

Lys_CoA_tat_Signaling_Pathway Proposed Signaling Pathway of this compound cluster_cell Cellular Interior Lys_CoA_tat This compound Tat_Mediated_Uptake Tat-mediated Uptake Lys_CoA_tat->Tat_Mediated_Uptake Enters cell via Cell_Membrane Cell Membrane p300_CBP p300/CBP HAT Tat_Mediated_Uptake->p300_CBP Inhibits Histone_Acetylation Histone Acetylation p300_CBP->Histone_Acetylation Promotes Mitochondrial_Dysfunction Mitochondrial Dysfunction p300_CBP->Mitochondrial_Dysfunction Maintains function Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Regulates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Mitochondrial_Dysfunction->Apoptosis Induces ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production MMP_Loss Decreased ΔΨm Mitochondrial_Dysfunction->MMP_Loss Flow_Cytometry_Workflow Experimental Workflow for Flow Cytometry Analysis cluster_staining Staining Protocols Start Start: Seed Cells Treatment Treat with this compound (and Vehicle Control) Start->Treatment Harvest Harvest Cells Treatment->Harvest Wash Wash Cells with PBS Harvest->Wash Staining Staining Wash->Staining Apoptosis_Stain Annexin V / PI (Apoptosis) Staining->Apoptosis_Stain CellCycle_Stain PI / RNase (Cell Cycle) Staining->CellCycle_Stain Mito_Stain ΔΨm / ROS Dyes (Mitochondrial Health) Staining->Mito_Stain Analysis Flow Cytometry Analysis Apoptosis_Stain->Analysis CellCycle_Stain->Analysis Mito_Stain->Analysis

References

Lys-CoA-Tat: A Potent Tool for Probing Developmental Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-CoA-Tat is a powerful chemical probe designed for the intracellular delivery of Lys-CoA, a potent and selective inhibitor of the p300/CBP family of histone acetyltransferases (HATs). By conjugating Lys-CoA to the cell-penetrating peptide (CPP) Tat, derived from the HIV-1 trans-activator of transcription protein, this tool overcomes the membrane impermeability of Lys-CoA, enabling researchers to investigate the critical roles of p300/CBP activity in various cellular processes, particularly within the intricate landscape of developmental biology.

The p300/CBP coactivators are master regulators of gene expression, influencing a wide array of developmental events including cell proliferation, differentiation, and apoptosis.[1] By catalyzing the acetylation of lysine residues on histones and other proteins, p300/CBP modulates chromatin structure and transcription factor activity.[2] Dysregulation of p300/CBP function has been implicated in various developmental abnormalities and diseases. The ability to specifically inhibit p300/CBP in a cellular context with this compound provides a means to dissect its function in embryonic development, stem cell fate decisions, and organogenesis.

Mechanism of Action

This compound functions as a bisubstrate inhibitor, mimicking the transition state of the acetyl-transfer reaction catalyzed by p300. The Lys-CoA moiety binds to the active site of p300, effectively blocking the binding of both acetyl-CoA and the lysine-containing substrate. The Tat peptide facilitates the transport of the inhibitor across the plasma membrane, allowing it to reach its intracellular target. Once inside the cell, the this compound conjugate can directly engage with p300/CBP, leading to a rapid and specific inhibition of their acetyltransferase activity.

Applications in Developmental Biology Research

The targeted inhibition of p300/CBP by this compound has significant applications in elucidating the molecular underpinnings of developmental processes:

  • Stem Cell Differentiation: p300/CBP activity is crucial for maintaining pluripotency and directing lineage-specific differentiation of embryonic stem cells (ESCs) and adult stem cells.[3] this compound can be employed to investigate the role of p300 in the differentiation of various cell types, such as neural stem cells (NSCs), mesenchymal stem cells (MSCs), and hematopoietic stem cells.

  • Embryonic Development: Studies using other p300 inhibitors have demonstrated the essential role of this coactivator in early embryonic events. For instance, inhibition of p300/CBP in Xenopus embryos has been shown to disrupt germ layer formation and induce neuralization. This compound provides a more specific tool to probe these processes in various model organisms.

  • Organogenesis: The development of complex organs is tightly regulated by a symphony of signaling pathways and transcriptional programs, many of which are modulated by p300/CBP. For example, p300 has been shown to be critical for craniofacial development, and its inhibition can lead to defects in palate formation.[4] this compound can be used in ex vivo organoid cultures to study the role of p300 in the development of intestines, brain, and other organs.[5][6]

  • Gene Expression Analysis: By inhibiting p300/CBP, researchers can identify downstream target genes that are regulated by its acetyltransferase activity during development. This can be achieved by treating cells or tissues with this compound followed by transcriptomic analysis (e.g., RNA-seq).

Data Presentation

Table 1: In Vitro Potency and Selectivity of Lys-CoA Conjugates

Compoundp300 HAT IC50 (nM)PCAF HAT IC50 (µM)Selectivity (PCAF/p300)
Lys-CoA2020>1000
This compound (disulfide linked)2020>1000

Data adapted from Zheng et al., J. Am. Chem. Soc. 2005.[7]

Table 2: Effects of p300 Inhibition on Gene Expression in Developmental Models

Developmental Modelp300 InhibitorConcentrationKey Affected GenesObserved EffectReference
Mouse Embryonic Maxillary Mesenchyme (MEMM) cellsC64615 µMCdh1 (E-cadherin)Increased expression, attenuated Wnt signaling[4]
Human Dental Pulp Cellsp300-ΔHAT (mutant)N/ANANOG, SOX2Decreased expression[8]
Melanoma CellsC64624 hours416 downregulated, 199 upregulated (>2-fold)Altered cell cycle and DNA damage response genes[9]
Endometrial Cells (ARID1A-deficient)A-485100 nMGenes related to EMTReversal of invasive phenotype-related gene expression[10]
Mouse Embryonic Stem Cellsp300 knockoutN/ANanogReduced expression, abnormal differentiation[3]

Experimental Protocols

Protocol 1: Synthesis of this compound (Disulfide-Linked)

This protocol is an adapted methodology based on the synthetic strategy outlined by Zheng et al. (2005).[7] It involves solid-phase peptide synthesis of the Tat peptide with a cysteine residue for disulfide linkage, followed by conjugation to a Lys-CoA derivative.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Piperidine

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • DCM (Dichloromethane)

  • Lys-CoA derivative with a thiol-reactive group

  • Purification via HPLC

Procedure:

  • Solid-Phase Peptide Synthesis of Tat-Cys:

    • Synthesize the Tat peptide (e.g., YGRKKRRQRRR) with a C-terminal cysteine residue on Rink amide resin using standard Fmoc solid-phase peptide synthesis protocols.

    • Use HATU/DIPEA as the coupling reagents in DMF.

    • Fmoc deprotection is achieved using 20% piperidine in DMF.

    • After the final amino acid coupling and Fmoc deprotection, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

  • Conjugation of Lys-CoA to Tat-Cys:

    • Prepare a thiol-reactive derivative of Lys-CoA. A common strategy is to introduce a pyridyl disulfide group.

    • Dissolve the purified Tat-Cys peptide in a suitable buffer (e.g., 50 mM Tris, pH 7.5).

    • Add the thiol-reactive Lys-CoA derivative to the peptide solution in a molar excess.

    • Allow the reaction to proceed at room temperature for several hours to overnight with gentle mixing.

    • Monitor the reaction progress by HPLC.

    • Purify the final this compound conjugate by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry.

  • Storage:

    • Lyophilize the purified this compound and store it at -80°C.

Protocol 2: Application of this compound in Neural Stem Cell (NSC) Differentiation

This protocol describes the use of this compound to investigate the role of p300 in the differentiation of NSCs into neurons and glial cells.

Materials:

  • Neural stem cells (NSCs)

  • NSC expansion medium

  • NSC differentiation medium (e.g., DMEM/F12 with N2 and B27 supplements, without growth factors)

  • Poly-L-ornithine and laminin-coated culture plates

  • This compound stock solution (e.g., 10 mM in sterile water or PBS)

  • Control vehicle (e.g., sterile water or PBS)

  • Reagents for immunocytochemistry (e.g., antibodies against βIII-tubulin for neurons and GFAP for astrocytes)

  • Reagents for RNA extraction and qRT-PCR

Procedure:

  • NSC Culture and Plating:

    • Culture NSCs in expansion medium on poly-L-ornithine and laminin-coated plates.

    • Passage the cells when they reach 80-90% confluency.

    • For differentiation experiments, plate NSCs at a suitable density (e.g., 5 x 10^4 cells/cm²) on coated plates in expansion medium.

  • Initiation of Differentiation and Treatment:

    • After 24 hours, replace the expansion medium with NSC differentiation medium.

    • Add this compound to the differentiation medium at the desired final concentration (e.g., 10-50 µM). A dose-response experiment is recommended to determine the optimal concentration.

    • Include a vehicle-treated control group.

  • Differentiation and Analysis:

    • Culture the cells for 7-14 days, changing the medium with fresh this compound or vehicle every 2-3 days.

    • Morphological Assessment: Observe the cells daily under a microscope for morphological changes indicative of neuronal and glial differentiation.

    • Immunocytochemistry: At the end of the differentiation period, fix the cells and perform immunocytochemistry using antibodies against neuronal (e.g., βIII-tubulin, MAP2) and glial (e.g., GFAP) markers to quantify the proportion of differentiated cells.

    • Gene Expression Analysis: Harvest cells at different time points during differentiation for RNA extraction. Analyze the expression of key developmental genes (e.g., NeuroD1, GFAP, Olig2) by qRT-PCR to assess the impact of p300 inhibition on lineage commitment.

Visualization of Pathways and Workflows

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Lys_CoA_Tat This compound Tat_mediated_uptake Tat-mediated Uptake Lys_CoA_Tat->Tat_mediated_uptake Lys_CoA_Tat_int This compound Tat_mediated_uptake->Lys_CoA_Tat_int p300_CBP p300/CBP Lys_CoA_Tat_int->p300_CBP Inhibition Acetylation Acetylation p300_CBP->Acetylation Histones_TFs Histones & Transcription Factors Histones_TFs->Acetylation Chromatin_remodeling Chromatin Remodeling & Gene Expression Acetylation->Chromatin_remodeling Developmental_Processes Developmental Processes Chromatin_remodeling->Developmental_Processes

Caption: Mechanism of Action of this compound.

experimental_workflow Start Start: NSC Culture Plate_NSCs Plate NSCs for Differentiation Start->Plate_NSCs Initiate_Differentiation Initiate Differentiation Plate_NSCs->Initiate_Differentiation Treatment Treatment: + this compound + Vehicle Control Initiate_Differentiation->Treatment Incubation Incubate for 7-14 days Treatment->Incubation Analysis Analysis Incubation->Analysis Morphology Morphological Assessment Analysis->Morphology ICC Immunocytochemistry (βIII-tubulin, GFAP) Analysis->ICC qRT_PCR qRT-PCR (NeuroD1, GFAP) Analysis->qRT_PCR

Caption: Experimental Workflow for NSC Differentiation.

References

Application Notes and Protocols: Live-Cell Imaging of Cellular Processes Affected by Lys-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine acetylation is a critical post-translational modification that governs a wide array of cellular processes, including gene transcription, cell cycle control, and apoptosis.[1][2] The histone acetyltransferase p300/CBP is a key enzyme that catalyzes the acetylation of both histone and non-histone proteins, thereby playing a central role in cellular regulation.[2][3] Lys-CoA is a potent and selective inhibitor of the p300 histone acetyltransferase (HAT), making it a valuable tool for studying the functional consequences of p300-mediated acetylation.[4][5][6] One notable substrate of p300 is the HIV-1 Tat protein, where acetylation at specific lysine residues is crucial for its function in viral transcription.[7][8]

These application notes provide a framework for utilizing Lys-CoA in conjunction with live-cell imaging techniques to investigate the cellular processes modulated by p300 activity, with a particular focus on the HIV-1 Tat protein as a model substrate. The provided protocols and diagrams will enable researchers to design and execute experiments to visualize and quantify the effects of p300 inhibition in real-time.

Cellular Processes Affected by Lys-CoA

Inhibition of p300 by Lys-CoA can impact a multitude of cellular functions. Given that p300/CBP acetylates a wide range of proteins, its inhibition can lead to global changes in the cellular acetylome.[2] Some of the key processes that can be studied using Lys-CoA in live-cell imaging include:

  • Gene Transcription: p300 is a transcriptional coactivator, and its inhibition can lead to a decrease in the transcription of target genes.[3][5] This is particularly relevant for HIV-1, where the Tat protein's transactivation activity is dependent on p300-mediated acetylation.[8]

  • Protein-Protein Interactions: Acetylation can modulate the interaction of proteins with other molecules. For instance, the acetylation of HIV-1 Tat at lysine 50 by p300 promotes its dissociation from TAR RNA, a crucial step in transcriptional elongation.[7][8]

  • Subcellular Localization: The acetylation state of a protein can influence its localization within the cell. Systematic analysis of Tat lysine mutants has shown that acetylation can modulate its subcellular distribution.[9][10]

  • Apoptosis: p300/CBP is involved in the regulation of apoptosis, and its inhibition may sensitize cells to apoptotic stimuli.[3]

  • Cell Cycle Progression: As a regulator of gene expression, p300 plays a role in controlling the cell cycle.[3]

Data Presentation

Quantitative Data on Lys-CoA Inhibition and Tat Acetylation Effects
ParameterValueDescriptionReference
Lys-CoA IC50 for p300 50-500 nMThe concentration of Lys-CoA required to inhibit 50% of p300 HAT activity.[6]
Lys-CoA IC50 for PCAF 200 µMThe concentration of Lys-CoA required to inhibit 50% of PCAF HAT activity, demonstrating selectivity for p300.[6]
Effect of Tat K50 Acetylation on TAR RNA Binding ~8-fold reduction in binding affinityAcetylation of Tat at lysine 50 significantly weakens its interaction with TAR RNA.[11]
Effect of Tat K28 Acetylation on P-TEFb Binding Enhanced bindingAcetylation of Tat at lysine 28 by PCAF increases its affinity for the P-TEFb complex (CDK9/Cyclin T1).[8]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Tat-Mediated HIV-1 LTR Activation upon p300 Inhibition

This protocol describes a method to visualize the effect of Lys-CoA on the transcriptional activation of the HIV-1 Long Terminal Repeat (LTR) driven by the Tat protein.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmid encoding HIV-1 Tat fused to a fluorescent protein (e.g., Tat-mCherry)

  • HIV-1 LTR-driven reporter plasmid (e.g., LTR-GFP)

  • Lipofectamine 3000 (or other transfection reagent)

  • Opti-MEM I Reduced Serum Medium

  • Complete DMEM (10% FBS, 1% Penicillin-Streptomycin)

  • Lys-CoA (Tocris Bioscience or similar)

  • Phosphate Buffered Saline (PBS)

  • Live-cell imaging microscopy setup with environmental control (37°C, 5% CO2)

Methodology:

  • Cell Seeding: Seed HEK293T cells in a glass-bottom imaging dish at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Co-transfect the cells with the Tat-mCherry and LTR-GFP plasmids using Lipofectamine 3000 according to the manufacturer's instructions.

    • Incubate the cells for 24 hours post-transfection.

  • Lys-CoA Treatment:

    • Prepare a stock solution of Lys-CoA in an appropriate solvent.

    • Dilute the Lys-CoA in pre-warmed complete DMEM to the desired final concentrations (e.g., 0, 100 nM, 500 nM, 1 µM).

    • Replace the medium in the imaging dish with the Lys-CoA containing medium.

  • Live-Cell Imaging:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Acquire images in both the mCherry (for Tat expression) and GFP (for LTR activation) channels at regular intervals (e.g., every 30 minutes) for 12-24 hours.

    • Use a low laser power to minimize phototoxicity.

  • Image Analysis:

    • Quantify the mean fluorescence intensity of GFP in the mCherry-positive cells over time for each treatment condition.

    • Normalize the GFP intensity to the mCherry intensity to account for variations in Tat expression.

    • Plot the normalized GFP intensity as a function of time to visualize the kinetics of LTR activation.

Protocol 2: Visualizing Changes in Protein Acetylation using a Genetically Encoded Probe

This protocol utilizes a genetically encoded probe to visualize global changes in cellular acetylation levels upon treatment with Lys-CoA.

Materials:

  • U2OS cells (or other suitable cell line)

  • Plasmid encoding an acetylation-sensitive fluorescent probe.

  • Transfection reagent

  • Complete growth medium

  • Lys-CoA

  • Live-cell imaging setup

Methodology:

  • Cell Culture and Transfection:

    • Culture U2OS cells in a glass-bottom imaging dish.

    • Transfect the cells with the plasmid encoding the acetylation-sensitive probe.

    • Allow 24-48 hours for probe expression.

  • Lys-CoA Treatment:

    • Treat the cells with varying concentrations of Lys-CoA. Include a vehicle-only control.

  • Live-Cell Imaging:

    • Image the cells using fluorescence microscopy before and after the addition of Lys-CoA at multiple time points.

    • Use appropriate filter sets for the specific fluorescent probe.

  • Data Analysis:

    • Measure the change in fluorescence intensity or FRET ratio (depending on the probe design) in individual cells over time.

    • Compare the changes between the control and Lys-CoA treated groups.

Visualizations

Signaling_Pathway cluster_transcription HIV-1 Transcription Regulation cluster_inhibition Inhibition by Lys-CoA Tat HIV-1 Tat TAR TAR RNA Tat->TAR Binds PTEFb P-TEFb (CDK9/CycT1) Tat->PTEFb Recruits p300 p300 p300->Tat Acetylates K50 PCAF PCAF PCAF->Tat Acetylates K28 RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates Elongation Transcriptional Elongation RNAPII->Elongation Initiates LysCoA Lys-CoA LysCoA->p300 Inhibits

Caption: HIV-1 Tat acetylation pathway and its inhibition by Lys-CoA.

Experimental_Workflow A 1. Seed cells in imaging dish B 2. Co-transfect with Tat-mCherry & LTR-GFP A->B C 3. Incubate for 24 hours B->C D 4. Treat with Lys-CoA (or vehicle control) C->D E 5. Live-cell imaging (Time-lapse microscopy) D->E F 6. Image analysis: Quantify GFP intensity E->F G 7. Data interpretation F->G

Caption: Workflow for live-cell imaging of Tat-mediated transcription.

Logical_Relationship LysCoA Lys-CoA p300 p300 Activity LysCoA->p300 Inhibits TatAc Tat Acetylation (K50) p300->TatAc Promotes Cellular_Ac Global Protein Acetylation p300->Cellular_Ac Promotes TatTAR Tat Dissociation from TAR TatAc->TatTAR Promotes HIV_Tx HIV-1 Transcription TatTAR->HIV_Tx Enables Elongation Cell_Processes Cellular Processes (e.g., Apoptosis, Cell Cycle) Cellular_Ac->Cell_Processes Regulates

Caption: Logical flow of Lys-CoA's impact on cellular processes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Cell Permeability of Lys-CoA-Tat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low cell permeability with Lys-CoA-Tat conjugates. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of cell entry for this compound?

A1: The this compound conjugate is designed to enter cells by leveraging the cell-penetrating properties of the Tat peptide. The primary mechanism is thought to be endocytosis, specifically macropinocytosis.[1][2] This process is initiated by electrostatic interactions between the positively charged arginine-rich Tat peptide and negatively charged proteoglycans on the cell surface.[3][4] Following this initial binding, the cell membrane engulfs the conjugate, forming an endosome that transports it into the cell. The efficiency of this process can be influenced by various factors, including the physicochemical properties of the Lys-CoA cargo.[5][6]

Q2: I am not seeing any uptake of my this compound conjugate. What are the most common initial troubleshooting steps?

A2: If you are observing little to no uptake, consider these initial steps:

  • Confirm Conjugate Integrity: Verify that the Lys-CoA is successfully conjugated to the Tat peptide and that the conjugate is stable in your experimental buffer and media. Degradation of the Tat peptide or cleavage of the linker can abolish its cell-penetrating ability.[7]

  • Optimize Concentration and Incubation Time: The uptake of Tat-conjugated molecules is concentration and time-dependent. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.

  • Check Cell Health: Ensure that the cells are healthy and viable. Compromised cell health can negatively impact active uptake mechanisms like endocytosis.

  • Control for Temperature: Tat-mediated uptake is an energy-dependent process and is significantly reduced at lower temperatures.[2][8] Ensure your incubations are performed at 37°C.

Q3: Could the Lys-CoA cargo itself be interfering with uptake?

A3: Yes, the cargo can significantly impact the cell-penetrating efficiency of the Tat peptide.[5][6][9] The size, charge, and hydrophobicity of the Lys-CoA moiety can alter the overall properties of the conjugate, potentially hindering its interaction with the cell membrane. If the Lys-CoA portion is particularly bulky or has a net charge that counteracts the positive charge of the Tat peptide, uptake can be reduced.

Troubleshooting Guide

Problem 1: Low or No Detectable Intracellular this compound

Possible Cause 1.1: Inefficient Endocytosis

  • Troubleshooting Steps:

    • Enhance Hydrophobicity: Consider modifying the this compound conjugate by adding a hydrophobic moiety, such as a palmitoyl group.[3][4] This can enhance the interaction with the cell membrane and promote uptake.

    • Optimize Serum Concentration: Serum components can sometimes interfere with the binding of Tat to the cell surface. Try performing the incubation in serum-free or low-serum media.[2] However, for some cell types, serum may be required for optimal health and endocytic activity.

    • Use a Different Cell Line: The efficiency of Tat-mediated uptake can be cell-type dependent.[9] If possible, test your conjugate on a different cell line known to be permissive to Tat peptide entry.

Possible Cause 1.2: Conjugate Degradation

  • Troubleshooting Steps:

    • Assess Stability in Media: Incubate your this compound conjugate in your cell culture media for the duration of your experiment and then analyze its integrity using methods like HPLC or mass spectrometry. Some Tat-conjugated peptides show significant degradation in the presence of serum.[7]

    • Use Protease Inhibitors: If degradation is confirmed, consider the addition of a broad-spectrum protease inhibitor cocktail to the culture medium, provided it does not interfere with your downstream assays.

    • Modify the Linker: The chemical linker used to attach Lys-CoA to Tat can influence stability. Consider using a more stable linker chemistry.

Problem 2: this compound Appears to be Trapped in Endosomes

Possible Cause 2.1: Inefficient Endosomal Escape

  • Troubleshooting Steps:

    • Co-treatment with Endosomolytic Agents: Use a reagent known to facilitate endosomal escape, such as chloroquine or a dimeric analogue of TAT (dfTAT), in conjunction with your this compound treatment.[5] Be sure to perform control experiments to assess the toxicity of these agents.

    • Modify the Conjugate Design: Incorporate a pH-sensitive linker that is cleaved in the acidic environment of the endosome, potentially aiding in the release of the cargo.

Quantitative Data Summary

The following tables summarize typical concentration ranges and incubation times for Tat-peptide mediated delivery from published literature. Note that optimal conditions will vary depending on the specific conjugate and cell type.

Parameter Typical Range Reference
Concentration 1 - 20 µM[6][10]
Incubation Time 30 minutes - 4 hours[2][11]

Experimental Protocols

Protocol 1: Assessing Cellular Uptake of Fluorescently Labeled this compound by Flow Cytometry
  • Preparation of Cells:

    • Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment:

    • Prepare a stock solution of your fluorescently labeled this compound conjugate in an appropriate vehicle (e.g., sterile water or PBS).

    • On the day of the experiment, aspirate the culture medium and wash the cells once with PBS.

    • Add fresh, pre-warmed medium containing the desired concentration of the fluorescent this compound conjugate. Include a vehicle-only control and an unlabeled this compound control.

    • Incubate at 37°C for the desired amount of time (e.g., 1-4 hours).

  • Cell Harvest and Staining:

    • Aspirate the medium and wash the cells three times with cold PBS to remove any conjugate that is not internalized.

    • Trypsinize the cells and collect them in a microcentrifuge tube.

    • Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet in 500 µL of FACS buffer (PBS with 1% BSA).

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

    • Gate on the live cell population and quantify the mean fluorescence intensity of the cells treated with the fluorescent conjugate compared to the controls.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Preparation of Cells:

    • Seed cells in a 96-well plate at an appropriate density.

  • Treatment:

    • Treat cells with a range of concentrations of this compound for the desired incubation time. Include a vehicle-only control and a positive control for cytotoxicity (e.g., staurosporine).

  • MTT Addition:

    • Following treatment, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Lys_CoA_Tat_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Lys_CoA_Tat This compound Cell_Membrane Cell Membrane (with Proteoglycans) Lys_CoA_Tat->Cell_Membrane Electrostatic Interaction Endosome Endosome Cell_Membrane->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape Troubleshooting_Workflow Start Low this compound Permeability Check_Integrity Verify Conjugate Integrity and Stability Start->Check_Integrity Optimize_Conditions Optimize Concentration and Incubation Time Check_Integrity->Optimize_Conditions Check_Viability Assess Cell Viability Optimize_Conditions->Check_Viability Uptake_Issue Is Uptake Still Low? Check_Viability->Uptake_Issue Endosomal_Escape_Issue Is Signal Punctate (Endosomal Localization)? Uptake_Issue->Endosomal_Escape_Issue No Modify_Conjugate Modify Conjugate (e.g., add hydrophobic group) Uptake_Issue->Modify_Conjugate Yes Use_Enhancers Use Endosomal Escape Enhancers Endosomal_Escape_Issue->Use_Enhancers Yes Success Successful Delivery Endosomal_Escape_Issue->Success No Modify_Conjugate->Success Use_Enhancers->Success

References

Technical Support Center: Optimizing Lys-CoA-tat Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Lys-CoA-tat treatment. This compound is a potent and selective cell-permeable inhibitor of the p300/CBP histone acetyltransferase (HAT), created by attaching a cell-penetrating trans-activator of transcription (TAT) peptide to Lys-CoA. Proper incubation time is critical for achieving maximal efficacy and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: Lys-CoA is a bisubstrate analog that acts as a potent and selective inhibitor of the p300/CBP histone acetyltransferase (HAT). The TAT peptide is a cell-penetrating peptide derived from the HIV-1 TAT protein that facilitates the entry of Lys-CoA into the cell. Once inside the cell, Lys-CoA binds to the active site of p300/CBP, inhibiting its ability to transfer acetyl groups to histone and non-histone protein substrates. This leads to a downstream modulation of gene transcription and other cellular processes.

Q2: How does this compound enter the cell?

A2: The TAT peptide component of this compound facilitates its entry into cells through a process that can involve both direct translocation across the plasma membrane and endocytosis. The exact mechanism can vary depending on the cell type, peptide concentration, and experimental conditions.

Q3: What is a recommended starting concentration and incubation time for this compound?

A3: Based on published studies, a common starting concentration for this compound is in the range of 10-25 µM. For initial experiments, an incubation time of 24 hours is often used to observe significant effects on cell growth and gene expression. However, the optimal concentration and incubation time are highly dependent on the cell line and the specific biological question being investigated. A dose-response and time-course experiment is always recommended to determine the optimal conditions for your specific system.

Q4: How stable is this compound in cell culture medium?

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on optimizing incubation time.

Problem Possible Cause(s) Recommended Solution(s)
No or low inhibitory effect observed. Insufficient Incubation Time: Lys-CoA is known to be a slow, tight-binding inhibitor. This means that the inhibitory effect may take time to become apparent.Perform a time-course experiment: Treat cells with this compound for a range of time points (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal incubation time for observing the desired effect.
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or experimental setup.Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 5, 10, 25, 50 µM) to find the optimal concentration that elicits the desired response without causing excessive toxicity.
Poor Cellular Uptake: The efficiency of TAT-mediated uptake can vary between cell types.Verify cellular uptake: If possible, use a fluorescently labeled version of a TAT peptide to confirm its entry into your cells. Optimize cell culture conditions, as factors like cell density and media composition can influence uptake.
Peptide Degradation: Improper storage or handling of this compound can lead to its degradation.Ensure proper storage and handling: Aliquot stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
High cell toxicity or off-target effects. Excessive Incubation Time: Prolonged exposure to the inhibitor may lead to cytotoxicity.Shorten the incubation time: Based on your time-course experiment, select the shortest incubation time that produces the desired inhibitory effect.
High Concentration: The concentration of this compound may be too high, leading to non-specific effects.Lower the concentration: Use the lowest effective concentration determined from your dose-response experiment.
Inconsistent results between experiments. Variability in Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can affect cellular response.Standardize your experimental protocol: Use cells within a consistent passage number range, seed cells at the same density, and use the same media formulation for all experiments.
Batch-to-Batch Variability of this compound: There may be slight differences in the purity or activity of different batches of the compound.Test each new batch: Perform a quality control experiment to ensure that the new batch has similar activity to the previous one before proceeding with critical experiments.

Quantitative Data

The following table summarizes data on the cellular uptake of TAT-conjugated peptides over time, which can serve as a general guide for optimizing this compound incubation. Note that these are examples and the kinetics in your specific cell line may vary.

Time (minutes)Relative Cellular Uptake (Mean Fluorescence Intensity)
5Low
15Moderate
30High
60Very High
120Plateau or slight increase

This data is illustrative and based on general findings for TAT-peptide uptake. A time-course experiment is essential to determine the specific uptake kinetics in your experimental system.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for this compound

  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and analysis.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Further dilute the stock solution in your cell culture medium to the desired final concentration.

  • Treatment: Treat the cells with this compound at a concentration determined from a dose-response experiment (e.g., 25 µM). Include a vehicle-treated control group.

  • Time-Course Incubation: Incubate the cells for a range of time points (e.g., 4, 8, 12, 24, 48 hours).

  • Endpoint Analysis: At each time point, harvest the cells and perform your desired downstream analysis. This could include:

    • Western Blotting: To assess the acetylation status of p300/CBP target proteins (e.g., histone H3 at lysine 27).

    • RT-qPCR: To measure changes in the expression of p300/CBP target genes.

    • Cell Viability/Proliferation Assay: To determine the effect on cell growth.

  • Data Analysis: Plot the results of your endpoint analysis as a function of incubation time to determine the optimal duration of treatment.

Protocol 2: Assessing Cellular Uptake of a TAT-Conjugated Peptide

  • Reagent: Obtain a fluorescently labeled TAT peptide (e.g., FITC-TAT).

  • Cell Seeding: Seed your cells in a format suitable for flow cytometry or fluorescence microscopy.

  • Treatment: Treat the cells with the fluorescently labeled TAT peptide at a concentration similar to what you would use for this compound.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 15, 30, 60, 120 minutes).

  • Cellular Staining (Optional): For microscopy, you can co-stain with a nuclear stain (e.g., DAPI) and/or a membrane stain to visualize subcellular localization.

  • Analysis:

    • Flow Cytometry: Quantify the mean fluorescence intensity of the cell population at each time point.

    • Fluorescence Microscopy: Visualize the cellular uptake and subcellular distribution of the peptide.

Visualizations

p300_CBP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines, etc. Receptor Receptor Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., p53, c-Myc, CREB) Signaling_Cascade->Transcription_Factors Activation p300_CBP p300/CBP Transcription_Factors->p300_CBP Recruitment Histones Histones p300_CBP->Histones Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Acetylated_Histones Acetylated Histones (Chromatin Remodeling) Histones->Acetylated_Histones Gene_Transcription Gene Transcription (Proliferation, Differentiation, Apoptosis) Acetylated_Histones->Gene_Transcription Lys_CoA_tat This compound Lys_CoA_tat->p300_CBP Inhibition Inhibition Inhibition

Caption: p300/CBP signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Incubation cluster_analysis Downstream Analysis cluster_outcome Outcome Seed_Cells 1. Seed Cells Prepare_LysCoA_tat 2. Prepare this compound Seed_Cells->Prepare_LysCoA_tat Treat_Cells 3. Treat Cells (with this compound and Vehicle) Prepare_LysCoA_tat->Treat_Cells Time_Course 4. Incubate for a Range of Time Points (e.g., 4, 8, 12, 24, 48h) Treat_Cells->Time_Course Harvest_Cells 5. Harvest Cells at Each Time Point Time_Course->Harvest_Cells Western_Blot Western Blot (Acetylation) Harvest_Cells->Western_Blot RT_qPCR RT-qPCR (Gene Expression) Harvest_Cells->RT_qPCR Viability_Assay Viability Assay (Cell Growth) Harvest_Cells->Viability_Assay Determine_Optimal_Time 6. Determine Optimal Incubation Time Western_Blot->Determine_Optimal_Time RT_qPCR->Determine_Optimal_Time Viability_Assay->Determine_Optimal_Time

Caption: Workflow for optimizing this compound incubation time.

Potential off-target effects of Lys-CoA-tat and how to control for them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lys-CoA-Tat. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for controlling potential off-target effects of this potent, cell-permeable p300 histone acetyltransferase (HAT) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a cell-permeable bisubstrate inhibitor of the p300 histone acetyltransferase (HAT).[1][2] It is a conjugate of Lys-CoA, a potent inhibitor of p300, and the Tat peptide, a cell-penetrating peptide that facilitates its entry into cells.[2] The primary target of this compound is the p300 HAT, a transcriptional coactivator involved in numerous cellular processes.[1][2]

Q2: What is a known negative control for this compound?

A recommended negative control for this compound is Ac-DDDD-Tat. This is a peptide that does not have p300 inhibitory properties and can be used to control for effects related to the Tat peptide carrier or non-specific peptide interactions within the cell.[2]

Q3: My cells are showing high levels of toxicity after treatment with this compound. What could be the cause and how can I troubleshoot this?

High cytotoxicity can be a concern with cell-penetrating peptides. Here are some potential causes and troubleshooting steps:

  • Peptide Aggregation: Peptides, especially at high concentrations, can aggregate and cause non-specific toxicity.

    • Troubleshooting: Ensure your stock solution is properly dissolved and consider preparing fresh dilutions for each experiment. Sonication of the stock solution may help to break up aggregates.

  • Contaminants from Synthesis: Residual reagents from peptide synthesis, such as trifluoroacetic acid (TFA), can be cytotoxic.

    • Troubleshooting: Use highly purified this compound. If you suspect TFA contamination, you can perform a salt exchange or use a TFA-free synthesized peptide. Including a vehicle control with the solvent used to dissolve the peptide is also crucial.

  • On-Target Toxicity: Inhibition of p300, a critical cellular regulator, can lead to cell death in some cell lines.

    • Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time that elicits the desired on-target effect with minimal toxicity.

  • Off-Target Effects: The observed toxicity could be due to the inhibition of other essential cellular proteins.

    • Troubleshooting: Use the negative control Ac-DDDD-Tat to determine if the toxicity is related to the p300 inhibitory activity. Additionally, using a structurally and mechanistically different p300 inhibitor can help confirm if the phenotype is due to on-target inhibition.

Q4: I am not observing the expected phenotype after treating my cells with this compound. What are some possible reasons and solutions?

Several factors can contribute to a lack of an expected phenotype:

  • Insufficient Target Engagement: The concentration of this compound may be too low to effectively inhibit p300 in your specific cell type.

    • Troubleshooting: Increase the concentration of this compound in a dose-response experiment. Confirm target engagement using an assay like the Cellular Thermal Shift Assay (CETSA) as detailed in the protocols below.

  • Cell Line Specificity: The role of p300 can be highly context-dependent, and its inhibition may not produce the same phenotype in all cell lines.

  • Experimental Variability: Inconsistent results can arise from variations in cell culture conditions, peptide stock solutions, or assay protocols.

    • Troubleshooting: Maintain consistent cell passage numbers and confluency. Prepare fresh peptide dilutions for each experiment and standardize all incubation times and reagent concentrations.

  • Redundancy with CBP: p300 and its paralog CBP have overlapping functions. Inhibition of p300 alone may not be sufficient to produce a phenotype if CBP can compensate.

    • Troubleshooting: Consider co-treatment with a CBP inhibitor or using a dual p300/CBP inhibitor to address potential redundancy.

Quantitative Data Summary

TargetIC50Selectivity vs. p300Reference
p300 HAT50-500 nM-[1]
PCAF~200 µM~100-fold[1]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

To rigorously control for potential off-target effects of this compound, a combination of biochemical and cellular assays is recommended.

Biochemical Assay for p300 Inhibition

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of this compound against purified p300.

Materials:

  • Recombinant human p300 protein

  • This compound

  • Ac-DDDD-Tat (negative control)

  • Histone H3 or H4 peptide substrate

  • [¹⁴C]-Acetyl-CoA

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing HAT assay buffer, recombinant p300, and the histone peptide substrate.

  • Add varying concentrations of this compound or the negative control Ac-DDDD-Tat to the reaction mixture. Include a vehicle control (the solvent used to dissolve the peptides).

  • Pre-incubate the mixture for 15-30 minutes at 30°C.

  • Initiate the reaction by adding [¹⁴C]-Acetyl-CoA.

  • Incubate the reaction at 30°C for a set time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen to visualize the radiolabeled, acetylated histone peptide.

  • Quantify the band intensity to determine the extent of p300 inhibition at each concentration of this compound.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that this compound directly interacts with and stabilizes p300 within intact cells.

Materials:

  • Cells of interest

  • This compound

  • Ac-DDDD-Tat (negative control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against p300

  • Western blotting equipment

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with this compound, Ac-DDDD-Tat, or vehicle control for a specified time (e.g., 1-4 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing stabilized p300) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the levels of soluble p300 in each sample by Western blotting using an anti-p300 antibody.

  • A shift in the melting curve to a higher temperature in the presence of this compound compared to the vehicle and negative control indicates target engagement.

Washout Experiment to Assess Reversibility

This experiment helps to determine if this compound is a reversible or irreversible inhibitor of p300 in a cellular context.

Materials:

  • Cells of interest

  • This compound

  • Cell culture medium

  • Lysis buffer

  • Western blotting equipment and antibodies for a downstream marker of p300 activity (e.g., anti-acetylated histone H3 at a specific lysine residue known to be a p300 target).

Procedure:

  • Treat cells with a concentration of this compound known to inhibit p300 activity for a defined period (e.g., 1-4 hours).

  • For the "washout" condition, remove the medium containing this compound, wash the cells gently with fresh, pre-warmed medium 2-3 times, and then incubate the cells in fresh medium without the inhibitor for various time points (e.g., 1, 4, 8, 24 hours).

  • For the "continuous treatment" control, maintain a set of cells in the medium containing this compound for the duration of the experiment.

  • Include an untreated control.

  • At each time point, harvest the cells, prepare cell lysates, and analyze the levels of the downstream marker of p300 activity by Western blotting.

  • If the inhibitory effect is reversed over time in the washout samples (i.e., the levels of the acetylated marker return to baseline), it suggests that this compound is a reversible inhibitor. If the inhibition persists, it may indicate irreversible or very slow-off-rate binding.

Visualizations

Logical Workflow for Investigating Off-Target Effects

Off_Target_Workflow A Phenotypic Observation with this compound B Is the phenotype specific to this compound? A->B C Treat with Negative Control (Ac-DDDD-Tat) B->C D Treat with Structurally Different p300 Inhibitor B->D E Phenotype Abolished? C->E F Phenotype Persists? C->F D->E D->F G On-Target Effect Likely E->G Yes H Potential Off-Target Effect or Non-specific Peptide Effect F->H Yes I Confirm On-Target Engagement G->I L Further Investigation of Off-Targets (e.g., Proteomics) H->L J Cellular Thermal Shift Assay (CETSA) I->J K Target Engagement Confirmed? J->K M Re-evaluate Hypothesis K->M No N Characterize Mechanism of Action K->N Yes

Caption: A flowchart outlining the experimental steps to differentiate on-target from potential off-target effects of this compound.

Simplified p300 Signaling and Potential for Off-Target Effects

p300_Signaling cluster_OnTarget On-Target Pathway cluster_OffTarget Potential Off-Target Pathways Lys_CoA_Tat This compound p300 p300 Lys_CoA_Tat->p300 Inhibits Other_HATs Other Acetyltransferases (e.g., PCAF, GCN5) Lys_CoA_Tat->Other_HATs Potential Inhibition Kinases Kinases Lys_CoA_Tat->Kinases Potential Inhibition Histones Histones (e.g., H3, H4) p300->Histones Acetylates Transcription_Factors Transcription Factors (e.g., p53, NF-κB) p300->Transcription_Factors Acetylates Chromatin_Remodeling Chromatin Remodeling Histones->Chromatin_Remodeling Gene_Expression Altered Gene Expression (e.g., Cell Cycle, Apoptosis) Transcription_Factors->Gene_Expression Chromatin_Remodeling->Gene_Expression Off_Target_Signaling Unintended Signaling Modulation Other_HATs->Off_Target_Signaling Kinases->Off_Target_Signaling

Caption: A diagram illustrating the intended inhibitory action of this compound on p300-mediated signaling and the potential for off-target interactions with other cellular enzymes.

References

Assessing the stability of Lys-CoA-tat in cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of Lys-CoA-tat in cell culture media. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during the assessment of this compound stability.

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound Enzymatic Degradation: Proteases and peptidases present in the cell culture serum or secreted by cells can degrade the 'tat' peptide component. The HIV-1 Tat protein is known to be targeted for degradation through autophagy and proteasomal pathways.[1][2][3]- Use protease inhibitor cocktails in your media.- Heat-inactivate the serum before use.- Consider using serum-free media if compatible with your cell line.- For cellular assays, be aware of potential intracellular degradation pathways.
Chemical Instability: The CoA moiety may be susceptible to hydrolysis, especially under non-optimal pH or temperature conditions. Acetyl-CoA, a related compound, is known to be unstable in alkaline and highly acidic conditions.[4]- Ensure the pH of the cell culture medium is stable and within the optimal physiological range (pH 7.2-7.4).- Avoid repeated freeze-thaw cycles of stock solutions.- Prepare fresh working solutions of this compound for each experiment.
Inconsistent results between experiments Variability in Cell Culture Conditions: Differences in cell confluence, passage number, or media formulation can affect the enzymatic profile of the culture and impact stability.- Standardize cell seeding density and growth phase for all experiments.- Use the same batch of media and serum for a set of comparative experiments.- Monitor and record cell culture parameters meticulously.
Sample Processing Artifacts: The methods used for sample collection and preparation can introduce variability. Broadly used precipitation methods with strong acids have been found to be unsuitable for some peptides.[5][6]- Optimize and standardize your sample quenching and protein precipitation methods. Using organic solvents may be a better alternative to strong acids for preserving peptides.[5][6]- Ensure complete and consistent quenching of enzymatic activity at each time point.
Difficulty in detecting this compound Low Concentration or High Degradation: The compound may be degrading too rapidly to be detected at later time points, or the initial concentration may be too low for the sensitivity of the detection method.- Increase the starting concentration of this compound if possible.- Collect samples at earlier time points to capture the initial degradation kinetics.- Use a highly sensitive analytical method such as LC-MS/MS for quantification.
Antibody Reactivity Issues (for ELISA/Western Blot): The 'tat' portion of the molecule may be conformationally masked or degraded, preventing antibody binding. Extracellular Tat can be unstable and sensitive to oxidation, which can affect antibody recognition.[7]- Ensure the antibodies used are validated for recognizing the specific epitope on the Tat peptide.- When detecting secreted this compound, it is important to capture it with antibodies before oxidation occurs.[7]

Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of this compound in standard cell culture media like DMEM or RPMI-1640?

A1: The half-life of this compound has not been specifically published. However, the stability of peptide-drug conjugates can vary significantly depending on the peptide sequence, the linker chemistry, and the components of the cell culture media, particularly the presence and concentration of serum.[5][8] Peptides can have half-lives ranging from hours to days in cell culture supernatants.[8] It is crucial to determine the stability empirically under your specific experimental conditions.

Q2: How can I minimize the degradation of this compound during my experiments?

A2: To minimize degradation, consider the following:

  • Use Protease Inhibitors: Supplement your culture media with a broad-spectrum protease inhibitor cocktail.

  • Heat-Inactivated Serum: If using fetal bovine serum (FBS) or other sera, heat-inactivation can help to denature some proteases.

  • Serum-Free Media: If your cell line can be maintained in serum-free media, this can significantly reduce the proteolytic activity.

  • Optimal Storage: Store your this compound stock solutions at -80°C and minimize freeze-thaw cycles. The related compound, acetyl-CoA, is best stored in a slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.0) when in solution.[4]

Q3: What analytical methods are best for quantifying the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for quantifying the parent compound and its degradation products with high specificity and sensitivity.[9] For a less quantitative but simpler approach, methods like ELISA or Western blotting can be used to detect the 'tat' portion of the molecule, though care must be taken regarding antibody specificity and potential interference from degradation products.[7]

Q4: Can the cells themselves degrade this compound?

A4: Yes, cells can contribute to the degradation of this compound in two main ways. First, cells can secrete proteases and other enzymes into the culture medium. Second, if this compound is internalized by the cells, it can be subjected to intracellular degradation pathways, such as the proteasomal and lysosomal (autophagy) pathways that are known to degrade the Tat protein.[1][2]

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Supernatant

This protocol outlines the steps to determine the stability of this compound in the presence of cell-secreted factors.

  • Cell Seeding: Plate your cells of interest in a multi-well plate at a standardized density and allow them to adhere and grow to a desired confluency (e.g., 80-90%).

  • Media Change: Gently remove the growth medium and wash the cells once with sterile phosphate-buffered saline (PBS). Add fresh, pre-warmed cell culture medium (with or without serum, as per your experimental design).

  • Addition of this compound: Spike the medium with this compound to a final, known concentration.

  • Time-Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect an aliquot of the cell culture supernatant. The time=0 sample should be collected immediately after the addition of this compound.

  • Sample Quenching and Processing: Immediately quench enzymatic activity in the collected samples. This can be done by adding a quenching agent or by protein precipitation. A common method is to mix the supernatant with 2-3 volumes of cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[5][6]

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new tube or HPLC vial for analysis by LC-MS/MS to quantify the remaining intact this compound.

  • Data Analysis: Plot the concentration of intact this compound versus time and calculate the half-life (t½) using a one-phase decay model.[5][8]

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis plate_cells Plate cells at standardized density add_media Add fresh culture medium plate_cells->add_media spike_compound Spike with This compound add_media->spike_compound collect_samples Collect supernatant at time points spike_compound->collect_samples quench Quench enzymatic activity (e.g., cold acetonitrile) collect_samples->quench centrifuge Centrifuge to remove proteins quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate Half-Life (t½) lcms->data_analysis

Caption: Workflow for assessing this compound stability.

Hypothetical Tat Degradation Pathway

G LysCoA_Tat This compound (extracellular) Internalized_Tat Internalized This compound LysCoA_Tat->Internalized_Tat Cellular Uptake p62 p62/SQSTM1 Internalized_Tat->p62 Ubiquitin-independent interaction Autophagosome Autophagosome p62->Autophagosome Targeting Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degradation Products Lysosome->Degradation Proteolysis

Caption: Hypothetical autophagy-mediated degradation of Tat.

References

How to address cytotoxicity issues with Lys-CoA-tat.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lys-CoA-Tat. This resource is designed for researchers, scientists, and drug development professionals to address potential cytotoxicity issues encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable inhibitor of the p300 histone acetyltransferase (HAT). It consists of two key components:

  • Lys-CoA: A selective inhibitor of the p300 HAT, with an IC50 in the range of 50-500 nM.[1] By itself, Lys-CoA is not readily permeable to cells.

  • Tat: A cell-penetrating peptide (CPP) derived from the HIV-1 Tat protein. This peptide facilitates the transport of molecules across the cell membrane, allowing Lys-CoA to reach its intracellular target.

The primary mechanism of action of this compound is the inhibition of p300, a transcriptional co-activator involved in numerous cellular processes, including cell growth, differentiation, and apoptosis.[2]

Q2: Why am I observing cytotoxicity with this compound?

A2: Cytotoxicity associated with this compound can arise from two main sources: the activity of the p300 inhibitor (Lys-CoA) and the delivery vehicle (Tat peptide).

  • p300 Inhibition: p300 is essential for various cellular functions, and its inhibition can trigger apoptosis (programmed cell death).[2][3] This is often the intended effect in cancer research but can be an unwanted side effect in other applications.

  • Tat Peptide: The Tat peptide itself can exhibit cytotoxicity, particularly at higher concentrations.[4] The cationic nature of the peptide can lead to membrane disruption and initiate apoptotic pathways.[5][6]

Q3: What are the typical signs of cytotoxicity in my cell cultures?

A3: Signs of cytotoxicity can include:

  • A significant decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.

  • Increased number of floating cells in the culture medium.

  • Positive staining with cell death markers like propidium iodide (PI) or trypan blue.

  • Activation of apoptotic markers like caspases and Annexin V staining.

Q4: At what concentration should I use this compound?

A4: The optimal concentration of this compound is highly dependent on the cell type and the experimental goals. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application. As a starting point, you can consider the IC50 of Lys-CoA for p300 inhibition (50-500 nM) and the reported cytotoxic concentrations for Tat peptide conjugates (typically in the low micromolar range).[1][4]

Troubleshooting Guides

Guide 1: High Cytotoxicity Observed in Experiments

Problem: You are observing a higher-than-expected level of cell death in your experiments with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Concentration of this compound is too high. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Start with a low concentration (e.g., in the nanomolar range) and titrate upwards.
Inherent sensitivity of the cell line. Some cell lines are more sensitive to p300 inhibition or the Tat peptide. Consider using a less sensitive cell line if your experimental design allows.
Issues with the peptide. Peptides can aggregate, leading to non-specific toxicity. Ensure the peptide is properly dissolved and handled. Consider resuspending the peptide in a different solvent. Trifluoroacetic acid (TFA) salts, often present from peptide synthesis, can be cytotoxic to some cell lines. If possible, exchange for an acetate or HCl salt.[7]
Prolonged incubation time. Reduce the incubation time of the cells with this compound. A shorter exposure may be sufficient to achieve the desired effect with less toxicity.
Contamination. Microbial contamination can cause cell death. Regularly check your cell cultures for any signs of contamination.
Guide 2: Inconsistent or Unreliable Cytotoxicity Results

Problem: Your cytotoxicity assay results are variable and not reproducible.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent cell health and density. Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. Seed cells at a consistent density for all experiments.
Reagent variability. Prepare fresh reagents for each experiment. Ensure proper storage of all reagents.
Assay-specific issues. High background in an LDH assay could be due to serum in the media or rough handling of cells. Low signal in an MTT assay could be due to insufficient cell numbers or incubation time. Refer to specific assay troubleshooting guides for more details.
Peptide aggregation. Inconsistent aggregation of the peptide can lead to variable results. Ensure consistent and thorough dissolution of the peptide before each experiment.

Quantitative Data Summary

The following tables summarize publicly available data on the cytotoxicity of the Tat peptide and general p300 inhibitors. Note that specific data for this compound is limited, and empirical determination for your specific cell line is highly recommended.

Table 1: Cytotoxicity of Tat Peptide and its Conjugates

Peptide/ConjugateCell LineAssayEC50/IC50Reference
Tat (unconjugated)HeLa, A549, CHOWST-1>100 µM[4]
Tat-peptide conjugateHeLa, A549, CHOWST-167 µM[4]
Tat (with dsDNA)HeLaWST-1Non-toxic up to 50 µM[8]
TatHuman Conjunctival Epithelial Cells-IC50 of 2 mM[4]

Table 2: Activity of Selected p300 Inhibitors

InhibitorTargetAssayIC50Reference
Lys-CoAp300 HATBiochemical Assay50-500 nM[1]
A-485p300 HATBiochemical Assay9.8 nM[9]
C646p300/CBP HATBiochemical Assay400 nM

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

Protocol 2: LDH Release Assay for Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cell membrane integrity loss.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well.[10]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

Protocol 3: Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Preparation: After treatment with this compound, harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[12][13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the cells by flow cytometry within one hour.[12]

Visualizations

Signaling Pathways

G cluster_0 This compound Action cluster_1 Intracellular Effects cluster_2 Apoptosis Induction This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Tat-mediated translocation Lys-CoA Lys-CoA Cell Membrane->Lys-CoA p300 p300 Histone Acetylation Histone Acetylation p300->Histone Acetylation Decreased Lys-CoA->p300 Inhibition Gene Expression Gene Expression Histone Acetylation->Gene Expression Altered p53 p53 Gene Expression->p53 Upregulation MYC MYC Gene Expression->MYC Downregulation Apoptosis Apoptosis p53->Apoptosis MYC->Apoptosis

Experimental Workflow

G cluster_0 Phase 1: Experiment Setup cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Cytotoxicity Assessment cluster_3 Phase 4: Data Analysis Start Start Cell Culture Cell Culture Start->Cell Culture Dose-Response Setup Dose-Response Setup Cell Culture->Dose-Response Setup Seed Cells Treatment Treatment Dose-Response Setup->Treatment Add this compound Incubation Incubation Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay LDH Assay LDH Assay Incubation->LDH Assay Annexin V/PI Assay Annexin V/PI Assay Incubation->Annexin V/PI Assay Data Analysis Data Analysis MTT Assay->Data Analysis LDH Assay->Data Analysis Annexin V/PI Assay->Data Analysis End End Data Analysis->End

Troubleshooting Logic

G High Cytotoxicity High Cytotoxicity Check Concentration Check Concentration High Cytotoxicity->Check Concentration Too High? Too High? Check Concentration->Too High? Reduce Concentration Reduce Concentration Too High?->Reduce Concentration Yes Check Cell Line Sensitivity Check Cell Line Sensitivity Too High?->Check Cell Line Sensitivity No Problem Solved Problem Solved Reduce Concentration->Problem Solved Highly Sensitive? Highly Sensitive? Check Cell Line Sensitivity->Highly Sensitive? Consider Alternative Cell Line Consider Alternative Cell Line Highly Sensitive?->Consider Alternative Cell Line Yes Check Peptide Quality Check Peptide Quality Highly Sensitive?->Check Peptide Quality No Consider Alternative Cell Line->Problem Solved Aggregation/TFA? Aggregation/TFA? Check Peptide Quality->Aggregation/TFA? Improve Dissolution/Exchange Salt Improve Dissolution/Exchange Salt Aggregation/TFA?->Improve Dissolution/Exchange Salt Yes Check Incubation Time Check Incubation Time Aggregation/TFA?->Check Incubation Time No Improve Dissolution/Exchange Salt->Problem Solved Too Long? Too Long? Check Incubation Time->Too Long? Reduce Incubation Time Reduce Incubation Time Too Long?->Reduce Incubation Time Yes Reduce Incubation Time->Problem Solved

References

Technical Support Center: Overcoming Endosomal Entrapment of Tat-Peptide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenge of endosomal entrapment of Tat-peptide conjugates.

Troubleshooting Guides

Problem 1: Low cytosolic delivery of Tat-cargo conjugate despite efficient cellular uptake.

This is the most common issue, where the conjugate is successfully internalized by cells but remains trapped within endosomes, leading to degradation or exocytosis.[1][2][3]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inefficient Endosomal Escape Co-incubate with an endosomolytic agent.Agents like chloroquine or the HA2 fusogenic peptide can disrupt the endosomal membrane, facilitating the release of the Tat-cargo into the cytosol.[4][5]
Conjugate the cargo to a pH-sensitive fusogenic peptide (e.g., HA2, GALA).These peptides undergo a conformational change in the acidic environment of the endosome, leading to membrane disruption and cargo release.[2][4]
Utilize a dimeric or multimeric form of the Tat peptide (e.g., dfTAT).Multimerization can enhance the interaction with the endosomal membrane, promoting leakage and escape. A dimerized form of TAT (dfTAT) linked by a disulfide bond has been shown to significantly enhance endosomal escape.[1][6]
Degradation of Tat-peptide Use a retro-inverso version of the Tat peptide.This modification makes the peptide resistant to proteolytic degradation within the endo-lysosomal pathway.[2]
Shield the Tat peptide with polyethylene glycol (PEG).PEGylation can protect the peptide from enzymatic degradation.[7][8]
Cargo-specific Issues Modify the linker between the Tat peptide and the cargo.A cleavable linker (e.g., disulfide bond, pH-sensitive linker) can release the cargo from the Tat peptide in the reducing environment of the cytosol or the acidic environment of the endosome, which may improve the cargo's biological activity.[1]
Optimize the cargo's size and charge.Large or highly charged cargos can hinder the endosomal escape process.[9]
Problem 2: High variability in experimental results.

Inconsistent results between experiments can be frustrating and hinder progress.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Cell Culture Conditions Standardize cell density, passage number, and media composition.Variations in cell culture can significantly impact endocytic uptake and subsequent trafficking of Tat-conjugates.[10]
Perform experiments at a consistent temperature.Endocytosis is an active process that is sensitive to temperature fluctuations.[10]
Peptide Quality and Stability Verify the purity and integrity of the Tat-peptide conjugate.Impurities or degradation of the peptide can lead to inconsistent activity.
Store the peptide conjugate appropriately (e.g., -20°C or -80°C in small aliquots).Repeated freeze-thaw cycles can degrade the peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Tat-peptide uptake, and how does it lead to endosomal entrapment?

A1: The primary mechanism of cellular entry for Tat-peptide conjugates is endocytosis, particularly macropinocytosis.[1][11] While this allows for efficient internalization of the cargo, the conjugate is enclosed within endosomes. These endosomes mature and can eventually fuse with lysosomes, where the cargo is degraded by acidic hydrolases.[1][2] Escaping this endo-lysosomal pathway is the critical step for the cargo to reach its cytosolic or nuclear target.[1][2]

Q2: How can I quantify the endosomal escape of my Tat-peptide conjugate?

A2: Several methods can be used to quantify endosomal escape:

  • Fluorescence Microscopy: A common method involves labeling the cargo with a fluorescent dye. A punctate (dot-like) fluorescence pattern indicates endosomal entrapment, while a diffuse cytosolic and/or nuclear signal suggests successful escape.[3]

  • Flow Cytometry-Based Assays: These assays can provide quantitative data on cellular uptake and cytosolic delivery. One method uses a pH-sensitive dye that fluoresces brightly in the neutral pH of the cytosol but is quenched in the acidic endosome.[12][13]

  • Split-Luciferase/GFP Assays: These are highly sensitive assays where a small part of a reporter protein (like luciferase or GFP) is attached to the cargo. The larger part of the reporter is expressed in the cytosol. A signal is only generated when the cargo escapes the endosome and the two parts of the reporter can associate.[14][15]

Q3: Are there alternatives to the Tat peptide for cytosolic delivery?

A3: Yes, several other cell-penetrating peptides (CPPs) exist, such as Penetratin, Transportan, and poly-arginine peptides.[2] Additionally, other delivery strategies include lipid-based nanoparticles, polymer-based carriers, and viral vectors. The choice of delivery system depends on the specific cargo and the target cells.

Q4: Can the conjugation of a cargo molecule affect the function of the Tat peptide?

A4: Yes, the properties of the cargo, such as its size, charge, and hydrophobicity, can significantly impact the uptake and endosomal escape efficiency of the Tat-peptide conjugate.[9] It is often necessary to empirically optimize the conjugation strategy for each new cargo.

Quantitative Data Summary

The following table summarizes the reported efficiencies of different strategies to enhance endosomal escape.

Strategy Fold Increase in Cytosolic Delivery (approx.) Cell Line Cargo
Co-treatment with dTat-HA2 >12-foldReporter cellsTat-Cre recombinase[4]
cFΦR4-S-S-GFP 5.5-fold higher than Tat-S-S-GFPHeLaGFP[16]
dfTAT Significantly enhanced over monomeric TATHeLaVarious proteins[6]
Positively charged EEPs 7 to 30-fold increase (total cytosolic delivery)HEK293GFP-HiBiT[14]

Experimental Protocols

Protocol 1: Chloroquine-enhanced Delivery of Tat-Cargo

This protocol describes a method to enhance the cytosolic delivery of a Tat-cargo conjugate using chloroquine.

Materials:

  • Cells cultured in appropriate media

  • Tat-cargo conjugate

  • Chloroquine diphosphate salt solution (10 mM stock in water)

  • Phosphate-buffered saline (PBS)

  • Imaging medium (e.g., phenol red-free DMEM)

Procedure:

  • Seed cells in a suitable culture plate (e.g., 24-well plate with coverslips for microscopy).

  • Allow cells to adhere and grow to 70-80% confluency.

  • On the day of the experiment, remove the culture medium.

  • Wash the cells once with PBS.

  • Add fresh culture medium containing the desired concentration of the Tat-cargo conjugate (e.g., 1-10 µM).

  • For the experimental group, add chloroquine to a final concentration of 50-100 µM. For the control group, add an equivalent volume of vehicle (water).

  • Incubate the cells for 2-4 hours at 37°C in a CO2 incubator.

  • After incubation, remove the treatment medium and wash the cells three times with PBS to remove any extracellular conjugate.

  • Add fresh imaging medium to the cells.

  • Analyze the cells for cytosolic delivery of the cargo using an appropriate method (e.g., fluorescence microscopy).

Protocol 2: Flow Cytometry Assay for Quantifying Endosomal Escape

This protocol outlines a flow cytometry-based method to quantify the efficiency of endosomal escape using a pH-sensitive dye.[12][13]

Materials:

  • Tat-cargo conjugate labeled with a pH-insensitive dye (e.g., TMR) and a pH-sensitive dye (e.g., naphthofluorescein, NF).

  • Cells in suspension

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Treat cells with the dual-labeled Tat-cargo conjugate for a defined period.

  • Wash the cells to remove any unbound conjugate.

  • Resuspend the cells in flow cytometry buffer.

  • Analyze the cells using a flow cytometer.

  • Measure the fluorescence intensity of the pH-insensitive dye (e.g., TMR) to determine the total cellular uptake.

  • Measure the fluorescence intensity of the pH-sensitive dye (e.g., NF), which will be high only in cells where the conjugate has escaped to the neutral pH of the cytosol.[13]

  • The ratio of the mean fluorescence intensity of the pH-sensitive dye to the pH-insensitive dye provides a quantitative measure of the endosomal escape efficiency.[13]

Visualizations

EndocyticPathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis cluster_escape Endosomal Escape cluster_degradation Degradation TatCargo Tat-Cargo Conjugate Endosome Early Endosome TatCargo->Endosome Uptake PlasmaMembrane Plasma Membrane Cytosol Cytosol LateEndosome Late Endosome Endosome->LateEndosome Maturation FreeCargo Free Cargo in Cytosol Endosome->FreeCargo Escape Lysosome Lysosome LateEndosome->Lysosome Fusion LateEndosome->FreeCargo Escape Degraded Degraded Cargo Lysosome->Degraded

Caption: The endocytic pathway of Tat-peptide conjugates.

EscapeStrategies cluster_problem Problem cluster_solutions Solutions cluster_outcome Desired Outcome Entrapment Endosomal Entrapment of Tat-Cargo EndosomolyticAgents Endosomolytic Agents (e.g., Chloroquine, HA2) Entrapment->EndosomolyticAgents pHSensitivePeptides pH-Sensitive Peptides (e.g., GALA) Entrapment->pHSensitivePeptides Multimerization Peptide Multimerization (e.g., dfTAT) Entrapment->Multimerization Escape Enhanced Cytosolic Delivery EndosomolyticAgents->Escape pHSensitivePeptides->Escape Multimerization->Escape

Caption: Strategies to overcome endosomal entrapment.

ExperimentalWorkflow start Start: Treat cells with Tat-Cargo Conjugate incubation Incubate (e.g., 2-4 hours) start->incubation wash Wash cells to remove extracellular conjugate incubation->wash analysis Analyze for Cytosolic Delivery wash->analysis microscopy Fluorescence Microscopy analysis->microscopy flow Flow Cytometry analysis->flow end End microscopy->end flow->end

Caption: A general experimental workflow for assessing cytosolic delivery.

References

Technical Support Center: Optimizing Delivery of Lys-CoA-tat to Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Lys-CoA-tat to primary cells.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the delivery of this compound to primary cells.

Q1: My delivery efficiency of this compound into primary cells is low. What are the potential causes and how can I improve it?

A1: Low delivery efficiency is a common challenge when working with primary cells. Several factors can contribute to this issue. Here are some potential causes and troubleshooting steps:

  • Suboptimal Concentration: The concentration of this compound may be too low for effective uptake. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type.

  • Incorrect Incubation Time: The incubation period may be too short for sufficient cellular uptake. We recommend starting with a time-course experiment to identify the ideal incubation duration.

  • Cell Type Variability: Primary cells exhibit significant heterogeneity. Some cell types, like neurons, can be particularly challenging to transfect. The expression of cell surface molecules like heparan sulfate proteoglycans, which facilitate Tat peptide entry, can vary between different primary cell types and even between donors.

  • Cell Health and Density: Ensure your primary cells are healthy and at an optimal confluency (typically 60-80%) at the time of treatment. Stressed or overly confluent cells may exhibit reduced uptake.

  • Presence of Serum: Components in serum can sometimes interfere with the interaction between the Tat peptide and the cell membrane. Consider reducing the serum concentration during the incubation period or using a serum-free medium if your cells can tolerate it.

Q2: I am observing significant cell death after treating my primary cells with this compound. How can I reduce cytotoxicity?

A2: Cell viability is a critical concern when delivering any molecule to sensitive primary cells. Here’s how to troubleshoot cytotoxicity:

  • High Concentration of this compound: The concentration of this compound may be too high, leading to toxic effects. Perform a dose-response experiment and assess cell viability at each concentration using assays like MTT or LDH release.

  • Prolonged Incubation: Extended exposure to the Tat peptide or the cargo itself can be detrimental to cells. Optimize the incubation time to the shortest duration that still provides adequate delivery.

  • Reagent Purity: Ensure the this compound you are using is of high purity. Impurities from the synthesis process can contribute to cytotoxicity.

  • Cell Handling: Primary cells are sensitive to handling. Minimize stress during cell seeding, media changes, and the addition of this compound.

Q3: How can I confirm that this compound is being successfully delivered into the cytoplasm and nucleus of my primary cells?

A3: Visualizing and quantifying the intracellular delivery of this compound is essential. Here are two common methods:

  • Confocal Microscopy: If you have access to a fluorescently labeled version of this compound, confocal microscopy is an excellent tool to visualize its subcellular localization. You can co-stain with nuclear and cytoplasmic markers to confirm its presence in the desired compartments.

  • Flow Cytometry: Flow cytometry can be used to quantify the percentage of cells that have taken up a fluorescently labeled this compound. This method provides a quantitative measure of delivery efficiency across a cell population.

Q4: Are there any known off-target effects of this compound that I should be aware of?

A4: While Lys-CoA is a known inhibitor of the p300/CBP histone acetyltransferases (HATs), it is important to consider potential off-target effects, especially at higher concentrations. Some studies suggest that other HATs like PCAF could also be inhibited, though with lower potency.[1] It is always recommended to include appropriate controls in your experiments, such as a scrambled Tat peptide control or a vehicle control, to assess the specificity of the observed effects.

Q5: What is the expected stability of this compound in cell culture medium?

A5: The stability of peptide-based delivery vectors like Tat can be a concern due to the presence of proteases in cell culture, especially when serum is used. While specific stability data for this compound is not extensively published, it is advisable to prepare fresh solutions of this compound for each experiment and minimize the time it spends in culture medium before being taken up by the cells.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing this compound delivery. Please note that these are starting recommendations and optimal conditions will vary depending on the specific primary cell type and experimental setup.

Table 1: Recommended Starting Concentrations and Incubation Times for this compound Delivery to Primary Cells

Primary Cell TypeRecommended Starting Concentration RangeRecommended Incubation Time Range
T Cells1 - 10 µM1 - 4 hours
Neurons5 - 20 µM2 - 6 hours
Macrophages2 - 15 µM1 - 4 hours

Table 2: Troubleshooting Guide for Common Issues

IssuePossible CauseRecommended Solution
Low Delivery Efficiency Suboptimal concentration or incubation time.Perform dose-response and time-course experiments.
Low cell surface heparan sulfate proteoglycans.Consider using a different delivery method if optimization fails.
Poor cell health.Ensure cells are healthy and at optimal confluency.
High Cytotoxicity Concentration of this compound is too high.Lower the concentration and perform a viability assay.
Prolonged incubation time.Reduce the incubation time.
Impure reagent.Use high-purity this compound.
Inconsistent Results Variability in primary cell batches.Use cells from the same donor/lot for a set of experiments.
Inconsistent reagent preparation.Prepare fresh solutions for each experiment.

Experimental Protocols

The following are generalized protocols for the delivery and assessment of this compound in primary cells. It is crucial to optimize these protocols for your specific cell type and experimental conditions.

Protocol 1: Delivery of this compound to Primary T Cells
  • Cell Preparation: Isolate primary T cells from peripheral blood mononuclear cells (PBMCs) using standard methods. Culture the T cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and IL-2).

  • Seeding: Seed the T cells in a 24-well plate at a density of 1 x 10^6 cells/mL.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in sterile, nuclease-free water or a suitable buffer. On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 1, 5, 10 µM) in pre-warmed cell culture medium.

  • Treatment: Gently add the this compound solution to the T cells. Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired time (e.g., 1, 2, or 4 hours).

  • Washing: After incubation, gently wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular this compound.

  • Downstream Analysis: The cells are now ready for downstream applications, such as cell viability assays, western blotting to assess p300 inhibition, or functional assays.

Protocol 2: Assessment of this compound Uptake by Flow Cytometry
  • Cell Preparation and Treatment: Follow steps 1-5 from Protocol 1, using a fluorescently labeled version of this compound.

  • Washing: After incubation, wash the cells three times with cold PBS to remove any non-internalized fluorescent conjugate.

  • Trypsinization (for adherent cells): If working with adherent primary cells, detach them using a gentle dissociation reagent like TrypLE™ Express.

  • Resuspension: Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS).

  • Analysis: Analyze the cells on a flow cytometer, gating on the live cell population. Measure the fluorescence intensity to determine the percentage of cells that have taken up the fluorescent this compound. Include an unstained cell sample as a negative control.

Visualizations

Signaling Pathway of this compound

Lys_CoA_tat_Pathway cluster_extracellular Extracellular Space cluster_cell Primary Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lys_CoA_tat This compound p300_CBP p300/CBP Lys_CoA_tat->p300_CBP Enters cell via Tat peptide Lys_CoA_tat->p300_CBP Inhibits Nuclear_p300_CBP p300/CBP Lys_CoA_tat->Nuclear_p300_CBP Inhibits Acetylation Acetylation p300_CBP->Acetylation Catalyzes p300_CBP->Nuclear_p300_CBP Translocates Histones_TF Histones & Transcription Factors Histones_TF->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Chromatin Chromatin Nuclear_p300_CBP->Chromatin Acetylates Experimental_Workflow Start Start: Primary Cell Culture Dose_Response Dose-Response Experiment (Vary [this compound]) Start->Dose_Response Time_Course Time-Course Experiment (Vary Incubation Time) Start->Time_Course Assess_Viability Assess Cell Viability (MTT/LDH Assay) Dose_Response->Assess_Viability Assess_Uptake Assess Uptake (Flow Cytometry/Microscopy) Dose_Response->Assess_Uptake Time_Course->Assess_Viability Time_Course->Assess_Uptake Optimal_Conditions Determine Optimal Conditions (Concentration & Time) Assess_Viability->Optimal_Conditions Assess_Uptake->Optimal_Conditions Functional_Assay Perform Functional Assay Optimal_Conditions->Functional_Assay Troubleshooting_Logic Start Problem Encountered Low_Efficiency Low Delivery Efficiency? Start->Low_Efficiency High_Toxicity High Cytotoxicity? Low_Efficiency->High_Toxicity No Optimize_Concentration Optimize Concentration (Dose-Response) Low_Efficiency->Optimize_Concentration Yes Inconsistent_Results Inconsistent Results? High_Toxicity->Inconsistent_Results No Lower_Concentration Lower Concentration High_Toxicity->Lower_Concentration Yes Standardize_Protocol Standardize Protocol Inconsistent_Results->Standardize_Protocol Yes End Problem Resolved Inconsistent_Results->End No Optimize_Time Optimize Incubation Time (Time-Course) Optimize_Concentration->Optimize_Time Check_Cell_Health Check Cell Health & Density Optimize_Time->Check_Cell_Health Check_Cell_Health->End Shorten_Incubation Shorten Incubation Time Lower_Concentration->Shorten_Incubation Check_Purity Check Reagent Purity Shorten_Incubation->Check_Purity Check_Purity->End Use_Same_Cell_Batch Use Same Cell Batch Standardize_Protocol->Use_Same_Cell_Batch Use_Same_Cell_Batch->End

References

Interpreting unexpected results from Lys-CoA-tat experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lys-CoA-Tat. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results from experiments involving this cell-permeable histone acetyltransferase (HAT) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, cell-permeable bisubstrate inhibitor of the p300/CBP family of lysine acetyltransferases (KATs), also known as histone acetyltransferases (HATs). It consists of two key components:

  • Lys-CoA: A bisubstrate analog that mimics both the acetyl-CoA cofactor and the lysine substrate, enabling it to bind tightly to the p300/CBP active site and block its catalytic activity. On its own, Lys-CoA is not permeable to cell membranes.[1][2]

  • Tat Peptide: A short, cell-penetrating peptide (CPP) derived from the HIV-1 Tat protein.[3] This highly cationic sequence facilitates the uptake of the otherwise impermeable Lys-CoA molecule into the cell, allowing it to reach its intracellular target.

The primary mechanism involves the inhibition of p300/CBP, which prevents the acetylation of histone and non-histone protein targets. This modulation of protein acetylation can lead to changes in gene expression and other cellular processes.[2][4]

Q2: I am not observing the expected inhibitory effect in my cell-based assay. What are the most common reasons?

A2: A lack of effect is a frequent issue and can often be traced back to one of three main causes:

  • Inefficient Cellular Uptake: The efficiency of the Tat peptide can vary significantly between different cell types.[3] Factors such as cell surface proteoglycan expression, cell density, and membrane composition can all impact internalization.[5][6]

  • Compound Instability: The this compound conjugate, being a peptide-small molecule hybrid, can be susceptible to degradation by proteases present in serum-containing cell culture media.[7]

  • Assay-Specific Issues: The experimental endpoint may not be sensitive to p300/CBP inhibition, or the assay itself may have high background noise that masks the inhibitory effect.

Q3: My results are inconsistent between experiments. What could be causing this variability?

A3: Inconsistency often stems from subtle variations in experimental conditions. Key factors to control for include:

  • Cell Culture Conditions: As mentioned in Q2, cell density and the passage number can affect Tat peptide uptake. Ensure consistent cell seeding and culturing protocols.[6]

  • Compound Handling: Ensure the this compound is properly dissolved and avoid repeated freeze-thaw cycles. Poor solubility can lead to inaccurate dosing.[8]

  • Treatment Duration: The time required to observe an effect can vary depending on the half-life of the target acetylated protein.

Q4: Are there known off-target effects of this compound?

A4: While Lys-CoA is designed for specificity towards p300/CBP, off-target effects are a possibility and can originate from either component:

  • Tat Peptide: The Tat peptide itself is biologically active. It has been reported to interact with various cellular components and pathways, which could produce confounding effects.[3]

  • Lys-CoA Moiety: While a potent p300 inhibitor, high concentrations could potentially affect other CoA-utilizing enzymes. It is crucial to perform dose-response experiments and use the lowest effective concentration.

  • General HAT Inhibitor Issues: Many reported HAT inhibitors suffer from a lack of selectivity or can act as promiscuous inhibitors through mechanisms like aggregation.[1][9] It is important to run appropriate counter-screens.

Troubleshooting Guides

Issue 1: No or Weak Inhibition of Target Protein Acetylation

If you are not observing a decrease in the acetylation of your target protein (e.g., via Western blot), follow this troubleshooting workflow.

G start Unexpected Result: No Inhibition Observed check_uptake Step 1: Verify Cellular Uptake start->check_uptake Begin Troubleshooting check_compound Step 2: Assess Compound Integrity check_uptake->check_compound Uptake Confirmed sub_uptake Use a fluorescently-labeled Tat peptide control. Test different cell densities and incubation times. check_uptake->sub_uptake check_assay Step 3: Validate Assay Conditions check_compound->check_assay Compound is Stable sub_compound Use fresh compound stock. Test in serum-free media to check for proteolytic degradation. Consider stability in media over time. check_compound->sub_compound end_point Hypothesis Confirmed or New Experimental Design check_assay->end_point Assay is Validated sub_assay Run positive control (e.g., non-Tat Lys-CoA in an in-vitro assay). Check antibody specificity/sensitivity. Ensure readout is in linear range. check_assay->sub_assay

Caption: Troubleshooting workflow for lack of observed inhibition.

Issue 2: High Signal in Primary Screen, but No Effect in Cells (Potential False Positive)

If this compound (or any HAT inhibitor) shows activity in a biochemical assay but not in a cellular context, it may be an assay artifact.

G start High Activity in Biochemical Assay cause1 Compound Aggregation start->cause1 cause2 Thiol Reactivity start->cause2 cause3 Redox Cycling start->cause3 cause4 Assay Interference (Fluorescence, etc.) start->cause4 result False Positive Result cause1->result cause2->result cause3->result cause4->result

Caption: Potential causes of false positive results in HAT inhibitor assays.

Data Presentation

Table 1: Example of this compound Activity in a Cell-Based Assay

This table summarizes data from a study investigating the effect of this compound on cancer cell proliferation.

Cell LineCompoundConcentration (µM)EffectReference
HCT116 (Colon)This compound25Reduction in ³H-thymidine incorporation[10]
U2OS (Osteo.)This compound25Reduction in ³H-thymidine incorporation[10]
HCT116 (Colon)Ac-DDDD-Tat (Negative Control)25No effect on ³H-thymidine incorporation[10]
Table 2: Factors Influencing Tat-Peptide Mediated Cellular Uptake

This table outlines key experimental parameters that can significantly alter the uptake efficiency of Tat-conjugated molecules.

ParameterObservationTroubleshooting RecommendationReference(s)
Cell Type Uptake efficiency is highly cell-line dependent. Primary cells and well-differentiated epithelial cells can be resistant.Test a panel of cell lines or use a positive control for Tat uptake (e.g., fluorescent Tat peptide).[5]
Temperature Uptake is an energy-dependent process and is significantly reduced at lower temperatures (e.g., 25°C vs 37°C).Maintain cells at 37°C during treatment. Ensure all solutions are pre-warmed.[6]
Proteoglycans Cellular uptake is initiated by electrostatic interactions with heparan sulfate proteoglycans on the cell surface.Verify proteoglycan expression on your cell line of interest if uptake is poor.[5]
Serum Proteases in serum can degrade the peptide conjugate, reducing its effective concentration over time.Perform initial experiments in serum-free media to establish a baseline. If serum is required, minimize incubation time.[7]

Experimental Protocols & Methodologies

Protocol 1: General Cell Treatment with this compound
  • Cell Seeding: Plate cells in a suitable format (e.g., 96-well or 12-well plate) and allow them to adhere and reach 70-80% confluency.

  • Compound Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS). Immediately before use, perform serial dilutions in pre-warmed cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control. Include a negative control peptide (e.g., a scrambled Tat sequence) if available.

  • Incubation: Incubate cells for the desired duration (e.g., 24-48 hours) at 37°C in a humidified incubator.

  • Endpoint Analysis: Harvest cells for downstream analysis, such as Western blotting for histone acetylation marks (e.g., H3K27ac), cell viability assays (MTT), or gene expression analysis.

Protocol 2: Counter-Screen for Aggregation-Based Inhibition

This protocol helps determine if the observed inhibition in a biochemical assay is due to non-specific aggregation.[9]

  • Prepare Reagents:

    • HAT enzyme and substrates (e.g., histone peptide and acetyl-CoA).

    • Assay buffer.

    • A 10% stock solution of a non-ionic detergent (e.g., Triton X-100).

    • Test inhibitor (this compound).

  • Set up Reactions: Prepare two sets of reactions.

    • Set A (No Detergent): Perform the HAT assay according to the standard protocol across a range of inhibitor concentrations.

    • Set B (With Detergent): Perform the identical assay, but include 0.01% Triton X-100 in the final assay buffer.

  • Incubate and Read: Incubate both sets of reactions and measure the output.

  • Analyze Data: Compare the IC₅₀ values from Set A and Set B. A significant rightward shift (i.e., a much higher IC₅₀) in the dose-response curve in the presence of Triton X-100 is a strong indication that the inhibitor is acting via an aggregation-based mechanism.

Signaling Pathway Visualization

The following diagram illustrates the targeted signaling pathway of this compound.

G p300 p300/CBP acetylated_protein Acetylated Protein p300->acetylated_protein Acetylation acetylCoA Acetyl-CoA acetylCoA->p300 lysine Protein (Histone, TF, etc.) lysine->p300 transcription Transcriptional Activation acetylated_protein->transcription lys_coa_tat This compound lys_coa_tat->p300 Inhibition

Caption: Inhibition of p300/CBP-mediated protein acetylation by this compound.

References

How to minimize variability in Lys-CoA-tat treatment experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lys-CoA-tat, a cell-permeable bisubstrate inhibitor of the p300 histone acetyltransferase (HAT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in their experiments and to offer solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective inhibitor of the p300 histone acetyltransferase (HAT). It is a bisubstrate analog, meaning it mimics the binding of both acetyl-CoA and the lysine residue of a substrate protein to the p300 active site.[1][2] The "Lys-CoA" portion is responsible for inhibiting the p300 enzyme, while the "tat" portion is a cell-penetrating peptide derived from the HIV-1 Tat protein. This peptide facilitates the uptake of the otherwise cell-impermeable Lys-CoA molecule into living cells, allowing for the study of p300 inhibition in a cellular context.

Q2: What are the primary sources of variability in this compound experiments?

A2: Variability in this compound experiments can arise from several factors, many of which are related to the cell-penetrating nature of the Tat peptide and the intricacies of cell-based assays. Key sources include:

  • Cell Culture Conditions: Cell density, passage number, and overall cell health can significantly impact the efficiency of Tat peptide uptake.

  • Treatment Conditions: Inconsistent incubation times, temperature fluctuations, and variations in serum concentration in the media can alter the stability and uptake of this compound.

  • This compound Quality and Handling: The stability of the this compound conjugate is critical. Improper storage and handling can lead to degradation and loss of activity.

  • Assay-Specific Parameters: Variability can also be introduced during downstream analysis, such as western blotting or HAT activity assays, through inconsistent sample preparation and processing.

Q3: What are potential off-target effects of this compound?

A3: While Lys-CoA is highly selective for p300 over other HATs like PCAF in biochemical assays, the Tat peptide itself could have biological effects, especially at higher concentrations. The HIV-1 Tat protein is known to have multiple biological functions, and while the short peptide sequence used for cell penetration is designed to minimize these, potential off-target effects should be considered. It is recommended to include a control with the Tat peptide alone to assess any effects independent of p300 inhibition. Additionally, as with any chemical inhibitor, off-target effects on other cellular processes cannot be entirely ruled out and should be considered when interpreting results.[3][4][5]

Q4: How should I store and handle this compound?

A4: For long-term storage, this compound should be stored at -80°C as a lyophilized powder or in a suitable buffer as recommended by the supplier. Once reconstituted, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. When in use, keep the stock solution on ice. The stability of this compound in cell culture medium over extended periods should be considered, as peptides can be susceptible to degradation by proteases present in serum.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or no inhibition of histone acetylation 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles. 2. Inefficient cellular uptake: Suboptimal cell culture conditions or treatment parameters. 3. Incorrect concentration: Concentration may be too low for the specific cell type and density. 4. Assay issues: Problems with antibody performance in Western blotting or with reagents in a HAT assay.1. Use a fresh aliquot of this compound. Ensure proper storage at -80°C. 2. Optimize cell density and ensure cells are in a logarithmic growth phase. Standardize incubation time and temperature. Consider reducing serum concentration during treatment. 3. Perform a dose-response experiment to determine the optimal concentration for your cell line. 4. Run appropriate positive and negative controls for your assay. Validate antibodies and reagents.
High cell toxicity or death 1. This compound concentration is too high: Exceeding the optimal therapeutic window. 2. Cytotoxicity of the Tat peptide: The cell-penetrating peptide may have inherent toxicity at high concentrations. 3. Contaminants in the this compound preparation. 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your cell line. Lower the treatment concentration. 2. Include a "Tat peptide only" control to assess the toxicity of the delivery vehicle. 3. Ensure the purity of your this compound stock.
High variability between replicates 1. Inconsistent cell seeding: Variations in cell number per well/dish. 2. Pipetting errors: Inaccurate dispensing of this compound or other reagents. 3. Edge effects in multi-well plates. 4. Inconsistent incubation times or conditions. 1. Ensure a homogenous cell suspension before seeding. Use a cell counter for accuracy. 2. Use calibrated pipettes and ensure proper pipetting technique. 3. Avoid using the outer wells of multi-well plates or fill them with media to maintain humidity. 4. Standardize all incubation steps and ensure uniform temperature and CO2 levels.
Unexpected changes in protein expression (other than histone acetylation) 1. Off-target effects of this compound. 2. Cellular stress response to treatment. 3. Downstream consequences of p300 inhibition. 1. Use the lowest effective concentration of this compound. Include a "Tat peptide only" control. 2. Perform a time-course experiment to distinguish early, direct effects from later, secondary responses. 3. p300 acetylates many non-histone proteins and acts as a transcriptional coactivator. Inhibition of p300 can therefore lead to widespread changes in gene expression.

Data Presentation

Table 1: Recommended Starting Concentrations and Incubation Times for this compound Cellular Assays

Assay Type Cell Type Recommended Starting Concentration Range Recommended Incubation Time Notes
Western Blot (Histone Acetylation) Adherent cell lines (e.g., HeLa, HEK293T)1 - 10 µM4 - 24 hoursOptimal concentration and time should be determined empirically for each cell line.
HAT Activity Assay (from cell lysates) Suspension or adherent cells1 - 10 µM4 - 24 hoursPre-treat cells with this compound before preparing lysates for the assay.
Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) Various0.1 - 50 µM24 - 72 hoursEssential for determining the non-toxic working concentration range.

Note: The IC50 of Lys-CoA for p300 in biochemical assays is in the range of 50-500 nM. However, higher concentrations are typically required in cell-based assays to account for cellular uptake and stability.

Experimental Protocols

Protocol 1: Western Blot for Histone Acetylation

This protocol details the steps to assess changes in global histone acetylation levels following this compound treatment.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (e.g., sterile water or PBS) for the desired time (e.g., 12 or 24 hours). Include a "Tat peptide only" control if available.

  • Histone Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and deacetylase inhibitors.

    • Isolate nuclei by centrifugation.

    • Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl or H2SO4) overnight at 4°C.

    • Precipitate the histones with trichloroacetic acid (TCA).

    • Wash the histone pellet with acetone and air dry.

    • Resuspend the histone pellet in sterile water.

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize histone samples to the same concentration with Laemmli buffer.

    • Separate 10-15 µg of histones on a 15% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27) or a pan-acetyl-lysine antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To control for loading, strip the membrane and re-probe with an antibody against a total histone (e.g., anti-H3).

Protocol 2: In-Cell HAT Activity Assay

This protocol measures the histone acetyltransferase activity in cell lysates after treating the cells with this compound.

  • Cell Treatment:

    • Treat cells with this compound as described in Protocol 1.

  • Nuclear Extract Preparation:

    • Harvest cells and prepare nuclear extracts using a commercially available kit or a standard protocol. Ensure buffers contain protease inhibitors.

  • HAT Activity Assay:

    • Use a commercial HAT activity assay kit (colorimetric or fluorometric). These kits typically provide a histone peptide substrate and acetyl-CoA.

    • Add a standardized amount of nuclear extract (e.g., 10 µg) to each well of a 96-well plate.

    • Initiate the reaction by adding the master mix containing the histone substrate and acetyl-CoA.

    • Incubate at 37°C for the time recommended by the kit manufacturer (e.g., 30-60 minutes).

    • Stop the reaction and measure the absorbance or fluorescence according to the kit's instructions.

  • Data Analysis:

    • Calculate the HAT activity relative to the vehicle-treated control.

Protocol 3: Cell Viability Assay (MTT)

This protocol assesses the cytotoxicity of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat cells with a range of this compound concentrations (e.g., 0.1 to 50 µM) for 24, 48, or 72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

p300_signaling_pathway cluster_upstream Upstream Signals cluster_p300 p300 Activity cluster_downstream Downstream Effects Signal Growth Factors, Cytokines, etc. p300 p300/CBP Signal->p300 Activates Histones Histones p300->Histones Acetylation Transcription_Factors Transcription Factors p300->Transcription_Factors Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300 Lys_CoA_tat This compound Lys_CoA_tat->p300 Inhibits Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Acetylated_TFs Acetylated TFs Transcription_Factors->Acetylated_TFs Gene_Expression Gene Expression Acetylated_TFs->Gene_Expression Chromatin_Remodeling->Gene_Expression

Caption: p300 signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_assays Downstream Assays Start Start Experiment Cell_Culture Cell Culture (Optimize density, passage number) Start->Cell_Culture Treatment This compound Treatment (Dose-response & time-course) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Western_Blot Western Blot (Histone Acetylation) Harvest->Western_Blot HAT_Assay HAT Activity Assay Harvest->HAT_Assay Viability_Assay Cell Viability Assay Harvest->Viability_Assay Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis HAT_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: General experimental workflow for this compound treatment.

logical_relationship Variability_Source Potential Source of Variability Cell_Health Inconsistent Cell Health/ Density Variability_Source->Cell_Health Treatment_Inconsistency Inconsistent Treatment (Time, Temp, Conc.) Variability_Source->Treatment_Inconsistency Reagent_Integrity Poor Reagent Integrity Variability_Source->Reagent_Integrity Experimental_Outcome Inconsistent Experimental Outcome Cell_Health->Experimental_Outcome Treatment_Inconsistency->Experimental_Outcome Reagent_Integrity->Experimental_Outcome Solution Recommended Solution Standardize_Culture Standardize Cell Culture Protocols Standardize_Culture->Cell_Health Optimize_Treatment Optimize & Standardize Treatment Conditions Optimize_Treatment->Treatment_Inconsistency Proper_Handling Proper Reagent Storage & Handling Proper_Handling->Reagent_Integrity

Caption: Logical relationship between sources of variability and solutions.

References

Navigating the Cellular Maze: A Technical Guide to Optimizing Cell-Penetrating Peptide Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving to enhance the intracellular delivery of therapeutic and diagnostic agents, Cell-Penetrating Peptides (CPPs) offer a promising avenue. However, the path to efficient delivery is often paved with experimental challenges. This technical support center provides in-depth troubleshooting guides and frequently asked questions to navigate these hurdles and unlock the full potential of your CPP-based research.

This guide offers practical solutions to common issues encountered during CPP experiments, from low cargo delivery to cytotoxicity. Detailed protocols for key assays are provided to ensure robust and reproducible results.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments with CPPs, offering step-by-step guidance to diagnose and resolve these issues.

Problem Potential Causes Troubleshooting Steps
Low Cargo Delivery Efficiency 1. Suboptimal CPP-cargo linkage.2. Inefficient cellular uptake.3. Endosomal entrapment of the CPP-cargo complex.4. Degradation of the CPP or cargo.5. Aggregation or precipitation of the CPP-cargo complex.1. Optimize Linkage: Experiment with different conjugation chemistries (e.g., covalent vs. non-covalent) and linker lengths to ensure the cargo does not hinder the CPP's function.[1] 2. Enhance Uptake: Increase CPP concentration (while monitoring for cytotoxicity), optimize incubation time, or select a different CPP known for higher uptake efficiency in your cell type.[1] 3. Promote Endosomal Escape: Co-administer with endosomolytic agents, or incorporate pH-sensitive linkers or fusogenic peptides into your CPP-cargo design.[1] 4. Improve Stability: Utilize CPPs with modifications like D-amino acid substitution, cyclization, or PEGylation to protect against enzymatic degradation.[2][3] 5. Prevent Aggregation: Optimize buffer conditions (pH, ionic strength), reduce CPP-cargo concentration, or add stabilizing agents like arginine.[4][5][6]
High Cytotoxicity 1. High CPP concentration.2. Intrinsic toxicity of the CPP sequence.3. Membrane disruption by the CPP.4. Toxicity of the cargo molecule.1. Titrate CPP Concentration: Determine the optimal concentration that balances delivery efficiency and cell viability. 2. Select a Less Toxic CPP: Screen different CPPs to find one with a better safety profile in your experimental model. 3. Modify the CPP: Reduce the net positive charge or hydrophobicity of the CPP to minimize membrane perturbation. 4. Assess Cargo Toxicity: Test the toxicity of the cargo molecule alone to isolate its contribution to the observed cytotoxicity.
Poor In Vivo Stability and Bioavailability 1. Rapid enzymatic degradation in serum.2. Poor pharmacokinetic properties.3. Off-target accumulation.1. Enhance Proteolytic Resistance: Employ stabilized CPPs (D-amino acids, cyclization) to prolong their half-life in circulation.[2][3] 2. Improve Pharmacokinetics: PEGylation can increase circulation time and reduce renal clearance.[2] 3. Improve Targeting: Incorporate targeting ligands (e.g., antibodies, peptides) to direct the CPP-cargo complex to the desired tissue or cell type.
Inconsistent or Non-reproducible Results 1. Variability in cell culture conditions.2. Inconsistent CPP-cargo complex formation.3. Issues with the detection assay.1. Standardize Protocols: Maintain consistent cell passage numbers, confluency, and media composition. 2. Ensure Consistent Complexation: For non-covalent complexes, precisely control the CPP-to-cargo ratio and incubation conditions. 3. Validate Assays: Include appropriate positive and negative controls in all experiments and validate the linearity and sensitivity of your detection methods.

Frequently Asked Questions (FAQs)

Here we answer common questions regarding the design and execution of experiments involving cell-penetrating peptides.

Q1: How do I choose the right CPP for my cargo and cell type?

A1: The selection of an optimal CPP is multifactorial.[1] Consider the physicochemical properties of your cargo (size, charge, hydrophobicity) and the characteristics of your target cells. For instance, highly cationic CPPs like poly-arginine are often effective for negatively charged cargo such as nucleic acids. For sensitive primary cells, CPPs with lower cytotoxicity profiles should be considered. A literature search for CPPs successfully used with similar cargo or in your specific cell line is a good starting point. It is often necessary to empirically screen a panel of CPPs to identify the most efficient one for your application.

Q2: What is the difference between covalent and non-covalent attachment of cargo to CPPs, and which one should I use?

A2: Covalent linkage involves the formation of a stable chemical bond between the CPP and the cargo, which can be either cleavable or non-cleavable. This method provides a well-defined stoichiometry and stability. Non-covalent complexation relies on electrostatic or hydrophobic interactions to associate the CPP and cargo. This approach is simpler to prepare but may be less stable in biological fluids. The choice depends on your cargo and application. For instance, non-covalent complexes are often used for nucleic acid delivery, while covalent conjugation is common for proteins and small molecules.[1][7]

Q3: My CPP-cargo complex is precipitating. What can I do?

A3: Aggregation and precipitation are common issues, especially with highly charged or hydrophobic CPPs and cargo.[4][5][6][8][9] To address this, you can try optimizing the buffer conditions by adjusting the pH and ionic strength. Adding stabilizing excipients such as arginine or glycerol (B35011) can also be beneficial. Reducing the concentration of the CPP-cargo complex during formation and incubation is another effective strategy.[4][5][6]

Q4: How can I confirm that my CPP-cargo has escaped the endosomes and reached the cytosol?

A4: Demonstrating endosomal escape is crucial for the successful delivery of many cargos. Several assays can be employed for this purpose. The split-luciferase assay, for example, provides a quantitative measure of cytosolic delivery.[10][11][12][13][14] In this assay, a small fragment of luciferase is attached to the cargo, and the larger fragment is expressed in the cytosol of the target cells. A luminescent signal is only produced when the cargo escapes the endosome and the two luciferase fragments reconstitute. Confocal microscopy can also be used to visualize the subcellular localization of fluorescently labeled cargo, looking for a diffuse cytosolic signal as opposed to punctate endosomal staining.

Q5: What are the key controls I should include in my CPP experiments?

A5: To ensure the validity of your results, it is essential to include several controls. These should include:

  • Untreated cells: To establish a baseline for your assays.

  • Cargo alone: To determine the intrinsic ability of the cargo to enter cells without a CPP.

  • CPP alone: To assess any background signal or cytotoxic effects of the CPP itself.

  • A scrambled or inactive CPP sequence: To demonstrate that the observed delivery is sequence-specific.

  • For uptake mechanism studies: Use endocytosis inhibitors or incubate at 4°C to distinguish between energy-dependent and -independent uptake pathways.[15]

Comparative Data on CPP Efficiency

The delivery efficiency of CPPs can be influenced by their sequence, structure, and any chemical modifications. The following tables provide a summary of quantitative data from published studies to aid in the selection and design of your CPP constructs.

Table 1: Comparison of Cellular Uptake Efficiency for Different CPPs

CPPSequenceCargoCell LineUptake Efficiency (relative to control)Reference
Tat (47-57)YGRKKRRQRRRFluoresceinHeLa~8-fold increaseFictionalized Data
PenetratinRQIKIWFQNRRMKWKKFluoresceinHeLa~5-fold increaseFictionalized Data
TransportanGWTLNSAGYLLGKINLKALAALAKKILFluoresceinHeLa~12-fold increaseFictionalized Data
Poly-arginine (R9)RRRRRRRRRFluoresceinHeLa~15-fold increaseFictionalized Data

Note: The data presented in this table is a fictionalized representation for illustrative purposes and should be cross-referenced with published literature for specific experimental contexts.

Table 2: Effect of CPP Modification on Delivery Efficiency

CPPModificationEffect on Delivery EfficiencyRationaleReference
TatCyclizationIncreased uptakeConstrained conformation can enhance membrane interaction and proteolytic stability.Fictionalized Data
Poly-arginineD-amino acid substitutionMaintained or slightly increased uptakeIncreased resistance to enzymatic degradation, leading to a longer half-life.[3]
PenetratinN-terminal PEGylationDecreased uptakePEG chains can sterically hinder the interaction of the CPP with the cell membrane.[2]
TransportanC-terminal lipidationIncreased uptakeThe lipid moiety can enhance interaction with the cell membrane.Fictionalized Data

Note: The data presented in this table is a fictionalized representation for illustrative purposes and should be cross-referenced with published literature for specific experimental contexts.

Key Experimental Protocols

Detailed methodologies for crucial experiments are provided below to ensure consistency and reliability in your findings.

Protocol 1: Quantification of Cellular Uptake by Flow Cytometry

This protocol describes a method to quantify the cellular uptake of a fluorescently labeled CPP-cargo complex.[16][17][18][19]

Materials:

  • Fluorescently labeled CPP-cargo complex

  • Target cells in suspension

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and culture until they reach the desired confluency.

  • Wash the cells with PBS.

  • Incubate the cells with the fluorescently labeled CPP-cargo complex at the desired concentration and for the optimal time in serum-free media.

  • Wash the cells three times with cold PBS to remove any non-internalized complex.

  • For adherent cells, detach them using Trypsin-EDTA.

  • Resuspend the cells in PBS.

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cell population.

  • Include appropriate controls, such as untreated cells and cells treated with the labeled cargo alone.

Protocol 2: Split-Luciferase Assay for Endosomal Escape

This protocol provides a quantitative method to measure the cytosolic delivery of a CPP-cargo complex.[10][11][12][13][14]

Materials:

  • Target cells stably expressing the large luciferase subunit (LgBiT).

  • CPP-cargo complex conjugated to the small luciferase subunit (HiBiT).

  • Luciferase substrate (e.g., furimazine).

  • Luminometer.

Procedure:

  • Plate the LgBiT-expressing cells in a white, clear-bottom multi-well plate.

  • Incubate the cells with the HiBiT-conjugated CPP-cargo complex for the desired time.

  • Wash the cells with PBS to remove the extracellular complex.

  • Add the luciferase substrate to the cells according to the manufacturer's instructions.

  • Immediately measure the luminescence using a plate reader.

  • To determine the total cellular uptake, lyse a parallel set of treated cells to allow the intracellular HiBiT-cargo to interact with the cytosolic LgBiT and measure the total luminescence.

  • Calculate the endosomal escape efficiency as the ratio of the luminescence in intact cells to the luminescence in lysed cells.

Visualizing Key Processes

To aid in understanding the complex mechanisms and workflows involved in CPP-mediated delivery, the following diagrams have been generated using Graphviz (DOT language).

G cluster_troubleshooting Troubleshooting Low Delivery Efficiency start Low Cargo Delivery q1 Is the CPP-cargo complex stable? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is cellular uptake efficient? a1_yes->q2 sol1 Optimize linkage or improve CPP/cargo stability a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the cargo escaping the endosome? a2_yes->q3 sol2 Increase CPP concentration or screen for a better CPP a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Successful Delivery a3_yes->end sol3 Incorporate endosomal escape moieties a3_no->sol3 G cluster_workflow Experimental Workflow for CPP Evaluation design CPP-Cargo Design & Synthesis characterization Physicochemical Characterization design->characterization uptake Cellular Uptake Assay characterization->uptake escape Endosomal Escape Assay uptake->escape cytotoxicity Cytotoxicity Assay escape->cytotoxicity in_vivo In Vivo Evaluation cytotoxicity->in_vivo optimization Optimization in_vivo->optimization optimization->design G cluster_pathway Major Cellular Uptake Pathways for CPPs extracellular Extracellular CPP-Cargo Complex membrane Plasma Membrane extracellular->membrane direct Direct Translocation membrane->direct Energy-independent endocytosis Endocytosis membrane->endocytosis Energy-dependent cytosol Cytosol direct->cytosol endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape lysosome Lysosome (Degradation) endosome->lysosome escape->cytosol

References

Addressing issues with the solubility of Lys-CoA-tat.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lys-CoA-tat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the solubility and handling of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a cell-permeable bisubstrate analog inhibitor of the p300/CBP histone acetyltransferase (HAT) family. It consists of Lys-CoA, a potent inhibitor of p300, conjugated to a Tat peptide. The Tat peptide is a cell-penetrating peptide that facilitates the delivery of Lys-CoA into living cells. Its primary application is in the study of cellular processes regulated by p300/CBP-mediated acetylation, such as gene transcription, and as a potential therapeutic agent. The inhibition of p300 by Lys-CoA can lead to the downregulation of certain gene expression pathways.[1][2][3][4][5]

Q2: What are the common causes of this compound solubility issues?

A2: The solubility of this compound can be influenced by several factors, primarily stemming from its complex structure which includes a peptide (Tat), a coenzyme A derivative (Lys-CoA), and phosphate groups. Key factors include:

  • pH of the solution: Peptides and the CoA moiety have ionizable groups, making their solubility highly dependent on the pH of the buffer.

  • Buffer composition: The type and concentration of salts in the buffer can affect solubility. For instance, divalent cations like Mg²⁺ have been shown to decrease the solubility of similar long-chain acyl-CoA molecules.

  • Temperature: While gentle warming can sometimes aid in dissolving peptides, excessive heat can lead to degradation.

  • Hydrophobicity: The Tat peptide component can contribute to hydrophobic interactions, potentially leading to aggregation at high concentrations.

  • Improper handling: Repeated freeze-thaw cycles can degrade the molecule and affect its solubility.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For initial solubilization, sterile, nuclease-free water or a buffer with a slightly acidic to neutral pH (e.g., 50 mM Sodium Acetate, pH 5.0) is often a good starting point for CoA derivatives to maintain stability. However, due to the peptide component, achieving high concentrations in aqueous solutions alone can be challenging. For highly concentrated stock solutions, the use of a small amount of an organic solvent like dimethyl sulfoxide (DMSO) followed by dilution with the desired aqueous buffer is a common strategy for peptide-based molecules. It is crucial to keep the final concentration of DMSO in the experimental assay low (typically below 0.5%) to avoid solvent-induced artifacts.

Q4: How should I store this compound solutions?

A4: this compound is susceptible to degradation.

  • Powder: The lyophilized powder should be stored at -20°C.

  • Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. Acetyl-CoA, a related compound, is known to be unstable in alkaline conditions.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the handling and use of this compound.

Problem Possible Cause Recommended Solution
This compound powder does not dissolve in aqueous buffer. The peptide portion of the molecule may be hydrophobic, or the buffer conditions (pH, salt concentration) may not be optimal.1. Check the pH: Ensure the buffer pH is in a range where the molecule is expected to be charged and therefore more soluble. For peptides, this is often slightly acidic or basic, depending on the amino acid composition. For CoA derivatives, a slightly acidic pH (around 5.0-6.0) can improve stability. 2. Use an organic co-solvent: Prepare a concentrated stock solution in a minimal amount of DMSO (e.g., 10-20 µL) and then slowly add your aqueous buffer to the desired final concentration. Vortex gently during addition. 3. Sonication: Brief sonication in a water bath can help to break up aggregates and facilitate dissolution.
Precipitate forms after diluting the DMSO stock solution into an aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous buffer. This is a common issue when diluting a high-concentration organic stock into an aqueous medium.1. Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay. 2. Optimize the dilution process: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing gently. This helps to prevent localized high concentrations that can lead to precipitation. 3. Increase the percentage of co-solvent: If your experimental system allows, a slightly higher final concentration of DMSO (e.g., up to 0.5%) might be necessary to maintain solubility. Always run a vehicle control with the same DMSO concentration.
Inconsistent or no biological activity observed in the experiment. The this compound may have degraded, or the actual concentration of the soluble, active compound is lower than expected due to precipitation.1. Confirm solubility: After preparing your working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes. Carefully collect the supernatant for your experiment. The presence of a pellet indicates incomplete solubility. 2. Check for degradation: Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Ensure that stock solutions are stored at -80°C. Prepare fresh working solutions for each experiment. 3. Verify experimental conditions: Ensure that the pH and other components of your assay buffer are compatible with the stability and activity of this compound.

Estimated Solubility of this compound

The following table provides estimated solubility data for this compound in common laboratory solvents. Please note that these are estimates based on the properties of similar molecules and should be empirically verified for your specific experimental conditions.

Solvent Estimated Maximum Soluble Concentration Notes
Water (sterile, nuclease-free) ~0.5 - 1 mg/mLSolubility is highly dependent on pH. May require sonication.
Phosphate-Buffered Saline (PBS, pH 7.4) ~0.1 - 0.5 mg/mLLower solubility may be observed due to salt concentration.
Dimethyl Sulfoxide (DMSO) >10 mg/mLRecommended for preparing high-concentration stock solutions.
50 mM Sodium Acetate, pH 5.0 ~1 - 2 mg/mLSlightly acidic pH may improve stability and solubility of the CoA moiety.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Pre-weigh the vial: Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Calculate the required volume of DMSO: Based on the amount of this compound provided and its molecular weight, calculate the volume of high-purity, anhydrous DMSO needed to achieve a 10 mM concentration.

  • Dissolve the powder: Carefully add the calculated volume of DMSO to the vial.

  • Facilitate dissolution: Vortex the vial gently for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes.

  • Aliquot and store: Once fully dissolved, prepare single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. Store the aliquots at -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Thaw a stock solution aliquot: Thaw a single aliquot of the 10 mM this compound in DMSO stock solution at room temperature.

  • Prepare the aqueous buffer: Have your desired sterile, filtered aqueous buffer ready at room temperature.

  • Dilute the stock solution: While gently vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve your final desired concentration.

  • Inspect for precipitation: Visually inspect the solution for any signs of precipitation or cloudiness.

  • Use immediately: It is recommended to use the freshly prepared working solution immediately for your experiment.

Visualization of the p300/CBP Signaling Pathway

The following diagram illustrates the role of p300/CBP as a transcriptional co-activator and the inhibitory effect of this compound. p300/CBP is recruited to gene promoters by transcription factors. Its histone acetyltransferase (HAT) activity leads to the acetylation of histone tails, which results in a more relaxed chromatin structure, facilitating gene transcription. This compound inhibits this process by blocking the HAT activity of p300/CBP.

p300_CBP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor_inactive Transcription Factor (Inactive) Signaling_Cascade->Transcription_Factor_inactive Transcription_Factor_active Transcription Factor (Active) Transcription_Factor_inactive->Transcription_Factor_active Activation DNA Promoter Region Transcription_Factor_active->DNA Binds to p300_CBP p300/CBP Histone_Acetylation Histone Acetylation p300_CBP->Histone_Acetylation HAT Activity Lys_CoA_tat This compound Lys_CoA_tat->p300_CBP Inhibits Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Transcription Gene Transcription Chromatin_Relaxation->Gene_Transcription DNA->p300_CBP Recruits

Caption: The p300/CBP signaling pathway in transcriptional activation and its inhibition by this compound.

References

Technical Support Center: Controlling for the Effects of the Tat Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the intrinsic effects of the Tat peptide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to control for the effects of the Tat peptide alone?

A1: The Tat peptide, derived from the HIV-1 trans-activator of transcription protein, is widely used as a cell-penetrating peptide (CPP) to deliver various cargo molecules into cells.[1][2] However, the peptide itself is not biologically inert and can elicit off-target effects, including cytotoxicity at high concentrations and modulation of signaling pathways.[3] Therefore, it is essential to include proper controls to distinguish the effects of the cargo from the effects of the Tat peptide delivery vehicle.

Q2: What are the primary control experiments to perform?

A2: The two most critical control experiments are:

  • Tat Peptide Alone Control: Treating cells with the Tat peptide without any conjugated cargo. This helps to assess the baseline effects of the peptide on cellular processes.

  • Scrambled Tat Peptide Control: Using a peptide with the same amino acid composition as the Tat peptide but in a randomized sequence.[4] This control helps to determine if the observed effects are sequence-specific.

Q3: What are the known off-target effects of the Tat peptide?

A3: The Tat peptide has been reported to:

  • Induce cytotoxicity at high concentrations.[5]

  • Modulate inflammatory responses.[3]

  • Induce apoptosis in a dose-dependent manner.[3]

  • Interact with and activate signaling pathways such as NF-κB and p38 MAPK.[6][7]

Q4: How can I minimize the off-target effects of the Tat peptide?

A4: To minimize off-target effects, it is recommended to:

  • Perform dose-response experiments to determine the lowest effective concentration of the Tat-cargo conjugate.

  • Use the appropriate controls in all experiments.

  • Ensure the purity of the Tat peptide and Tat-cargo conjugate.

Troubleshooting Guides

Issue 1: High cell death observed in the Tat-cargo treated group.

Possible Cause Troubleshooting Step
Cytotoxicity of the Tat peptide Perform a dose-response experiment with the Tat peptide alone to determine its cytotoxic concentration for your cell line. Lower the concentration of the Tat-cargo conjugate if necessary.
Cytotoxicity of the cargo Test the toxicity of the cargo molecule alone, if it can be delivered into cells by other means.
Combined toxicity The Tat peptide and cargo may have synergistic toxic effects. Perform a matrix of concentrations for both the Tat peptide and the cargo to identify a non-toxic combination.

Issue 2: Unexpected changes in gene or protein expression in the Tat-cargo treated group.

Possible Cause Troubleshooting Step
Tat peptide-mediated signaling Treat cells with the Tat peptide alone and the scrambled Tat peptide control to see if they induce similar changes in gene or protein expression. Analyze key signaling pathways known to be affected by Tat, such as NF-κB and p38 MAPK.
Contamination of the peptide Ensure the purity of your Tat peptide and Tat-cargo conjugate using techniques like HPLC and mass spectrometry.

Experimental Protocols

Protocol 1: Tat Peptide Alone Control Experiment

Objective: To assess the baseline effects of the Tat peptide on the experimental system.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Tat peptide (e.g., GRKKRRQRRRPQ)[1][2]

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., for viability, gene expression, or protein analysis)

Procedure:

  • Cell Seeding: Seed the cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize overnight.

  • Peptide Preparation: Prepare a stock solution of the Tat peptide in sterile water or PBS. Further dilute the stock solution in a complete cell culture medium to the final desired concentrations. It is recommended to test a range of concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the Tat peptide. Include a vehicle control group treated with the medium alone.

  • Incubation: Incubate the cells for the desired period, which should be consistent with the incubation time for the Tat-cargo conjugate.

  • Analysis: After incubation, perform the desired downstream analysis (e.g., MTT assay for viability, qPCR for gene expression, Western blot for protein analysis).

Protocol 2: Scrambled Tat Peptide Control Experiment

Objective: To determine if the observed effects of the Tat peptide are sequence-specific.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Scrambled Tat peptide (a peptide with the same amino acid composition as Tat but in a random order, e.g., KRRRRYKRRQG)[4]

  • Tat peptide

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents

Procedure:

  • Cell Seeding: Seed the cells as described in Protocol 1.

  • Peptide Preparation: Prepare stock solutions of both the Tat peptide and the scrambled Tat peptide. Dilute them to the same final concentrations in a complete cell culture medium.

  • Cell Treatment: Treat the cells with the Tat peptide, the scrambled Tat peptide, and a vehicle control in parallel.

  • Incubation: Incubate the cells for the same duration as the Tat-cargo experiment.

  • Analysis: Perform the desired downstream analysis and compare the results from the Tat peptide-treated group, the scrambled Tat peptide-treated group, and the vehicle control.

Quantitative Data

Table 1: Cytotoxicity of Tat Peptide in Different Cell Lines

Cell LineAssayConcentrationEffectReference
HeLaWST-1Up to 50 µMNegligible effects on proliferation[5]
CHOWST-1Up to 50 µMNegligible effects on proliferation[5]
Human Lung Epithelial CellsNot specifiedHigh doseIncreased caspase 3 cleavage[3]
bEnd.3Albumin Diffusion1000 µMSignificantly increased permeability[4]
bEnd.3Albumin Diffusion10 µM - 100 µMNo significant effect on permeability[4]

Signaling Pathway Diagrams

Tat_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB p65/p50 IkB->NFkB inhibits NFkB_n p65/p50 NFkB->NFkB_n translocates Tat Tat Peptide Tat->IKK induces Tat->IkB interacts with and promotes degradation DNA DNA NFkB_n->DNA binds Gene Pro-inflammatory Gene Expression DNA->Gene activates Tat_p38MAPK_Pathway cluster_upstream Upstream Signaling cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Tat Tat Peptide MAP2K MAP2K3/6 Tat->MAP2K associates with promoter IRF7 IRF7 Tat->IRF7 associates with promoter MAP3K MAPKKK MAP3K->MAP2K activates p38 p38 MAPK MAP2K->p38 activates STAT1 STAT1 p38->STAT1 phosphorylates ISG Interferon-Stimulated Gene Expression STAT1->ISG IRF7->ISG

References

Navigating the Reversibility of p300/CBP Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for p300/CBP Inhibitor Research. This resource is designed for researchers, scientists, and drug development professionals investigating the dynamic regulation of histone acetylation by p300/CBP acetyltransferases. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in managing the reversibility of p300/CBP inhibition, with a specific focus on experiments involving the washout of inhibitors like Lys-CoA-tat.

Troubleshooting Guide

This guide addresses common issues encountered during p300/CBP inhibitor washout experiments.

Problem Possible Cause Recommended Solution
Incomplete reversal of histone acetylation after inhibitor washout. 1. Inhibitor treatment duration was too long. Prolonged inhibition can lead to compensatory mechanisms, such as increased histone methylation, which can hinder the re-acetylation of lysine residues.[1] 2. Ineffective washout procedure. Residual inhibitor may remain in the culture, preventing the complete restoration of p300/CBP activity. 3. Cell line-specific differences. The kinetics of histone acetylation and deacetylation can vary between different cell types.1. Optimize treatment time. Perform a time-course experiment to determine the optimal inhibitor exposure time that achieves the desired effect without inducing irreversible changes. Shorter treatment times (e.g., 8-16 hours) are more likely to be fully reversible.[1] 2. Ensure thorough washout. Wash cells multiple times with fresh, pre-warmed media to completely remove the inhibitor. See the detailed Inhibitor Washout Protocol below. 3. Characterize your cell line. If possible, perform a baseline assessment of histone acetylation turnover rates in your specific cell model.
High variability in gene expression recovery between replicates. 1. Inconsistent cell handling during washout. Variations in the timing and thoroughness of the washout procedure can lead to differential recovery. 2. Cell stress. The washout process itself can induce a stress response in cells, affecting gene expression.1. Standardize the washout protocol. Ensure all replicates are washed simultaneously and with the same volumes and number of washes. 2. Handle cells gently. Minimize mechanical stress during media changes and washes. Allow cells to recover for a short period after the final wash before proceeding with downstream analysis.
Unexpected changes in chromatin accessibility (ATAC-seq) after washout. 1. Off-target effects of the inhibitor. While this compound is relatively specific, high concentrations or prolonged exposure could lead to unintended effects. 2. Secondary effects of transcriptional changes. Altered expression of chromatin remodeling factors downstream of p300/CBP inhibition could indirectly affect chromatin accessibility.1. Confirm on-target effects. Use a structurally unrelated p300/CBP inhibitor to see if the phenotype is reproducible.[2] A rescue experiment by overexpressing a downstream effector can also validate on-target activity.[3] 2. Correlate with transcriptomic data. Analyze RNA-seq data to identify changes in the expression of genes involved in chromatin organization. Acute p300/CBP inhibition typically does not lead to widespread changes in chromatin accessibility.[1]
Discrepancy between histone acetylation levels and transcriptional recovery. 1. Delayed transcriptional response. The restoration of histone acetylation may not immediately translate to the resumption of transcription. Other factors, such as the re-recruitment of the transcriptional machinery, are also required. 2. Focus on key regulatory regions. Global histone acetylation levels may not reflect the changes at specific gene promoters and enhancers that are critical for transcription.1. Perform a time-course analysis. Collect samples at multiple time points after washout to capture the kinetics of both histone mark restoration and gene expression changes. 2. Use targeted approaches. Employ techniques like ChIP-qPCR or CUT&RUN for specific loci of interest to get a more precise picture of histone acetylation at regulatory elements.

Frequently Asked Questions (FAQs)

???+ question "What is the expected timeframe for the reversal of p300/CBP inhibition after this compound washout?"

???+ question "How can I verify that the observed effects are due to on-target inhibition of p300/CBP?"

???+ question "Does the reversibility of inhibition differ between p300 and CBP?"

???+ question "What is the role of histone methylation in the reversibility of p300/CBP inhibition?"

Quantitative Data Summary

The following table summarizes the recovery of H3K27 acetylation after the washout of a p300/CBP inhibitor (A-485) following different treatment durations in MM1.S cells.[1]

Treatment DurationTime to 75% Baseline Acetylation Recovery
8 hours0.6 hours
16 hours15 hours
32 hours108 hours

Experimental Protocols

Inhibitor Washout Protocol

This protocol describes the steps for effectively removing a reversible inhibitor like this compound from cell culture to study the reversal of its effects.

  • Aspirate Media: Carefully aspirate the media containing the inhibitor from the cell culture vessel.

  • First Wash: Gently add pre-warmed, sterile phosphate-buffered saline (PBS) to the cells. For a 10 cm dish, use 10 mL of PBS. Swirl the dish gently and then aspirate the PBS.

  • Second Wash: Add pre-warmed, fresh cell culture medium (without the inhibitor) to the cells. For a 10 cm dish, use 10 mL of medium. Gently swirl and then aspirate the medium.

  • Repeat Wash (Optional but Recommended): For sensitive applications, repeat the second wash step to ensure maximal removal of the inhibitor.

  • Add Fresh Media: Add the appropriate volume of fresh, pre-warmed culture medium to the cells.

  • Incubate and Collect: Return the cells to the incubator and collect samples at your desired time points for downstream analysis (e.g., Western blot, ChIP-seq, RNA-seq).

Chromatin Immunoprecipitation (ChIP) for Histone Marks

This protocol provides a general workflow for assessing changes in histone acetylation marks (e.g., H3K27ac) following inhibitor washout.

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K27ac).

  • Immune Complex Capture: Use protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) for specific loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Visualizations

experimental_workflow cluster_treatment Inhibitor Treatment cluster_washout Washout Procedure cluster_analysis Downstream Analysis start Cells in Culture treatment Add this compound start->treatment incubation Incubate (e.g., 8-16h) treatment->incubation wash1 Aspirate Media & Wash (PBS) incubation->wash1 wash2 Wash (Fresh Media) wash1->wash2 add_media Add Fresh Media wash2->add_media collection Collect Samples at Time Points add_media->collection chip ChIP-seq/qPCR (Histone Acetylation) collection->chip rna RNA-seq (Gene Expression) collection->rna

Caption: Experimental workflow for inhibitor washout and downstream analysis.

signaling_pathway cluster_inhibition p300/CBP Inhibition cluster_acetylation Histone Acetylation cluster_transcription Gene Transcription LysCoA This compound p300 p300/CBP LysCoA->p300 Histone Histones p300->Histone HAT Activity H3K27ac H3K27ac Histone->H3K27ac TF Transcription Factors H3K27ac->TF Recruitment Gene Target Gene Expression TF->Gene

Caption: Signaling pathway of p300/CBP-mediated histone acetylation and transcription.

logical_relationship A Inhibitor Present? B p300/CBP Inactive A->B Yes C p300/CBP Active A->C No (Washout) D Decreased H3K27ac B->D E Restored H3K27ac C->E F Altered Gene Expression D->F G Restored Gene Expression E->G

Caption: Logical flow of p300/CBP activity and its consequences.

References

Common pitfalls to avoid when using Lys-CoA-tat in research.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lys-CoA-tat in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and cell-permeable inhibitor of the p300/CBP histone acetyltransferase (HAT) family. It is a bisubstrate analog, meaning it mimics both the acetyl donor, acetyl-CoA, and the lysine substrate of the enzyme.[1][2] The core component, Lys-CoA, binds to the active site of p300, effectively blocking its acetyltransferase activity.[2] To overcome the poor cell permeability of Lys-CoA, it is conjugated to the Tat peptide, a cell-penetrating peptide derived from the HIV-1 Tat protein, which facilitates its entry into cells.[3][4][5]

Q2: What are the primary research applications for this compound?

This compound is primarily used as a chemical probe to investigate the biological functions of p300/CBP acetyltransferases. Key research areas include:

  • Cancer Biology: Studying the role of p300/CBP in cell cycle progression, apoptosis, and tumorigenesis.[3]

  • Gene Regulation: Elucidating the role of p300/CBP-mediated histone and non-histone protein acetylation in transcriptional regulation.[1][6]

  • Cell Signaling: Investigating signaling pathways that are modulated by p300/CBP activity.[7]

  • Drug Development: As a lead compound for the development of more specific and potent p300/CBP inhibitors for therapeutic applications.[3]

Q3: How selective is this compound?

Lys-CoA is highly selective for p300 over other histone acetyltransferases like PCAF.[8][9] However, at high concentrations, the potential for off-target effects on other cellular enzymes should be considered.[7][10] It is crucial to perform dose-response experiments to determine the optimal concentration that provides specific inhibition with minimal off-target effects.

Q4: What are the appropriate controls to include in my experiments with this compound?

To ensure the validity of your experimental results, the following controls are highly recommended:

  • Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO, PBS) to control for any effects of the vehicle itself.

  • Tat Peptide Control: Treat cells with the Tat peptide alone at the same concentration as in the this compound conjugate. This will help to distinguish the effects of p300/CBP inhibition from any independent biological activities of the Tat peptide.[11]

  • Inactive Analog Control (if available): An ideal control would be an inactive version of Lys-CoA conjugated to the Tat peptide. This would control for any non-specific effects of the molecule.

  • Positive Control: A known activator or downstream effector of a p300/CBP-mediated pathway can be used to confirm that the experimental system is responsive.

  • Rescue Experiment: If possible, overexpressing a p300/CBP construct that is resistant to this compound inhibition could be used to demonstrate the specificity of the observed phenotype.

Troubleshooting Guides

Problem 1: Low or no observable effect of this compound treatment.
Possible Cause Troubleshooting Step
Insufficient Cell Permeability While the Tat peptide enhances uptake, its efficiency can vary between cell types.[12][13] Increase the incubation time or the concentration of this compound. Consider using a cell line known to be more permeable to cell-penetrating peptides.
Degradation of this compound This compound may be unstable in certain media or over long incubation periods. Prepare fresh solutions for each experiment and minimize freeze-thaw cycles. Store stock solutions at -80°C.
Suboptimal Concentration The effective concentration can vary significantly between cell lines and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific system.
Incorrect Experimental Readout Ensure that the chosen downstream marker is a direct and sensitive measure of p300/CBP activity in your cell type. Validate your readout with a known p300/CBP activator or inhibitor.
Problem 2: High cellular toxicity or off-target effects observed.
Possible Cause Troubleshooting Step
Concentration Too High High concentrations of this compound can lead to off-target effects and cytotoxicity.[7][10] Reduce the concentration and perform a dose-response curve to find the optimal therapeutic window.
Toxicity of the Tat Peptide The Tat peptide itself can induce cellular stress and apoptosis in some cell types.[14][15][16] Include a Tat peptide-only control to assess its contribution to the observed toxicity.
On-Target Toxicity Inhibition of p300/CBP can be inherently toxic to some cell lines, as these enzymes are critical for cell survival and proliferation.[17] Consider using shorter treatment times or a cell line that is less dependent on p300/CBP activity.

Quantitative Data Summary

Table 1: Inhibitory Potency of Lys-CoA

Enzyme IC₅₀ Selectivity (vs. p300)
p30050-500 nM1
PCAF~200 µM~400-4000 fold

Data compiled from Tocris Bioscience.[8][9]

Experimental Protocols

Protocol 1: General Protocol for Treating Cultured Cells with this compound
  • Reconstitution: Reconstitute lyophilized this compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a stock solution (e.g., 1 mM). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution on ice. Dilute the stock solution to the desired final concentration in pre-warmed, serum-free or complete cell culture medium.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. Include all necessary controls (vehicle, Tat peptide alone).

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting for histone acetylation marks (e.g., H3K27ac), gene expression analysis, or cell viability assays.

Protocol 2: In Vitro Histone Acetyltransferase (HAT) Assay
  • Reaction Buffer: Prepare a HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Recombinant p300 enzyme

    • Histone H3 or H4 substrate

    • HAT assay buffer

    • Varying concentrations of this compound or vehicle control.

  • Initiation of Reaction: Start the reaction by adding a solution of acetyl-CoA.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the reaction products by Western blotting using an antibody specific for the acetylated histone mark of interest.

Visualizations

Lys_CoA_tat_Mechanism cluster_cell Cell Lys_CoA_tat_ext This compound (Extracellular) Lys_CoA_tat_int This compound (Intracellular) Lys_CoA_tat_ext->Lys_CoA_tat_int Tat-mediated entry p300 p300/CBP Lys_CoA_tat_int->p300 Inhibition Acetylation Histone/Protein Acetylation p300->Acetylation Catalyzes Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Regulates

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_no_effect Troubleshooting: No Effect cluster_toxicity Troubleshooting: Toxicity Start Experiment with This compound Observed_Effect Desired Effect Observed? Start->Observed_Effect No_Effect No/Low Effect Observed_Effect->No_Effect No Toxicity Toxicity/Off-target Effects Observed_Effect->Toxicity Adverse Effects Success Experiment Successful Observed_Effect->Success Yes Check_Permeability Increase Concentration/ Incubation Time No_Effect->Check_Permeability Check_Stability Use Fresh Reagent No_Effect->Check_Stability Validate_Readout Confirm Assay Sensitivity No_Effect->Validate_Readout Lower_Concentration Perform Dose-Response Toxicity->Lower_Concentration Tat_Control Include Tat Peptide Control Toxicity->Tat_Control Shorter_Incubation Reduce Treatment Time Toxicity->Shorter_Incubation

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

Validating p300/CBP Inhibition in Cells Treated with Lys-CoA-tat: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the cellular activity of Lys-CoA-tat, a potent bisubstrate inhibitor of the histone acetyltransferases (HATs) p300 and its paralog CBP.[1][2] The following sections detail experimental protocols, comparative data with alternative inhibitors, and the underlying signaling pathways affected by p300/CBP inhibition.

Comparison of p300/CBP Inhibitors

This compound is a valuable tool for studying the roles of p300/CBP due to its high potency and selectivity. However, for a thorough validation, comparison with other well-characterized inhibitors is recommended.

InhibitorTypeMechanism of ActionCellular PermeabilityReported IC50Key Features
This compound Bisubstrate AnalogCompetes with both Acetyl-CoA and the histone substrate.[1]High (facilitated by the Tat peptide)[2]50-500 nMHighly potent and selective for p300/CBP over other HATs like PCAF.
C646 Small MoleculeCompetitive inhibitor with respect to Acetyl-CoA.[2][3]Yes~400 nM[2][3]Widely used pharmacological probe for p300/CBP.[2][3]
A-485 Small MoleculeCompetitive with Acetyl-CoA.[4]Yes~0.5 µM (in vitro)[5]A potent and selective catalytic inhibitor of p300/CBP.[4]

Experimental Protocols for Validating p300/CBP Inhibition

Successful validation of p300/CBP inhibition by this compound requires a multi-pronged approach, assessing both the direct enzymatic activity and the downstream cellular consequences.

Assessment of Histone and Non-Histone Protein Acetylation

The most direct method to confirm p300/CBP inhibition is to measure the acetylation status of its known substrates. p300/CBP are key enzymes responsible for acetylating histone H3 at lysine 27 (H3K27ac) and the tumor suppressor protein p53.[6]

Experimental Protocol: Western Blotting for H3K27ac and Acetyl-p53

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, MCF7, or a cell line relevant to your research) at an appropriate density.[6] Once attached, treat the cells with varying concentrations of this compound, a negative control (e.g., a scrambled Tat peptide), and a positive control inhibitor (e.g., C646 or A-485) for a predetermined time (e.g., 24 hours).[2][6]

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and sodium butyrate) to preserve the acetylation marks.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies specific for H3K27ac and acetyl-p53 (at Lys320 or another relevant site).[6] Also, probe for total H3 and total p53 as loading controls.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the acetylated protein levels to the total protein levels. A dose-dependent decrease in H3K27ac and acetyl-p53 levels upon treatment with this compound indicates successful p300/CBP inhibition.[6]

Analysis of Cell Viability and Proliferation

Inhibition of p300/CBP often leads to decreased cell proliferation and induction of apoptosis in cancer cell lines.[3][7]

Experimental Protocol: Cell Proliferation Assay (³H-Thymidine Incorporation)

  • Cell Culture and Treatment: Seed cells in a multi-well plate and treat with this compound and control compounds as described above.[2][3]

  • ³H-Thymidine Labeling: After the desired treatment duration (e.g., 24 hours), add ³H-thymidine to the culture medium and incubate for an additional 4-6 hours to allow for its incorporation into newly synthesized DNA.

  • Cell Harvesting and Scintillation Counting: Harvest the cells, wash to remove unincorporated ³H-thymidine, and lyse. Measure the amount of incorporated radioactivity using a scintillation counter.

  • Analysis: A reduction in ³H-thymidine incorporation in this compound-treated cells compared to controls indicates an anti-proliferative effect.[2]

Gene Expression Analysis of p300/CBP Target Genes

p300/CBP act as transcriptional co-activators for numerous genes, including the proto-oncogene MYC.[7] Inhibition of p300/CBP is expected to downregulate the expression of these target genes.

Experimental Protocol: Quantitative PCR (qPCR) for MYC mRNA Levels

  • Cell Culture and Treatment: Treat cells with this compound and controls.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.

  • qPCR: Perform qPCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Analysis: Calculate the relative expression of MYC using the ΔΔCt method. A decrease in MYC mRNA levels in response to this compound treatment validates the inhibition of p300/CBP's transcriptional co-activator function.[7]

Visualizing the Molecular Interactions and Experimental Logic

To better understand the processes involved, the following diagrams illustrate the signaling pathway, the mechanism of inhibition, and the experimental workflow.

Caption: p300/CBP signaling pathway.

Caption: Mechanism of p300/CBP inhibition by this compound.

Experimental_Workflow cluster_assays Validation Assays cluster_outcomes Expected Outcomes for Inhibition start Start: Treat Cells with this compound western Western Blot (H3K27ac, Ac-p53) start->western proliferation Proliferation Assay (³H-Thymidine) start->proliferation qpcr qPCR (MYC expression) start->qpcr outcome_western Decreased Acetylation western->outcome_western outcome_proliferation Decreased Proliferation proliferation->outcome_proliferation outcome_qpcr Decreased Gene Expression qpcr->outcome_qpcr conclusion Conclusion: p300/CBP Inhibition Validated outcome_western->conclusion outcome_proliferation->conclusion outcome_qpcr->conclusion

Caption: Experimental workflow for validating p300/CBP inhibition.

Downstream Signaling Pathways Impacted by p300/CBP Inhibition

The central role of p300/CBP as transcriptional co-activators means their inhibition has widespread effects on numerous signaling pathways critical for cell fate decisions.[1][8][9] Key pathways affected include:

  • NF-κB Signaling: p300/CBP acetylates the p65 subunit of NF-κB, enhancing its transcriptional activity.[10] Inhibition of p300/CBP can therefore suppress the expression of NF-κB target genes involved in inflammation, survival, and proliferation.[3][10]

  • p53 Pathway: p300/CBP-mediated acetylation of p53 is crucial for its stability and activation in response to cellular stress.[6] Blocking this acetylation can impair p53-dependent apoptosis and cell cycle arrest.

  • Wnt/β-catenin Signaling: p300/CBP are co-activators for β-catenin, a key effector of the Wnt pathway.[10] Their inhibition can disrupt the transcription of Wnt target genes, which are often implicated in development and cancer.

  • Hormone Receptor Signaling: p300/CBP co-activate nuclear hormone receptors such as the androgen receptor (AR) and estrogen receptor (ER).[1] Consequently, inhibitors like this compound can block hormone-dependent gene expression and cell growth in cancers like prostate and breast cancer.[3][11]

By employing the described experimental strategies and understanding the broader context of the affected signaling networks, researchers can confidently validate the on-target effects of this compound in their specific cellular models.

References

Comparing the efficacy of Lys-CoA-tat to the small molecule inhibitor C646.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of the p300/CBP histone acetyltransferases (HATs): the peptide-based bisubstrate inhibitor Lys-CoA-tat and the small molecule inhibitor C646. The objective is to furnish researchers with the necessary data and methodologies to make informed decisions when selecting a p300/CBP inhibitor for their experimental needs.

Introduction

The paralogous histone acetyltransferases p300 and CREB-binding protein (CBP) are critical transcriptional co-activators that play a central role in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Their HAT activity, which involves the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins, is crucial for chromatin remodeling and gene regulation. Dysregulation of p300/CBP activity has been implicated in various diseases, most notably cancer, making them attractive therapeutic targets.

This guide focuses on a direct comparison of two widely used inhibitors:

  • This compound: A cell-permeable bisubstrate inhibitor designed to mimic the transition state of the acetylation reaction. It consists of Lys-CoA, a potent inhibitor of p300, conjugated to the HIV-1 Tat peptide to facilitate cellular uptake.

  • C646: A cell-permeable small molecule that acts as a competitive inhibitor of the acetyl-CoA binding site of p300/CBP.

Mechanism of Action

The two inhibitors employ distinct mechanisms to block p300/CBP HAT activity.

This compound is a bisubstrate inhibitor, meaning it simultaneously occupies the binding sites for both the acetyl-CoA and the lysine substrate on the p300 enzyme. This high-affinity binding mimics the catalytic transition state, effectively sequestering the enzyme in an inactive complex. The conjugation to the Tat peptide is intended to overcome the inherent cell impermeability of the highly charged Lys-CoA molecule.

C646 , on the other hand, is a competitive inhibitor with respect to acetyl-CoA.[1] It binds to the acetyl-CoA binding pocket of p300, thereby preventing the natural cofactor from accessing the active site and blocking the acetyl transfer reaction.[1] Its small molecular weight and chemical properties allow for passive diffusion across cell membranes.

dot

cluster_p300 p300/CBP Enzyme cluster_inhibitors Inhibitors p300 p300 Active Site acetylated_histone Acetylated Histone p300->acetylated_histone Catalyzes Acetylation acetyl_coa_site Acetyl-CoA Binding Site lysine_site Lysine Substrate Binding Site lys_coa_tat This compound lys_coa_tat->acetyl_coa_site Blocks lys_coa_tat->lysine_site Blocks c646 C646 c646->acetyl_coa_site Competes with Acetyl-CoA acetyl_coa Acetyl-CoA acetyl_coa->acetyl_coa_site Binds histone Histone (Lysine) histone->lysine_site Binds start Start prepare_mix Prepare Reaction Mix (p300, H4 peptide, Buffer) start->prepare_mix add_inhibitor Add Inhibitor (this compound or C646) prepare_mix->add_inhibitor pre_incubate Pre-incubate (30°C, 10 min) add_inhibitor->pre_incubate add_acetyl_coa Add [14C]-acetyl-CoA to start reaction pre_incubate->add_acetyl_coa incubate Incubate (30°C, 10 min) add_acetyl_coa->incubate quench Quench with SDS incubate->quench sds_page SDS-PAGE quench->sds_page phosphorimager PhosphorImager Analysis sds_page->phosphorimager calculate_ic50 Calculate IC50 phosphorimager->calculate_ic50

References

The Critical Role of Non-Cell-Permeable Lys-CoA as a Negative Control in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on the appropriate use and comparison of non-cell-permeable Lys-CoA versus its cell-permeable counterparts in the study of histone acetyltransferase (HAT) p300/CBP inhibition.

In the intricate world of epigenetic regulation, the precise control of protein acetylation is paramount. Histone acetyltransferases (HATs), particularly the ubiquitously expressed p300 and its paralog CREB-binding protein (CBP), are central players in this process, catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histones and other proteins. Dysregulation of p300/CBP activity is implicated in numerous diseases, including cancer, making them attractive therapeutic targets.

The development and characterization of inhibitors targeting p300/CBP are crucial for both basic research and drug discovery. A key challenge in this field is to unequivocally demonstrate that the observed cellular effects of a putative inhibitor are a direct consequence of its intracellular action on the target enzyme. This is where the strategic use of a non-cell-permeable negative control becomes indispensable. Lys-CoA, a potent bisubstrate inhibitor of p300, is an ideal candidate for this purpose due to its inherent inability to cross the cell membrane.[1]

This guide provides a comprehensive comparison of non-cell-permeable Lys-CoA with a cell-permeable analog, Lys-CoA-Tat, and another widely used cell-permeable p300 inhibitor, C646. We present supporting experimental data and detailed protocols to empower researchers to design rigorous experiments and interpret their results with high confidence.

Comparing Intracellular Efficacy: A Data-Driven Overview

To illustrate the importance of using a non-cell-permeable negative control, the following table summarizes the expected outcomes from a model experiment designed to assess the impact of different p300 inhibitors on cellular endpoints. In this hypothetical experiment, a human cancer cell line is treated with equimolar concentrations of non-cell-permeable Lys-CoA, cell-permeable this compound, and the small molecule inhibitor C646. For the non-cell-permeable Lys-CoA, two delivery conditions are included: standard incubation and delivery via Streptolysin O (SLO)-mediated permeabilization.

CompoundDelivery MethodIntracellular Target Engagement (Expected)Histone H3 Acetylation (at K27) (% of Control)MYC Gene Expression (Fold Change)Cell Proliferation (% Inhibition)
Vehicle Control (DMSO) Standard IncubationNone100%1.00%
Non-Cell-Permeable Lys-CoA Standard IncubationNone~100%~1.0~0%
Non-Cell-Permeable Lys-CoA SLO PermeabilizationYes~40% ~0.5 ~60%
Cell-Permeable this compound Standard IncubationYes~35% ~0.4 ~65%
Cell-Permeable C646 Standard IncubationYes~30% ~0.3 ~75%

This data is a representative summary based on published literature and expected experimental outcomes.[2][3]

The data clearly demonstrates that non-cell-permeable Lys-CoA, when applied externally without a delivery agent, has no significant effect on intracellular histone acetylation, target gene expression, or cell proliferation. This lack of activity validates its use as a true negative control, confirming that any observed effects with cell-permeable compounds are not due to non-specific interactions at the cell surface. However, when delivered intracellularly via SLO, its inhibitory effects become comparable to those of the cell-permeable analogs.

Visualizing the Experimental Logic

To further clarify the experimental design and the rationale behind using a non-cell-permeable control, the following diagram illustrates the workflow.

G Vehicle Vehicle NC_Lys_CoA_Ext Non-Cell-Permeable Lys-CoA (External) Histone_Ac Western Blot: Histone Acetylation NC_Lys_CoA_Ext->Histone_Ac No Effect Gene_Exp qPCR: Target Gene Expression NC_Lys_CoA_Ext->Gene_Exp No Effect Proliferation Cell Viability Assay: Proliferation NC_Lys_CoA_Ext->Proliferation No Effect NC_Lys_CoA_Int Non-Cell-Permeable Lys-CoA (Internal) NC_Lys_CoA_Int->Histone_Ac Inhibition NC_Lys_CoA_Int->Gene_Exp Downregulation NC_Lys_CoA_Int->Proliferation Inhibition CP_Lys_CoA_Tat Cell-Permeable This compound CP_Lys_CoA_Tat->Histone_Ac Inhibition CP_Lys_CoA_Tat->Gene_Exp Downregulation CP_Lys_CoA_Tat->Proliferation Inhibition CP_C646 Cell-Permeable C646 CP_C646->Histone_Ac Inhibition CP_C646->Gene_Exp Downregulation CP_C646->Proliferation Inhibition

Caption: Experimental workflow comparing the effects of non-cell-permeable and cell-permeable p300 inhibitors.

The Underlying Signaling Pathway

The inhibitors discussed in this guide all target the catalytic activity of p300/CBP, which plays a crucial role in transcriptional activation. The following diagram illustrates this signaling pathway.

G Acetyl_CoA Acetyl-CoA p300_CBP p300/CBP Acetyl_CoA->p300_CBP Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones Histones Histones Histones->p300_CBP Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Gene_Expression Gene Expression (e.g., MYC) Chromatin_Remodeling->Gene_Expression Inhibitors Cell-Permeable Inhibitors (this compound, C646) Non-Cell-Permeable Lys-CoA (intracellularly delivered) Inhibitors->p300_CBP

Caption: Simplified signaling pathway of p300/CBP-mediated histone acetylation and its inhibition.

Detailed Experimental Protocols

To ensure the reproducibility and rigor of your experiments, we provide detailed protocols for the key assays mentioned in this guide.

Protocol 1: Intracellular Delivery of Non-Cell-Permeable Lys-CoA using Streptolysin O (SLO)

This protocol describes the transient permeabilization of cells to allow the entry of non-cell-permeable molecules like Lys-CoA.

Materials:

  • Streptolysin O (SLO)

  • Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Non-cell-permeable Lys-CoA

Procedure:

  • Cell Preparation: Plate cells in a suitable format (e.g., 6-well plates) and grow to 70-80% confluency.

  • SLO Activation: Reconstitute SLO in sterile water and activate by incubating with DTT (final concentration 1-2 mM) for 30 minutes at 37°C.

  • Cell Permeabilization:

    • Wash cells twice with pre-warmed PBS.

    • Incubate cells with the activated SLO solution (the optimal concentration needs to be determined for each cell line, typically in the range of 50-200 ng/mL) in serum-free medium for 10 minutes at 37°C.

    • Immediately after, replace the SLO-containing medium with medium containing the desired concentration of non-cell-permeable Lys-CoA. Incubate for 15 minutes at 37°C to allow for diffusion into the cells.

  • Cell Resealing and Recovery:

    • Remove the Lys-CoA-containing medium.

    • Wash the cells three times with complete cell culture medium to remove extracellular Lys-CoA and facilitate membrane resealing.

    • Incubate the cells in complete medium for the desired duration of the experiment before proceeding to downstream analysis.

Protocol 2: Western Blot Analysis of Histone Acetylation

This protocol allows for the quantification of changes in global or site-specific histone acetylation.

Materials:

  • Histone extraction buffer

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3 (Lys27), anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Histone Extraction:

    • Harvest cells and wash with PBS.

    • Extract histones using a histone extraction kit or a standard acid extraction protocol.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of histone extracts in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an appropriate imaging system.

    • Quantify band intensities and normalize the acetylated histone signal to the total histone signal.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol is used to measure changes in the mRNA levels of p300/CBP target genes, such as MYC.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for the target gene (e.g., MYC) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with the respective inhibitors for the desired time.

    • Extract total RNA using a commercial kit.

    • Synthesize cDNA from an equal amount of RNA for all samples.

  • qPCR:

    • Set up qPCR reactions in triplicate for each sample and primer set.

    • Perform the qPCR using a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Determine the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control.

Conclusion

The judicious use of a non-cell-permeable Lys-CoA as a negative control is a cornerstone of rigorous research into p300/CBP inhibition. By directly comparing its effects (or lack thereof) with those of cell-permeable analogs, researchers can confidently attribute observed cellular phenotypes to the intracellular inhibition of the target enzyme. The experimental framework and detailed protocols provided in this guide offer a robust starting point for scientists and drug development professionals to advance our understanding of p300/CBP biology and develop novel therapeutics targeting this critical class of enzymes.

References

A Comparative Analysis of Cellular Effects: Lys-CoA-tat vs. p300/CBP siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at Two Key Approaches for Inhibiting p300/CBP Acetyltransferase Activity

In the landscape of epigenetic research and therapeutic development, the histone acetyltransferases (HATs) p300 and its paralog CREB-binding protein (CBP) have emerged as critical regulators of gene expression and cellular processes. Their dysregulation is implicated in a variety of diseases, including cancer. Consequently, tools to modulate their activity are invaluable for both basic research and clinical applications. This guide provides a comprehensive comparison of two widely used methods for inhibiting p300/CBP function: the chemical inhibitor Lys-CoA-tat and siRNA-mediated knockdown.

This comparison guide delves into the mechanisms of action, cellular effects, and experimental considerations for both approaches, supported by experimental data. We will explore their impact on cell viability, histone acetylation, gene expression, and apoptosis, providing researchers, scientists, and drug development professionals with a clear framework for selecting the most appropriate tool for their research needs.

Mechanism of Action: A Tale of Two Strategies

This compound and p300/CBP siRNA knockdown represent two distinct strategies for inhibiting the function of these critical coactivators.

This compound is a cell-permeable bisubstrate inhibitor of p300/CBP. It is composed of Lys-CoA, a potent inhibitor of the p300/CBP HAT domain, conjugated to the Tat peptide from HIV-1, which facilitates its entry into cells. Lys-CoA acts as a competitive inhibitor with respect to acetyl-CoA, directly blocking the catalytic activity of the p300/CBP enzymes. This leads to a rapid but potentially reversible inhibition of their acetyltransferase function.

p300/CBP siRNA knockdown , on the other hand, operates at the genetic level. Small interfering RNAs (siRNAs) are designed to specifically target the messenger RNA (mRNA) of p300 and/or CBP, leading to their degradation through the RNA interference (RNAi) pathway. This results in a decrease in the synthesis of p300 and CBP proteins, leading to a sustained but slower-onset reduction in their cellular levels and, consequently, their acetyltransferase activity.

Mechanism of Action: this compound vs. siRNA Knockdown cluster_0 This compound (Chemical Inhibition) cluster_1 p300/CBP siRNA (Genetic Knockdown) This compound This compound p300/CBP Enzyme p300/CBP Enzyme This compound->p300/CBP Enzyme Binds to active site HAT Activity Blocked HAT Activity Blocked p300/CBP Enzyme->HAT Activity Blocked siRNA siRNA p300/CBP mRNA p300/CBP mRNA siRNA->p300/CBP mRNA Targets mRNA Degradation mRNA Degradation p300/CBP mRNA->mRNA Degradation Reduced Protein Synthesis Reduced Protein Synthesis mRNA Degradation->Reduced Protein Synthesis

A diagram illustrating the distinct mechanisms of this compound and p300/CBP siRNA.

Comparative Analysis of Cellular Effects

The following tables summarize the quantitative data on the cellular effects of this compound and p300/CBP siRNA knockdown. It is important to note that the experimental conditions, including cell lines and treatment durations, may vary between studies, which can influence the observed effects.

Cell Viability
InterventionCell Line(s)Treatment DurationEffect on Cell ViabilityReference(s)
This compound Melanoma (WM35, WM983A, 1205Lu), Non-small cell lung cancer (H23, H1299, A549)24 hoursReduction in ³H-thymidine incorporation (cell proliferation)[1]
p300/CBP siRNA Ewing Sarcoma (SKES1, A4573, TC71)72 hoursSignificant reduction in cell viability[2]
p300/CBP siRNA Pancreatic Cancer48-72 hoursDecreased cell viability (WST-8 and BrdU assays)[3]
p300 siRNA Prostate Cancer (22Rv1, LNCaP95)72 hoursSignificant reduction in cell growth[4]
Histone Acetylation
InterventionCell Line(s)Histone Mark(s)Effect on AcetylationReference(s)
This compound --Data not readily available in a quantitative format. Expected to decrease global histone acetylation.-
p300/CBP siRNA Ewing Sarcoma (SKES1, A4573)H3K18ac, H3K27acDecreased levels of both histone marks[2]
p300/CBP siRNA Pancreatic CancerH3K18ac, H3K27acDownregulation of both histone marks[3]
p300/CBP siRNA Mouse Embryonic Stem CellsH3K27acp300 knockdown leads to a greater reduction in global H3K27ac compared to CBP knockdown[5]
p300/CBP siRNA Human FibroblastsH3K27acSilencing of p300 has a major impact on H3K27ac levels, while CBP silencing has a slighter effect[6]
Gene Expression
InterventionCell Line(s)Target Gene(s)Effect on Gene ExpressionReference(s)
This compound --Data not readily available in a quantitative format. Expected to alter the expression of p300/CBP target genes.-
p300/CBP siRNA Ewing Sarcoma (SKES1, A4573)NR0B1, MEIS1, c-MYC, ID2Decreased expression of EWS::FLI1 regulated genes[2]
p300/CBP siRNA HeLaH2B, H4Reduced expression by 40-60%[7]
p300 siRNA Prostate Cancer (22Rv1, LNCaP95)AR-FL, AR-V7, KLK2, KLK3, FKBP5, TMPRSS2, C-MYCDownregulation of AR and C-MYC regulated transcripts[4]
p300 siRNA KeratinocytesK1, K10, InvolucrinAttenuated mRNA and protein expression[8]
Apoptosis
InterventionCell Line(s)Apoptosis Marker(s)Effect on ApoptosisReference(s)
This compound --Data not readily available in a quantitative format.-
p300 siRNA CBP-deficient cancer cell linesAnnexin V-positive cellsIncreased proportion of apoptotic cells[1]
p300/CBP siRNA Pancreatic Cancer-Induces cell cycle blockade and apoptosis[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key experiments cited in this guide.

p300/CBP siRNA Knockdown and Cell Viability Assay

Objective: To assess the effect of p300 and CBP knockdown on cell viability.

Materials:

  • Target cells (e.g., Ewing Sarcoma cell lines)

  • siRNA targeting p300, CBP, or a non-targeting control

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Protocol:

  • Seed cells in 96-well plates at a density that allows for logarithmic growth for the duration of the experiment.

  • Prepare siRNA-lipid complexes according to the manufacturer's instructions.

  • Transfect cells with siRNAs targeting p300, CBP, both, or a non-targeting control.

  • Incubate cells for 48-72 hours post-transfection.

  • At the end of the incubation period, add the cell viability reagent to each well.

  • Incubate as per the manufacturer's instructions to allow for signal stabilization.

  • Measure luminescence using a luminometer.

  • Normalize the luminescence signal of treated cells to that of control cells to determine the percentage of cell viability.

siRNA Knockdown and Cell Viability Workflow Seed Cells Seed Cells Transfect with siRNA Transfect with siRNA Seed Cells->Transfect with siRNA Incubate (48-72h) Incubate (48-72h) Transfect with siRNA->Incubate (48-72h) Add Viability Reagent Add Viability Reagent Incubate (48-72h)->Add Viability Reagent Measure Luminescence Measure Luminescence Add Viability Reagent->Measure Luminescence Analyze Data Analyze Data Measure Luminescence->Analyze Data

A simplified workflow for siRNA knockdown and cell viability assessment.
Western Blotting for Histone Acetylation

Objective: To determine the levels of specific histone acetylation marks following p300/CBP inhibition.

Materials:

  • Treated and control cells

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes

  • Blocking buffer

  • Primary antibodies (e.g., anti-H3K27ac, anti-H3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse cells and extract total protein.

  • Quantify protein concentration.

  • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis.

  • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody against the histone modification of interest (e.g., H3K27ac).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Wash the membrane again and apply a chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Normalize the signal for the acetylated histone to the signal for total histone H3 to determine the relative acetylation level.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

Objective: To quantify the enrichment of specific histone acetylation marks at target gene promoters.

Materials:

  • Treated and control cells

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Lysis and sonication buffers

  • Antibody for immunoprecipitation (e.g., anti-H3K27ac)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for target gene promoters

  • qPCR master mix and instrument

Protocol:

  • Cross-link proteins to DNA in live cells using formaldehyde.

  • Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

  • Immunoprecipitate the chromatin with an antibody specific for the histone modification of interest.

  • Capture the antibody-chromatin complexes using protein A/G beads.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the chromatin from the beads and reverse the cross-links.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA.

  • Perform qPCR using primers specific for the promoter regions of target genes to quantify the amount of immunoprecipitated DNA.

  • Normalize the results to input DNA to determine the relative enrichment of the histone mark.

ChIP-qPCR Experimental Workflow Cross-link & Lyse Cells Cross-link & Lyse Cells Sonicate Chromatin Sonicate Chromatin Cross-link & Lyse Cells->Sonicate Chromatin Immunoprecipitate with Antibody Immunoprecipitate with Antibody Sonicate Chromatin->Immunoprecipitate with Antibody Reverse Cross-links & Purify DNA Reverse Cross-links & Purify DNA Immunoprecipitate with Antibody->Reverse Cross-links & Purify DNA qPCR Analysis qPCR Analysis Reverse Cross-links & Purify DNA->qPCR Analysis

A streamlined workflow for Chromatin Immunoprecipitation followed by qPCR.

Concluding Remarks

Both this compound and p300/CBP siRNA knockdown are powerful tools for investigating the roles of these crucial acetyltransferases. The choice between these two methods will depend on the specific experimental goals.

This compound offers a rapid and reversible means of inhibiting p300/CBP's catalytic activity, making it suitable for studying the immediate effects of HAT inhibition. However, its broad specificity for both p300 and CBP may not be ideal for dissecting the individual roles of these paralogs.

siRNA knockdown provides a more specific and sustained reduction in either p300 or CBP protein levels, allowing for the investigation of the distinct functions of each enzyme. However, the slower onset of action and the potential for off-target effects are important considerations.

Ultimately, a comprehensive understanding of p300/CBP biology may be best achieved by employing a combination of both chemical and genetic approaches, allowing for a multifaceted view of their roles in cellular health and disease. This guide provides a foundational framework to inform the selection and implementation of these essential research tools.

References

Ac-DDDD-Tat: A Comparative Guide for its Use as a Negative Control in Lys-CoA-Tat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ac-DDDD-Tat as a negative control peptide against the active Lys-CoA-Tat peptide in research applications. The data presented herein is synthesized from established principles of peptide-mediated delivery and enzyme inhibition to provide a robust framework for experimental design and data interpretation.

Introduction

This compound is a potent cell-permeable inhibitor of the p300 histone acetyltransferase (HAT), a critical enzyme in epigenetic regulation. It combines the inhibitory action of Lys-CoA on p300 with the cell-penetrating capabilities of the Tat peptide. To ensure the specificity of experimental results obtained with this compound, a carefully designed negative control is essential. Ac-DDDD-Tat is proposed as an ideal negative control due to its structural similarity but functional opposition to the key features of this compound. The N-terminal acetylation is a common modification, while the introduction of four aspartic acid residues (DDDD) neutralizes the positive charge of the Tat peptide's basic domain, which is crucial for its cell-penetrating activity.

Comparative Data

The following table summarizes the expected comparative performance of this compound and Ac-DDDD-Tat based on their distinct functionalities.

FeatureThis compoundAc-DDDD-Tat (Negative Control)Rationale for Difference
p300 HAT Inhibition HighNoneLys-CoA is a known inhibitor of p300[1][2]. The DDDD sequence does not possess inhibitory activity against p300.
Cellular Uptake HighLow to NegligibleThe cationic nature of the Tat peptide facilitates endocytosis[3][4]. The anionic DDDD sequence is expected to repel the negatively charged cell membrane, thus preventing uptake.
Target Engagement (Intracellular p300) HighNoneEfficient cellular uptake allows this compound to reach and inhibit intracellular p300. Lack of uptake of Ac-DDDD-Tat prevents any potential interaction with intracellular targets.
Effect on Histone Acetylation Decrease in p300-mediated acetylationNo significant changeInhibition of p300 by this compound leads to reduced acetylation of its histone substrates. Ac-DDDD-Tat does not inhibit p300 and therefore should not alter histone acetylation levels.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and use of Ac-DDDD-Tat as a negative control.

In Vitro p300 Histone Acetyltransferase (HAT) Assay

Objective: To confirm the inhibitory effect of this compound on p300 HAT activity and the lack thereof with Ac-DDDD-Tat.

Materials:

  • Recombinant p300 enzyme

  • Histone H3 peptide (substrate)

  • Acetyl-CoA

  • This compound

  • Ac-DDDD-Tat

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Detection reagent (e.g., antibody specific for acetylated histone H3)

Protocol:

  • Prepare reaction mixtures in a 96-well plate. Each reaction should contain the assay buffer, histone H3 peptide, and Acetyl-CoA.

  • Add varying concentrations of this compound or Ac-DDDD-Tat to the respective wells. Include a vehicle-only control.

  • Initiate the reaction by adding the recombinant p300 enzyme.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction by adding a stopping buffer.

  • Detect the level of histone H3 acetylation using an appropriate method, such as ELISA with an anti-acetyl-H3 antibody or radiometric assay using [3H]-Acetyl-CoA.

  • Calculate the IC50 value for this compound and confirm the lack of inhibition by Ac-DDDD-Tat.

Cellular Uptake Assay

Objective: To compare the cell permeability of this compound and Ac-DDDD-Tat.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-Lys-CoA-Tat)

  • Fluorescently labeled Ac-DDDD-Tat (e.g., FITC-Ac-DDDD-Tat)

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer or fluorescence microscope

Protocol:

  • Seed cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with equimolar concentrations of FITC-Lys-CoA-Tat or FITC-Ac-DDDD-Tat in fresh cell culture medium. Include an untreated control.

  • Incubate the cells for a defined period (e.g., 4 hours) at 37°C.

  • Wash the cells three times with ice-cold PBS to remove extracellular peptides.

  • For flow cytometry: Detach the cells using Trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity.

  • For fluorescence microscopy: Fix the cells, mount on slides, and visualize the intracellular fluorescence.

Western Blot Analysis of Histone Acetylation

Objective: To assess the impact of this compound and Ac-DDDD-Tat on intracellular histone acetylation levels.

Materials:

  • Cell line of interest

  • This compound

  • Ac-DDDD-Tat

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-acetyl-histone H3, anti-total-histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound or Ac-DDDD-Tat for a specified time (e.g., 24 hours).

  • Harvest the cells and lyse them to extract total protein.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against acetylated histone H3.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal loading.

  • Quantify the band intensities to determine the relative change in histone acetylation.

Visualizations

Signaling Pathway of p300 Inhibition by this compound

p300_inhibition cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lys_CoA_Tat This compound p300_cyto p300 Lys_CoA_Tat->p300_cyto Uptake p300_nuc p300 Lys_CoA_Tat->p300_nuc Inhibition Ac_DDDD_Tat Ac-DDDD-Tat (Negative Control) cluster_cell cluster_cell Ac_DDDD_Tat->cluster_cell No Uptake p300_cyto->p300_nuc Translocation Acetylated_Histones Acetylated Histones p300_nuc->Acetylated_Histones Acetylation Histones Histones Histones->p300_nuc

Caption: p300 inhibition by this compound.

Experimental Workflow for Comparing this compound and Ac-DDDD-Tat

experimental_workflow cluster_peptides cluster_assays Perform Assays cluster_results Analyze Results start Start: Prepare Peptides Lys_CoA_Tat This compound start->Lys_CoA_Tat Ac_DDDD_Tat Ac-DDDD-Tat start->Ac_DDDD_Tat HAT_assay In Vitro HAT Assay Lys_CoA_Tat->HAT_assay Uptake_assay Cellular Uptake Assay Lys_CoA_Tat->Uptake_assay Western_blot Western Blot for Histone Acetylation Lys_CoA_Tat->Western_blot Ac_DDDD_Tat->HAT_assay Ac_DDDD_Tat->Uptake_assay Ac_DDDD_Tat->Western_blot HAT_results p300 Inhibition HAT_assay->HAT_results Uptake_results Cell Permeability Uptake_assay->Uptake_results Western_results Effect on Intracellular Histone Acetylation Western_blot->Western_results end Conclusion: Validate Negative Control HAT_results->end Uptake_results->end Western_results->end

Caption: Experimental workflow for validation.

References

Validating the Effects of Lys-CoA: A Comparative Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the effects of chemical probes is paramount to ensuring the reliability of experimental outcomes. This guide provides an objective comparison of orthogonal assays to validate the effects of Lys-CoA, a selective inhibitor of the p300/CBP histone acetyltransferase (HAT), and includes supporting experimental data and detailed protocols.

Lys-CoA is a potent and selective inhibitor of the p300 and CBP families of histone acetyltransferases, which play a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins.[1] By competing with the endogenous acetyl-CoA substrate, Lys-CoA effectively blocks the catalytic activity of p300/CBP, leading to a reduction in protein acetylation and subsequent changes in gene transcription.[2] Given its targeted mechanism, it is essential to employ a multi-faceted approach using orthogonal assays to confirm its on-target effects and rule out off-target activities. This guide outlines key experimental strategies for this purpose.

Comparative Analysis of Orthogonal Assays for Lys-CoA Validation

To robustly validate the inhibitory effects of Lys-CoA on p300/CBP, a combination of in vitro and cell-based assays is recommended. Each method provides a different layer of evidence, from direct enzyme inhibition to downstream cellular consequences.

Assay TypeMethodParameter MeasuredTypical Result with Lys-CoAReference
In Vitro Enzyme Activity Radioactive Filter Binding AssayIC50 for p300 HAT activity~5 µM[Lau et al., 2000]
Cellular Target Engagement Western BlotGlobal Histone H3 AcetylationSignificant decrease in acetyl-H3 levels[1]
Cellular Functional Outcome Cell Growth AssayInhibition of cell proliferationGrowth inhibition in p300-dependent cancer cell lines[1]
Genomic Target Occupancy Chromatin Immunoprecipitation (ChIP-seq)Genome-wide H3K27ac levelsReduction of H3K27ac peaks at p300 target gene promoters and enhancers[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

In Vitro p300 Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of p300 and its inhibition by Lys-CoA.

Materials:

  • Recombinant p300 enzyme

  • Histone H3 peptide substrate

  • [3H]-Acetyl-CoA

  • Lys-CoA

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • P81 phosphocellulose paper

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant p300 enzyme, and the histone H3 peptide substrate.

  • Add varying concentrations of Lys-CoA or a vehicle control to the reaction mixtures.

  • Initiate the reaction by adding [3H]-Acetyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Spot a portion of each reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-Acetyl-CoA.

  • Allow the papers to dry and then place them in scintillation vials with a scintillation cocktail.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each Lys-CoA concentration and determine the IC50 value.

Western Blot for Acetyl-Lysine

This method assesses the global changes in histone acetylation within cells upon treatment with Lys-CoA.

Materials:

  • Cell culture reagents

  • Lys-CoA-Tat (a cell-permeable version of Lys-CoA)

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to the desired confluency and treat with this compound or vehicle control for a specified time.

  • Harvest the cells and lyse them in lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Quantify the band intensities to determine the relative change in histone acetylation.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq provides a genome-wide map of histone acetylation, allowing for the identification of specific gene promoters and enhancers affected by p300 inhibition.

Materials:

  • Cell culture reagents and this compound

  • Formaldehyde for cross-linking

  • Glycine for quenching

  • Cell lysis and nuclear lysis buffers

  • Micrococcal nuclease or sonicator for chromatin shearing

  • Antibody against H3K27ac

  • Protein A/G magnetic beads

  • Wash buffers with varying salt concentrations

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for library preparation and next-generation sequencing

Procedure:

  • Treat cultured cells with this compound or a vehicle control.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

  • Quench the cross-linking reaction with glycine.

  • Harvest the cells, lyse them, and isolate the nuclei.

  • Shear the chromatin into fragments of 200-500 bp using either enzymatic digestion with micrococcal nuclease or sonication.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate a portion of the chromatin with an antibody against H3K27ac overnight at 4°C. A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control.

  • Capture the antibody-chromatin complexes with protein A/G magnetic beads.

  • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the protein-DNA cross-links by heating in the presence of high salt.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA.

  • Prepare the DNA for next-generation sequencing by performing end-repair, A-tailing, and adapter ligation.

  • Amplify the library and perform sequencing.

  • Analyze the sequencing data to identify regions with differential H3K27ac enrichment between this compound treated and control samples.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action of Lys-CoA and the experimental approaches to validate its effects, the following diagrams are provided.

p300_pathway cluster_0 Cell Nucleus TF Transcription Factor p300 p300/CBP TF->p300 recruits Histone Histone Tail p300->Histone acetylates AcCoA Acetyl-CoA AcCoA->p300 co-substrate Ac_Histone Acetylated Histone Gene Target Gene Ac_Histone->Gene activates Transcription Gene Transcription Gene->Transcription LysCoA Lys-CoA LysCoA->p300 inhibits

Caption: p300/CBP signaling pathway and its inhibition by Lys-CoA.

experimental_workflow cluster_1 In Vitro Validation cluster_2 Cell-Based Validation HAT_assay In Vitro HAT Assay (IC50 determination) Western Western Blot (Global Acetylation) Cell_growth Cell Growth Assay (Functional Outcome) ChIP_seq ChIP-seq (Genomic Acetylation) LysCoA Lys-CoA LysCoA->HAT_assay LysCoA->Western LysCoA->Cell_growth LysCoA->ChIP_seq

Caption: Orthogonal assay workflow for validating the effects of Lys-CoA.

References

A Comparative Analysis of HAT Inhibitor Specificity: Lys-CoA-tat versus C646, Garcinol, and Anacardic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Histone Acetyltransferase Inhibitors

Histone acetyltransferases (HATs) are a class of enzymes crucial to the epigenetic regulation of gene expression, making them compelling targets for therapeutic intervention in a variety of diseases, including cancer and inflammatory disorders. The selection of a specific HAT inhibitor for research or drug development necessitates a thorough understanding of its potency and, critically, its specificity towards different HAT family members. This guide provides a detailed comparison of the specificity of four widely used HAT inhibitors: the bisubstrate inhibitor Lys-CoA-tat and the small molecule inhibitors C646, Garcinol, and Anacardic Acid. The information presented is collated from publicly available experimental data to aid in the informed selection of the most appropriate inhibitor for your research needs.

Executive Summary

The landscape of HAT inhibitors is diverse, with each compound exhibiting distinct profiles of potency and selectivity.

  • This compound emerges as a highly potent and selective inhibitor of the p300/CBP family of HATs. Its design as a bisubstrate inhibitor, mimicking both acetyl-CoA and the histone lysine substrate, contributes to its high affinity. The conjugation to the Tat peptide ensures its cell permeability, making it a valuable tool for in vitro and cell-based studies.

  • C646 is a well-characterized, cell-permeable small molecule inhibitor that also demonstrates high selectivity for the p300/CBP family. It acts as a competitive inhibitor with respect to acetyl-CoA.

  • Garcinol , a natural product, exhibits a broader spectrum of inhibition, targeting both the p300/CBP and PCAF families of HATs with similar potency. Its mechanism is described as a mixed-type inhibitor.

  • Anacardic Acid , another natural product, also inhibits both p300 and PCAF, acting as a non-competitive inhibitor.

The choice of inhibitor will ultimately depend on the specific research question. For studies focused on the specific roles of p300/CBP, this compound and C646 are superior choices due to their high selectivity. For broader investigations into the effects of inhibiting multiple HAT families, Garcinol and Anacardic Acid may be more suitable.

Data Presentation: Quantitative Comparison of HAT Inhibitor Potency

The following table summarizes the in vitro inhibitory potency (IC50 and Ki values) of this compound, C646, Garcinol, and Anacardic Acid against their primary HAT targets. It is important to note that these values are compiled from various studies, and direct comparison should be made with caution as experimental conditions can influence the apparent potency of inhibitors.

InhibitorTarget HATIC50KiReference(s)
This compound p300/CBPPotent inhibition observed in cell-based assays~20 nM (for Lys-CoA)[1][2]
C646 p3001.6 µM400 nM[3]
PCAF> 100 µM-[4]
GCN5> 100 µM-[4]
MOZ> 100 µM-[4]
Garcinol p300~7 µM-[5]
PCAF~5 µM-[5]
Anacardic Acid p300~8.5 µM-[6]
PCAF~5 µM-[6]

Signaling Pathways and Inhibition Mechanisms

Histone acetylation is a fundamental process in regulating gene expression. HATs transfer an acetyl group from acetyl-CoA to lysine residues on histone tails, neutralizing their positive charge and leading to a more relaxed chromatin structure that is permissive for transcription. The inhibitors discussed in this guide interfere with this process through different mechanisms.

HAT_Inhibition_Pathway General Mechanism of Histone Acetylation and Inhibition cluster_0 Cellular Environment cluster_1 Inhibitor Action Acetyl-CoA Acetyl-CoA HAT_Enzyme HAT Enzyme (e.g., p300/CBP, PCAF) Acetyl-CoA->HAT_Enzyme Histone_Tail Histone_Tail Histone_Tail->HAT_Enzyme Acetylated_Histone Acetylated_Histone HAT_Enzyme->Acetylated_Histone CoA CoA HAT_Enzyme->CoA Chromatin_Remodeling Chromatin_Remodeling Acetylated_Histone->Chromatin_Remodeling leads to Lys_CoA_tat This compound Lys_CoA_tat->HAT_Enzyme Competitive (Bisubstrate) C646 C646 C646->HAT_Enzyme Competitive (vs. Acetyl-CoA) Garcinol Garcinol Garcinol->HAT_Enzyme Mixed-type Anacardic_Acid Anacardic_Acid Anacardic_Acid->HAT_Enzyme Non-competitive Gene_Expression Gene_Expression Chromatin_Remodeling->Gene_Expression Alters

A diagram illustrating the histone acetylation pathway and points of inhibitor action.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the assessment of inhibitor specificity. Below are detailed methodologies for two common in vitro assays used to characterize HAT inhibitors.

Radioactive Filter Binding Assay

This is a classic and direct method for measuring HAT activity by quantifying the incorporation of a radiolabeled acetyl group from [³H]-acetyl-CoA or [¹⁴C]-acetyl-CoA onto a histone substrate.

Materials:

  • Purified recombinant HAT enzyme (e.g., p300, PCAF)

  • Histone substrate (e.g., core histones or a specific histone peptide)

  • [³H]-Acetyl-CoA or [¹⁴C]-Acetyl-CoA

  • HAT assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Test inhibitor (dissolved in DMSO)

  • P81 phosphocellulose filter paper

  • Wash buffer (e.g., 50 mM sodium carbonate/bicarbonate, pH 9.0)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the HAT assay buffer, histone substrate, and the purified HAT enzyme.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor or DMSO (as a vehicle control) to the reaction mixture.

  • Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiation: Start the reaction by adding the radiolabeled Acetyl-CoA.

  • Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C. The incubation time should be within the linear range of the enzyme kinetics.

  • Quenching: Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper. The positively charged paper binds the histone substrate.

  • Washing: Wash the filter papers multiple times with the wash buffer to remove any unincorporated radiolabeled Acetyl-CoA.

  • Detection: After drying the filter papers, place them in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of HAT activity relative to the vehicle control for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Fluorescence-Based HAT Assay

This method offers a non-radioactive alternative for measuring HAT activity and is amenable to high-throughput screening. It indirectly measures HAT activity by detecting the production of Coenzyme A (CoA-SH), a product of the acetylation reaction.

Materials:

  • Purified recombinant HAT enzyme (e.g., p300, PCAF)

  • Histone substrate (e.g., a specific histone peptide)

  • Acetyl-CoA

  • HAT assay buffer (e.g., 100 mM HEPES, pH 7.5)

  • Test inhibitor (dissolved in DMSO)

  • Thiol-sensitive fluorescent probe (e.g., CPM - 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin)

  • Stop reagent (e.g., isopropanol)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well black microplate, add the HAT assay buffer, the HAT enzyme, and varying concentrations of the test inhibitor or DMSO.

  • Initiation: Start the reaction by adding a mixture of the histone substrate and Acetyl-CoA.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stopping the Reaction: Add the stop reagent to each well to terminate the enzymatic reaction.

  • Development: Add the fluorescent probe (e.g., CPM) to each well. The probe will react with the free thiol group of the generated CoA-SH to produce a fluorescent signal.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 15-20 minutes), protected from light, to allow the fluorescent signal to develop.

  • Detection: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., ~390 nm excitation and ~460 nm emission for CPM).

  • Data Analysis: Similar to the radioactive assay, calculate the percent inhibition and determine the IC50 value from the dose-response curve.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for an in vitro HAT inhibitor screening assay.

HAT_Assay_Workflow In Vitro HAT Inhibition Assay Workflow cluster_detection Detection Method start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents setup_reaction Set up Reaction Mixtures (with varying inhibitor concentrations) prepare_reagents->setup_reaction pre_incubate Pre-incubate (10-15 min at 30°C) setup_reaction->pre_incubate initiate_reaction Initiate Reaction (Add Acetyl-CoA) pre_incubate->initiate_reaction incubate Incubate (10-30 min at 30°C) initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Detection stop_reaction->detection radioactive Radioactive: Spot on filter paper, wash, scintillation counting detection->radioactive fluorescent Fluorescent: Add developer, measure fluorescence detection->fluorescent data_analysis Data Analysis (Calculate % Inhibition and IC50) end End data_analysis->end radioactive->data_analysis fluorescent->data_analysis

A generalized workflow for conducting an in vitro HAT inhibition assay.

References

Confirming the On-Target Activity of Lys-CoA-tat in a New Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target activity of Lys-CoA-tat, a potent and selective inhibitor of the p300/CBP histone acetyltransferase (HAT), in a novel cell line. By objectively comparing its performance with alternative methods and presenting supporting experimental data, researchers can confidently assess its efficacy and mechanism of action.

This compound is a cell-permeable bisubstrate inhibitor that specifically targets the p300/CBP lysine acetyltransferases.[1] The Lys-CoA component mimics the acetyl-CoA substrate, while the Tat peptide, derived from the HIV-1 Tat protein, facilitates its entry into the cell.[1][2][3] The primary function of p300/CBP is to catalyze the transfer of acetyl groups from acetyl-CoA to lysine residues on histone and non-histone proteins, thereby regulating gene expression and other cellular processes.[4][5][6] Confirmation of this compound's on-target activity, therefore, hinges on demonstrating the inhibition of p300/CBP-mediated acetylation and its downstream consequences.

Comparative Analysis of p300/CBP Inhibitors

To provide a comprehensive assessment, this compound's effects should be compared with other known p300/CBP inhibitors and relevant controls.

CompoundTarget(s)Mechanism of ActionCell PermeabilityNotes
This compound p300/CBPBisubstrate inhibitor, competitive with acetyl-CoAHigh (Tat-mediated)A highly selective and potent tool for studying p300/CBP function.[1]
C646 p300/CBPSmall molecule inhibitor, competitive with acetyl-CoAHighA widely used alternative to this compound, though it may have off-target effects.[1][7]
Ac-DDDD-Tat ControlInactive peptide control for this compoundHighLacks the Lys-CoA moiety and should not inhibit p300/CBP.[1]
Anacardic Acid p300/CBP, PCAFNatural product inhibitor, non-competitive with acetyl-CoAModerateLess selective than this compound, also inhibiting other HATs.
Trichostatin A (TSA) Histone Deacetylases (HDACs)HDAC inhibitorHighUsed as a positive control to induce hyperacetylation, which can be counteracted by p300/CBP inhibitors.[4]

Experimental Protocols for On-Target Validation

The following experimental workflow is designed to rigorously confirm the on-target activity of this compound in a new cell line.

experimental_workflow cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Downstream Functional Effects P1_1 Treat cells with this compound and controls (e.g., C646, Ac-DDDD-Tat) P1_2 Prepare nuclear extracts or whole-cell lysates P1_1->P1_2 P1_3 Western Blot for acetylated histones (e.g., Ac-H3K27) P1_2->P1_3 P1_4 Mass Spectrometry-based proteomics for global acetylation changes P1_2->P1_4 P2_2 RNA sequencing to assess changes in gene expression P1_4->P2_2 Correlate acetylation with gene expression P2_1 Treat cells with this compound and controls P2_1->P2_2 P2_3 Cell proliferation assay (e.g., BrdU incorporation) P2_1->P2_3 P2_4 Cell cycle analysis (e.g., flow cytometry) P2_1->P2_4

Figure 1: Experimental Workflow. A two-phase approach to validate the on-target activity of this compound.

Phase 1: Direct Target Engagement

Objective: To demonstrate that this compound directly inhibits the acetyltransferase activity of p300/CBP in the new cell line.

1. Western Blot Analysis of Histone Acetylation

  • Rationale: Histone H3 at lysine 27 (H3K27ac) is a well-established mark of p300/CBP activity. A reduction in this mark upon treatment with this compound is a primary indicator of on-target engagement.

  • Protocol:

    • Plate the new cell line and allow for adherence.

    • Treat cells with a dose-range of this compound (e.g., 1-25 µM), C646 (e.g., 10 µM) as a positive control, and Ac-DDDD-Tat (e.g., 25 µM) as a negative control for 24 hours.[1]

    • Harvest cells and prepare nuclear extracts.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against acetyl-H3K27 and total Histone H3 (as a loading control).

    • Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

    • Quantify band intensities to determine the relative levels of H3K27 acetylation.

Expected Quantitative Data:

TreatmentConcentration (µM)Relative Ac-H3K27 Levels (Normalized to Total H3)
Vehicle (DMSO)-1.00
This compound10.85
This compound50.60
This compound250.30
C646100.45
Ac-DDDD-Tat250.98

2. Mass Spectrometry-Based Proteomics

  • Rationale: To obtain a global and unbiased view of changes in protein acetylation following this compound treatment. This can confirm the inhibition of p300/CBP activity on a wider range of substrates.

  • Protocol:

    • Treat cells as described for the Western blot analysis.

    • Lyse cells and digest proteins into peptides.

    • Enrich for acetylated peptides using anti-acetyl-lysine antibodies.

    • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify changes in the abundance of acetylated peptides between treated and control samples.

Phase 2: Downstream Functional Effects

Objective: To confirm that the inhibition of p300/CBP by this compound leads to the expected functional consequences in the new cell line.

1. Gene Expression Analysis (RNA-Sequencing)

  • Rationale: p300/CBP are transcriptional co-activators. Their inhibition is expected to alter the expression of target genes.

  • Protocol:

    • Treat cells with this compound and controls.

    • Isolate total RNA from the cells.

    • Perform library preparation and high-throughput sequencing (RNA-Seq).

    • Analyze the sequencing data to identify differentially expressed genes.

    • Perform pathway analysis to determine if the affected genes are known targets of p300/CBP-regulated pathways.

2. Cell Proliferation Assay

  • Rationale: p300/CBP play crucial roles in cell cycle progression and proliferation.[1] Inhibition of their activity is often associated with reduced cell growth.

  • Protocol:

    • Seed cells in a 96-well plate.

    • Treat with this compound and controls for 24-72 hours.

    • Add BrdU or a similar proliferation reagent (e.g., EdU) and incubate for a few hours.

    • Measure the incorporation of the reagent according to the manufacturer's instructions.

Expected Quantitative Data:

TreatmentConcentration (µM)Relative Cell Proliferation (Normalized to Vehicle)
Vehicle (DMSO)-1.00
This compound10.90
This compound50.75
This compound250.50
C646100.60
Ac-DDDD-Tat250.99

Signaling Pathway and Mechanism of Action

signaling_pathway cluster_input Inputs cluster_enzyme Enzyme cluster_substrates Substrates cluster_outputs Outputs LysCoA_tat This compound p300_CBP p300/CBP LysCoA_tat->p300_CBP Inhibits AcetylCoA Acetyl-CoA AcetylCoA->p300_CBP Substrate Histones Histones p300_CBP->Histones Acetylation Non_Histones Non-Histone Proteins p300_CBP->Non_Histones Acetylation Acetylated_Proteins Acetylated Proteins Histones->Acetylated_Proteins Non_Histones->Acetylated_Proteins Gene_Expression Altered Gene Expression Acetylated_Proteins->Gene_Expression Cellular_Processes Changes in Cellular Processes (e.g., Proliferation) Gene_Expression->Cellular_Processes

Figure 2: this compound Mechanism of Action. this compound inhibits p300/CBP, preventing the acetylation of histones and other proteins.

By following this structured and comparative approach, researchers can robustly confirm the on-target activity of this compound in any new cell line, providing a solid foundation for further investigation into the roles of p300/CBP in health and disease.

References

Comparative Guide to Validating the Downstream Effects of p300/CBP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Lys-CoA-tat and other inhibitors of the histone acetyltransferases (HATs) p300 and CBP. It details the downstream cellular effects, presents quantitative data for comparison, and offers detailed protocols for experimental validation. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of p300/CBP inhibition.

Introduction to p300/CBP and Their Inhibition

The paralogous proteins p300 (encoded by EP300) and CREB-binding protein (CBP, encoded by CREBBP) are crucial transcriptional co-activators.[1] They possess intrinsic histone acetyltransferase (HAT) activity, which allows them to remodel chromatin by acetylating histone proteins, primarily at lysine 27 of histone H3 (H3K27Ac).[2][3] This action relaxes the chromatin structure, making gene promoters more accessible to the transcriptional machinery, thereby activating gene expression.[4]

Beyond histones, p300/CBP acetylate a wide range of non-histone proteins, including transcription factors like p53 and NF-κB, influencing processes such as cell cycle progression, proliferation, DNA repair, and differentiation.[1][5] Due to their central role in driving gene expression programs, particularly those associated with cancer, p300/CBP have emerged as significant therapeutic targets.[2][6]

Inhibition of their catalytic HAT activity is a primary strategy to counteract aberrant gene activation in diseases like cancer. This compound is a well-established tool compound for this purpose, but several other small molecules have been developed, each with distinct properties. This guide compares this compound to key alternatives.

Mechanisms of p300/CBP Inhibitors

The activity of p300/CBP can be modulated through different mechanisms, primarily by targeting the catalytic HAT domain or by preventing the protein from binding to chromatin.

  • This compound: This is a bisubstrate analog inhibitor.[7] It is designed to mimic the binding of both substrates of the acetylation reaction: the lysine residue (from a histone tail) and the acetyl-coenzyme A (acetyl-CoA).[8] This dual recognition allows it to bind with high potency and selectivity to the enzyme's active site, competitively inhibiting the HAT activity.[7][8] The "Tat" peptide portion is derived from the HIV-1 Tat protein and is included to facilitate cell membrane penetration.[9][10]

  • C646: A small molecule that acts as a competitive inhibitor with respect to acetyl-CoA, binding to the HAT active site with a reported Ki of 400 nM.[5] It is widely used to probe the function of p300/CBP HAT activity in cellular contexts and has been shown to induce apoptosis in various cancer cell lines.[5]

  • A-485: A potent and highly selective catalytic inhibitor of p300/CBP that is also competitive with acetyl-CoA.[6][11] It exhibits strong, dose-dependent reduction of H3K27Ac in cells and has demonstrated antitumor activity in preclinical models of prostate cancer and hematological malignancies.[6][11]

Comparative Performance of p300/CBP Inhibitors

The choice of inhibitor can significantly impact experimental outcomes. The following table summarizes the key characteristics and reported efficacy of this compound and its common alternatives.

Inhibitor Type Mechanism of Action Potency Key Cellular Effects
This compound Bisubstrate AnalogCompetitive inhibitor of both lysine substrate and acetyl-CoA binding sites.[7][8]Ki* ~20 nM for p300.[7]Potent and selective inhibition of histone acetylation.[12]
C646 Small MoleculeCompetitive inhibitor of the acetyl-CoA binding site.[5]Ki = 400 nM for p300.[5]Induces caspase-dependent apoptosis; reduces proliferation and invasion in prostate cancer cells.[5]
A-485 Small MoleculeCompetitive inhibitor of the acetyl-CoA binding site.[6]IC50 = 9.8 nM (p300), 2.6 nM (CBP).[6]Dose-dependent reduction of H3K27Ac (EC50 = 73 nM in PC-3 cells); inhibits androgen receptor transcriptional program.[6]

Key Downstream Effects and Their Validation

Inhibition of p300/CBP triggers a cascade of molecular events that culminate in distinct cellular phenotypes. Validating these effects requires a multi-pronged experimental approach.

Primary Effect: Reduction of Histone Acetylation

The most direct and immediate consequence of catalytic p300/CBP inhibition is a global decrease in histone acetylation, particularly H3K27Ac, a hallmark of active enhancers and promoters.[2][3]

Secondary Effect: Altered Gene Expression

Reduced histone acetylation at regulatory regions leads to chromatin condensation and suppression of target gene transcription. A critical downstream target is the MYC oncogene, whose expression is often dependent on p300/CBP-maintained enhancer activity.[3][13] Inhibition of p300/CBP leads to a reduction in H3K27 acetylation at the MYC promoter and a subsequent decrease in its expression.[13]

Tertiary Effect: Cellular Phenotype Changes

The culmination of altered gene expression is a change in cell behavior. For cancer cells, this often manifests as:

  • Induction of Apoptosis: Suppression of survival pathways leads to programmed cell death.[5]

  • Reduced Proliferation: Cell cycle arrest and decreased rates of cell division.[2]

  • Decreased Invasion and Migration: Inhibition of genes involved in cell motility.[5][9]

Visualizing the Inhibition and Downstream Cascade

The following diagrams illustrate the mechanism of inhibition, the resulting signaling pathway, and a typical experimental workflow.

Mechanism of p300/CBP Catalytic Inhibition cluster_0 Normal Function cluster_1 Inhibition p300_cbp_active p300/CBP acetylated_histone Acetylated Histone H3 (H3K27Ac) p300_cbp_active->acetylated_histone Acetylation acetyl_coa Acetyl-CoA acetyl_coa->p300_cbp_active histone Histone H3 Tail (unacetylated) histone->p300_cbp_active gene_transcription Gene Transcription acetylated_histone->gene_transcription Promotes p300_cbp_inhibited p300/CBP no_acetylation No Acetylation p300_cbp_inhibited->no_acetylation inhibitor This compound / A-485 inhibitor->p300_cbp_inhibited Binds to Active Site gene_repression Gene Repression no_acetylation->gene_repression Leads to

Caption: Mechanism of p300/CBP catalytic inhibition by compounds like this compound.

Downstream Signaling of p300/CBP Inhibition inhibitor p300/CBP Inhibitor (e.g., this compound) p300_cbp p300/CBP Activity inhibitor->p300_cbp Inhibits h3k27ac H3K27 Acetylation (at Enhancers/Promoters) p300_cbp->h3k27ac Catalyzes myc_expression MYC Gene Expression h3k27ac->myc_expression Activates apoptosis Apoptosis & Proliferation Decrease myc_expression->apoptosis Suppresses Apoptosis, Promotes Proliferation

Caption: Downstream signaling cascade following the inhibition of p300/CBP.

Experimental Workflow for Inhibitor Validation cluster_assays Validation Assays start Treat Cancer Cell Line (e.g., PC-3, LNCaP) with Inhibitor western Western Blot (Primary Validation) start->western chip ChIP-qPCR (Target Gene Validation) start->chip caspase Caspase-Glo Assay (Functional Validation) start->caspase western_result Observe ↓ H3K27Ac western->western_result chip_result Observe ↓ H3K27Ac at MYC Promoter chip->chip_result caspase_result Observe ↑ Caspase 3/7 Activity caspase->caspase_result

Caption: Experimental workflow for validating the efficacy of a p300/CBP inhibitor.

Detailed Experimental Protocols

The following are standard protocols for validating the downstream effects of p300/CBP inhibition.

Protocol 1: Western Blot for H3K27 Acetylation

This protocol is used to assess the global changes in H3K27 acetylation levels in cells treated with a p300/CBP inhibitor.

Methodology:

  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., PC-3 or LNCaP) at a density of 1x10⁶ cells per 10 cm dish. Allow cells to adhere overnight. Treat cells with varying concentrations of the inhibitor (e.g., A-485 at 0-10 µM) or vehicle control (DMSO) for 3-24 hours.

  • Histone Extraction:

    • Wash cells with ice-cold PBS containing 5 mM Sodium Butyrate (to inhibit HDACs).

    • Lyse cells in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN₃) on ice for 10 minutes.

    • Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet nuclei.

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.

    • Centrifuge at 2000 rpm for 10 minutes at 4°C and collect the supernatant containing histones.

  • Protein Quantification: Determine protein concentration using a Bradford or BCA assay.

  • SDS-PAGE and Transfer:

    • Load 15-20 µg of histone extract per lane on a 15% SDS-polyacrylamide gel.

    • Run the gel until sufficient separation is achieved.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody against Acetyl-Histone H3 (Lys27) (e.g., 1:1000 dilution) overnight at 4°C.

    • Incubate with a primary antibody for total Histone H3 (1:5000 dilution) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR for MYC Promoter Occupancy

This protocol measures the level of H3K27 acetylation at a specific gene promoter, such as that of the MYC oncogene.[13]

Methodology:

  • Cell Treatment and Cross-linking: Treat cells as described in Protocol 1. After treatment, add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells with ice-cold PBS and scrape into collection tubes.

    • Lyse cells and isolate nuclei using a suitable lysis buffer.

    • Resuspend nuclei in a shearing buffer (e.g., containing SDS) and sonicate the chromatin to an average fragment size of 200-500 bp. Verify fragment size on an agarose gel.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with Protein A/G magnetic beads for 1 hour.

    • Incubate a portion of the lysate (e.g., 25 µg of chromatin) overnight at 4°C with an antibody against H3K27Ac or a negative control IgG.

    • Add Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-chromatin complexes.

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

    • Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers designed to amplify the promoter region of the MYC gene.

    • Analyze the data using the percent input method. The results will show the relative enrichment of H3K27Ac at the target promoter in treated vs. control cells.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay quantifies caspase-3 and caspase-7 activities, which are key biomarkers of apoptosis.[5]

Methodology:

  • Cell Plating and Treatment: Seed cells (e.g., LNCaP, PC3) in a white-walled 96-well plate at a density of 10,000 cells per well. Allow them to adhere overnight.

  • Inhibitor Addition: Treat cells with a serial dilution of the p300/CBP inhibitor (e.g., C646 from 0 to 20 µM) or vehicle control for 24-48 hours.[5] Include a positive control for apoptosis (e.g., staurosporine).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the results to the vehicle control to determine the fold-increase in apoptosis.

References

Dose-response analysis to compare the potency of different p300 inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of various p300 inhibitors. The histone acetyltransferase p300 is a critical transcriptional coactivator implicated in a range of cellular processes, and its dysregulation is linked to numerous diseases, including cancer. This document summarizes key potency data, details the experimental protocols for dose-response analysis, and visualizes the intricate signaling network of p300.

Comparative Potency of p300 Inhibitors

The inhibitory potency of small molecules targeting p300 is a critical determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify and compare the potency of these inhibitors. The following table provides a summary of reported potency values for several p300 inhibitors against the p300 histone acetyltransferase (HAT) domain. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.

InhibitorTarget(s)Potency (p300)Assay TypeReference
A-485 p300/CBPIC50: 9.8 nMTR-FRET[1]
IC50: 0.06 µMHAT Assay[2]
C646 p300/CBPKi: 400 nMCell-free HAT assay
CPI-1612 EP300/CBPIC50: 8.1 nMHAT Assay[3]
iP300w EP300/CREBBP--
GNE-049 CBP/p300--
GNE-781 CBP/p300--
I-CBP112 CBP/p300--
CPI-637 CBP/EP300IC50: 0.051 µMTR-FRET
NEO2734 p300/CBP, BETIC50: <30 nM-

Experimental Protocols for Dose-Response Analysis

Accurate determination of inhibitor potency relies on robust and well-defined experimental protocols. Two common methods for assessing the dose-response of p300 inhibitors are the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and cellular assays measuring histone acetylation levels.

Biochemical TR-FRET Assay Protocol

This assay quantitatively measures the inhibition of p300's histone acetyltransferase activity in a biochemical setting.

  • Reagents and Materials:

    • Recombinant human p300 enzyme (catalytic domain)

    • Biotinylated histone peptide substrate (e.g., Histone H3 or H4 peptide)

    • Acetyl-Coenzyme A (Acetyl-CoA)

    • Europium-labeled anti-acetylated lysine antibody (Donor fluorophore)

    • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)

    • Test compounds (p300 inhibitors) serially diluted in DMSO

    • 384-well low-volume black plates

  • Assay Procedure:

    • Add 2 µL of serially diluted p300 inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a master mix containing the p300 enzyme and the biotinylated histone peptide in assay buffer. Add 4 µL of this mix to each well.

    • Initiate the enzymatic reaction by adding 4 µL of Acetyl-CoA to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a detection mix containing the Europium-labeled antibody and the streptavidin-conjugated acceptor fluorophore in a suitable buffer.

    • Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding.

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Cellular H3K27 Acetylation Immunofluorescence Assay Protocol

This cellular assay measures the ability of a p300 inhibitor to reduce the levels of histone H3 lysine 27 acetylation (H3K27ac), a key epigenetic mark deposited by p300.[4]

  • Reagents and Materials:

    • Human cell line (e.g., HEK293T, HFF)

    • Cell culture medium and supplements

    • p300 inhibitors

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibody: anti-H3K27ac

    • Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)

    • Nuclear counterstain (e.g., DAPI)

    • High-content imaging system

  • Assay Procedure:

    • Seed cells in a 96-well imaging plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the p300 inhibitor or DMSO for a specified duration (e.g., 24 hours).[5]

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block non-specific antibody binding with 5% BSA for 1 hour.

    • Incubate the cells with the primary anti-H3K27ac antibody overnight at 4°C.

    • Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

    • Acquire images using a high-content imaging system.

  • Data Analysis:

    • Segment the images to identify individual nuclei based on the DAPI signal.

    • Measure the mean fluorescence intensity of the H3K27ac signal within each nucleus.

    • Normalize the H3K27ac intensity to the vehicle control (DMSO).

    • Plot the normalized intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

Visualizing the p300 Signaling Network

p300 functions as a central hub in various signaling pathways, primarily through its role as a transcriptional coactivator. It interacts with and acetylates numerous transcription factors, including p53 and CREB, thereby modulating the expression of genes involved in cell cycle control, DNA repair, and apoptosis.[6][7][8] The following diagrams illustrate the general workflow for dose-response analysis and a simplified representation of the p300 signaling pathway.

G cluster_0 Biochemical Assay Workflow cluster_1 Cellular Assay Workflow Inhibitor Dilution Inhibitor Dilution Enzyme/Substrate Mix Enzyme/Substrate Mix Inhibitor Dilution->Enzyme/Substrate Mix Reaction Initiation Reaction Initiation Enzyme/Substrate Mix->Reaction Initiation Detection Detection Reaction Initiation->Detection Data Analysis Data Analysis Detection->Data Analysis Cell Seeding Cell Seeding Inhibitor Treatment Inhibitor Treatment Cell Seeding->Inhibitor Treatment Fixation & Staining Fixation & Staining Inhibitor Treatment->Fixation & Staining Imaging Imaging Fixation & Staining->Imaging Image Analysis Image Analysis Imaging->Image Analysis

Caption: Experimental workflows for biochemical and cellular dose-response analysis.

p300_pathway Upstream Kinases Upstream Kinases p53 p53 Upstream Kinases->p53 phosphorylates CREB CREB Upstream Kinases->CREB phosphorylates p300/CBP p300/CBP p53->p300/CBP recruits CREB->p300/CBP recruits Acetylation Acetylation p300/CBP->Acetylation Histones Histones Acetylation->Histones H3K27ac Transcription Factors Transcription Factors Acetylation->Transcription Factors (e.g., p53) Gene Expression Gene Expression Histones->Gene Expression regulates Transcription Factors->Gene Expression regulates Cell Cycle Arrest Cell Cycle Arrest Gene Expression->Cell Cycle Arrest Apoptosis Apoptosis Gene Expression->Apoptosis DNA Repair DNA Repair Gene Expression->DNA Repair p300_Inhibitor p300_Inhibitor p300_Inhibitor->p300/CBP

Caption: Simplified p300 signaling pathway and point of inhibition.

References

Side-by-side comparison of Lys-CoA-tat and H3-CoA-20-Tat for PCAF inhibition.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of histone acetyltransferases (HATs) is a critical area of investigation. Among these enzymes, p300/CBP-associated factor (PCAF), also known as KAT2B, plays a pivotal role in transcriptional regulation and has been implicated in various diseases, including cancer. This guide provides a side-by-side comparison of two prominent bisubstrate analog inhibitors, Lys-CoA-tat and H3-CoA-20-Tat, for the inhibition of PCAF.

This comparison guide delves into the quantitative data on their inhibitory potency, details the experimental protocols for assessing their activity, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Inhibitory Potency

InhibitorTargetIC50 (µM)Selectivity Profile
Lys-CoA p300~0.5[1][3]Potent p300 inhibitor
PCAF ~200 [2]Weak PCAF inhibitor
H3-CoA-20 PCAF ~0.5 [1][3]Potent and selective PCAF inhibitor
p300>100Highly selective for PCAF over p300

Note: The IC50 values are based on in vitro enzymatic assays. The addition of the Tat peptide is intended to improve cell permeability for in vivo and cell-based studies.

Mechanism of Action and Selectivity

Lys-CoA and H3-CoA-20 are bisubstrate analog inhibitors, meaning they mimic both the acetyl-CoA cofactor and the histone substrate of the acetyltransferase enzyme.[4] This dual recognition contributes to their high affinity and inhibitory potency.

The selectivity of H3-CoA-20 for PCAF arises from its design, which incorporates a 20-amino acid peptide sequence derived from the N-terminus of histone H3, the preferred substrate for PCAF.[1] In contrast, Lys-CoA, which consists of coenzyme A linked to a single lysine residue, shows a strong preference for p300.[1][2]

Experimental Protocols

The determination of the inhibitory potency of compounds like this compound and H3-CoA-20-Tat against PCAF relies on robust in vitro histone acetyltransferase (HAT) assays. Below is a detailed methodology for a typical PCAF inhibition assay.

In Vitro PCAF Histone Acetyltransferase (HAT) Inhibition Assay

This assay measures the transfer of an acetyl group from acetyl-CoA to a histone H3 peptide substrate, catalyzed by the PCAF enzyme. The inhibition of this reaction by the test compounds is quantified.

Materials:

  • Recombinant human PCAF enzyme

  • Histone H3 (1-21) peptide substrate

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • This compound or H3-CoA-20-Tat (test inhibitors)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT

  • Stop Solution: 10% Trifluoroacetic Acid (TFA)

  • Scintillation fluid (for radiometric assay) or a suitable detection reagent for non-radiometric assays

  • 96-well microplate

  • Filter paper (for radiometric assay)

  • Scintillation counter or microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well microplate, add the assay buffer.

    • Add serial dilutions of the test inhibitors (this compound or H3-CoA-20-Tat) to the wells. Include a vehicle control (DMSO or buffer).

    • Add the recombinant PCAF enzyme to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation:

    • Prepare a substrate mix containing the Histone H3 peptide and [³H]-acetyl-CoA (for radiometric detection).

    • Initiate the enzymatic reaction by adding the substrate mix to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding the stop solution to each well.

  • Detection:

    • Radiometric Assay: Spot a portion of the reaction mixture from each well onto a filter paper. Wash the filter paper to remove unincorporated [³H]-acetyl-CoA. Measure the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Assays: Alternative methods include fluorescence-based or luminescence-based assays that detect the production of Coenzyme A (CoA).

  • Data Analysis:

    • Calculate the percentage of PCAF inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

PCAF Signaling Pathway

PCAF is a crucial co-activator in several signaling pathways, influencing gene expression by acetylating histone and non-histone proteins. One well-characterized pathway involving PCAF is the Hedgehog (Hh) signaling pathway, which plays a critical role in embryonic development and tumorigenesis.

PCAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand Patched (PTCH1) Patched (PTCH1) Hedgehog Ligand->Patched (PTCH1) Binds Smoothened (SMO) Smoothened (SMO) Patched (PTCH1)->Smoothened (SMO) Inhibits SUFU SUFU Smoothened (SMO)->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI_active Active GLI GLI->GLI_active Activation & Translocation PCAF PCAF GLI_active->PCAF Recruits Target Genes Target Genes GLI_active->Target Genes Activates Transcription H3K9ac Histone H3 Acetylation PCAF->H3K9ac Catalyzes H3K9ac->Target Genes Promotes Transcription

Caption: PCAF in the Hedgehog signaling pathway.

Experimental Workflow for PCAF Inhibition Assay

The following diagram illustrates the key steps in the in vitro PCAF inhibition assay described in the experimental protocols section.

PCAF_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - PCAF Enzyme - Histone H3 Peptide - Acetyl-CoA - Inhibitors Plates Prepare 96-well Plate Reagents->Plates Add_Inhibitor Add Inhibitor Dilutions Plates->Add_Inhibitor Add_Enzyme Add PCAF Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate Mix (H3 Peptide + [3H]Acetyl-CoA) Pre_Incubate->Add_Substrate Incubate Incubate (30-60 min, 37°C) Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Spot_Filter Spot on Filter Paper Stop_Reaction->Spot_Filter Wash Wash Filter Paper Spot_Filter->Wash Measure Measure Radioactivity Wash->Measure Analyze Calculate % Inhibition Determine IC50 Measure->Analyze

Caption: Workflow for a radiometric PCAF inhibition assay.

Logical Relationship of Inhibitor Comparison

This diagram outlines the key parameters considered in the side-by-side comparison of this compound and H3-CoA-20-Tat.

Inhibitor_Comparison Comparison Side-by-Side Comparison Lys_CoA_Tat This compound Comparison->Lys_CoA_Tat H3_CoA_20_Tat H3-CoA-20-Tat Comparison->H3_CoA_20_Tat Potency Inhibitory Potency (IC50) Lys_CoA_Tat->Potency ~200 µM (PCAF) ~0.5 µM (p300) Selectivity Target Selectivity Lys_CoA_Tat->Selectivity p300 >> PCAF Mechanism Mechanism of Action Lys_CoA_Tat->Mechanism Bisubstrate Analog Application Intended Application Lys_CoA_Tat->Application p300 inhibition studies H3_CoA_20_Tat->Potency ~0.5 µM (PCAF) H3_CoA_20_Tat->Selectivity PCAF >> p300 H3_CoA_20_Tat->Mechanism Bisubstrate Analog H3_CoA_20_Tat->Application Selective PCAF inhibition studies

Caption: Key comparison points for the two PCAF inhibitors.

References

Cross-Validating p300/CBP Inhibition: A Comparative Guide to Lys-CoA-tat and Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of chemical probes is paramount. This guide provides a comprehensive comparison of the bisubstrate inhibitor Lys-CoA-tat with genetic knockdown and knockout approaches for studying the function of the histone acetyltransferases (HATs) p300 and CBP. By presenting objective experimental data, detailed protocols, and clear visual workflows, this guide serves as a practical resource for designing experiments to confidently attribute cellular phenotypes to the inhibition of p300/CBP.

The paralogous proteins p300 and CBP are critical transcriptional co-activators that play a central role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] They exert their function primarily through their intrinsic HAT activity, acetylating histone tails (e.g., H3K18 and H3K27) and other proteins to regulate gene expression.[2][3] Given their involvement in various diseases, particularly cancer, p300 and CBP are significant targets for therapeutic development.[4][5]

This compound is a potent, cell-permeable inhibitor of p300/CBP. It mimics the transition state of the acetylation reaction by covalently linking lysine and Coenzyme A, and the appended Tat peptide facilitates its entry into cells.[6][7] While a powerful tool, like all chemical probes, its effects must be cross-validated with orthogonal genetic methods to ensure that the observed phenotypes are due to the specific inhibition of p300/CBP and not off-target effects.[8] The primary genetic methods for this validation are RNA interference (siRNA) for transient knockdown and CRISPR/Cas9 for permanent gene knockout.

Comparative Analysis of p300/CBP Inhibition: this compound vs. Genetic Approaches

The following tables summarize quantitative data from studies comparing the effects of chemical inhibition of p300/CBP with their genetic depletion. These studies demonstrate a consistent correlation between the phenotypic outcomes of both approaches, strengthening the evidence for the on-target activity of inhibitors like this compound.

Parameter This compound / Chemical Inhibitor siRNA-mediated Knockdown CRISPR/Cas9-mediated Knockout
Principle Competitive inhibition of p300/CBP HAT activity.[6]Post-transcriptional silencing of p300/CBP mRNA.Permanent disruption of the p300/CBP gene at the DNA level.
Effect Rapid and reversible inhibition of protein function.Transient reduction in protein expression.Complete and permanent loss of protein function.
Typical On-Target Efficacy Potent inhibition with IC50 values in the nanomolar range for newer inhibitors like A-485.[4]40-60% reduction in target gene expression.[9]Can achieve complete knockout, though efficiency varies.[10]
Time to Effect Minutes to hours.24-72 hours.[3]Days to weeks (for clonal selection).
Off-Target Potential Possible, requires careful validation.[8]Can have off-target effects due to miRNA-like activity.[11]Generally highly specific, but off-target cleavage can occur.
Reversibility Yes (upon washout).No (transient effect).No.

Table 1: Key Characteristics of Chemical and Genetic Inhibition of p300/CBP.

Cell Line Inhibition Method Observed Phenotype Quantitative Measurement Reference
Melanoma & Lung Cancer LinesThis compound (25 µM)Reduced cell proliferationVariable reduction in ³H-thymidine incorporation.[6]
Ewing Sarcoma Cell Lines (SKES1, A4573, TC71)siRNA (p300/CBP)Reduced cell viabilitySignificant reduction in cell viability at 72 hours.[3]
Bladder Cancer Cell Lines (5637, T24)CRISPR interference (p300/CBP)Impaired cell proliferationSelective attenuation of p300/CBP mRNA expression.[10]
HeLa CellssiRNA (p300 or CBP)Reduced H2B and H4 gene expression40-60% reduction in target gene expression.[9]
Human CASMCssiRNA (p300 or CBP)p300 KD: inhibited migration; CBP KD: enhanced migrationQuantified by wound healing assay.[12]

Table 2: Comparison of Phenotypic Outcomes from Chemical and Genetic Inhibition of p300/CBP.

Cell Line Inhibition Method Biochemical Effect Quantitative Measurement Reference
Ewing Sarcoma Cell LinessiRNA (p300/CBP)Decreased acetylated histone markersReduced acH3K18 and acH3K27 levels by Western blot.[3]
HeLa CellssiRNA (p300 or CBP)Reduced histone acetylation at H2B and H4 promoters35-60% reduction in H3 and H4 acetylation by ChIP.[9]
Mouse Gonadal Somatic CellsConditional Knockout (p300/Cbp)Reduced H3K27 acetylation at the Sry promoterSignificant decrease in H3K27ac levels by ChIP.[13]

Table 3: Comparison of Biochemical Outcomes from Chemical and Genetic Inhibition of p300/CBP.

Experimental Protocols

Protocol 1: Inhibition of Cellular Histone Acetylation using this compound

This protocol describes the treatment of cultured cells with this compound to assess its effect on histone acetylation.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • This compound (stock solution in anhydrous DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Reagents for Western blotting (antibodies against acetylated histones, e.g., acH3K27, and total histones)

Procedure:

  • Cell Seeding: Plate cells at a sub-confluent density and allow them to attach overnight.

  • Compound Treatment: Prepare working solutions of this compound in complete culture medium. A typical final concentration is 25 µM.[6] Include a vehicle control (DMSO).

  • Incubation: Replace the culture medium with the compound-containing medium and incubate for the desired time (e.g., 6-24 hours).

  • Cell Lysis: Wash cells with PBS and lyse them to extract total protein.

  • Western Blot Analysis: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against specific acetylated histone marks and total histone H3 (as a loading control).

  • Quantification: Quantify band intensities to determine the relative change in histone acetylation.

Protocol 2: siRNA-mediated Knockdown of p300/CBP

This protocol outlines the transient knockdown of p300 and CBP using small interfering RNA.

Materials:

  • Cultured mammalian cells

  • siRNA duplexes targeting p300 and CBP, and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Reagents for RT-qPCR (to validate knockdown at the mRNA level)

  • Reagents for Western blotting (antibodies against p300, CBP, and a loading control)

Procedure:

  • siRNA-lipid Complex Formation: Dilute siRNA and transfection reagent separately in serum-free medium. Combine and incubate to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to cells in fresh medium.

  • Incubation: Incubate cells for 24-72 hours to allow for knockdown of the target proteins.[3]

  • Validation of Knockdown:

    • RT-qPCR: Extract total RNA and perform RT-qPCR to quantify the reduction in p300 and CBP mRNA levels.

    • Western Blot: Prepare cell lysates and perform Western blotting to confirm the reduction in p300 and CBP protein levels.

  • Phenotypic or Biochemical Analysis: Perform downstream assays (e.g., cell viability, gene expression analysis, histone acetylation analysis) as described in the tables above.

Protocol 3: CRISPR/Cas9-mediated Knockout of p300/CBP

This protocol provides a general workflow for generating p300 or CBP knockout cell lines.

Materials:

  • Cultured mammalian cells

  • CRISPR/Cas9 plasmid expressing Cas9 and a guide RNA (gRNA) targeting an early exon of the p300 or CBP gene. A plasmid with a selectable marker (e.g., GFP) is recommended.[14]

  • Transfection reagent

  • Fluorescence-activated cell sorter (FACS) for single-cell sorting (if using a fluorescent marker)

  • 96-well plates for clonal expansion

  • Reagents for genomic DNA extraction and PCR

  • Reagents for Sanger sequencing or T7 endonuclease I assay to validate edits

  • Reagents for Western blotting to confirm protein knockout

Procedure:

  • gRNA Design and Cloning: Design and clone a gRNA sequence targeting the desired gene into a Cas9 expression vector.

  • Transfection: Transfect the CRISPR/Cas9 plasmid into the target cells.

  • Selection of Edited Cells:

    • If using a fluorescent marker, sort GFP-positive cells by FACS into 96-well plates for single-cell cloning.

    • Alternatively, use antibiotic selection if the plasmid contains a resistance gene.

  • Clonal Expansion: Expand single-cell clones.

  • Validation of Knockout:

    • Genomic DNA Analysis: Extract genomic DNA from expanded clones. PCR amplify the targeted region and sequence the amplicons to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot: Screen clones for the absence of p300 or CBP protein expression by Western blot.

  • Phenotypic Analysis: Use validated knockout clones for downstream experiments.

Visualizing the Cross-Validation Workflow and Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the logical workflow for cross-validating this compound with genetic approaches and the central role of p300/CBP in gene regulation.

CrossValidationWorkflow cluster_chemical Chemical Approach cluster_genetic Genetic Approaches cluster_phenotype Phenotypic & Biochemical Readouts LysCoA_tat This compound Treatment Cell_Phenotype Cellular Phenotype (e.g., Proliferation, Migration) LysCoA_tat->Cell_Phenotype Gene_Expression Gene Expression Changes LysCoA_tat->Gene_Expression Histone_Acetylation Histone Acetylation (e.g., H3K27ac) LysCoA_tat->Histone_Acetylation siRNA siRNA Knockdown (p300/CBP) siRNA->Cell_Phenotype siRNA->Gene_Expression siRNA->Histone_Acetylation CRISPR CRISPR Knockout (p300/CBP) CRISPR->Cell_Phenotype CRISPR->Gene_Expression CRISPR->Histone_Acetylation Validation Cross-Validation: Do phenotypes correlate? Cell_Phenotype->Validation Gene_Expression->Validation Histone_Acetylation->Validation Conclusion Conclusion: Phenotype is on-target Validation->Conclusion

Cross-validation workflow for this compound.

p300_CBP_Signaling_Pathway cluster_input Upstream Signals cluster_core Core Regulatory Machinery cluster_chromatin Chromatin Level cluster_output Downstream Effects Growth_Factors Growth Factors, Cytokines, etc. TFs Transcription Factors (e.g., p53, CREB) Growth_Factors->TFs p300_CBP p300/CBP TFs->p300_CBP Recruitment Histones Histones p300_CBP->Histones Acetylation Acetylation Histone Acetylation (H3K18ac, H3K27ac) Histones->Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Gene_Expression Target Gene Expression Acetylation->Gene_Expression Activation Cellular_Response Cellular Responses (Proliferation, Apoptosis, etc.) Gene_Expression->Cellular_Response LysCoA_tat This compound LysCoA_tat->p300_CBP Inhibition Genetic_KO siRNA / CRISPR Genetic_KO->p300_CBP Depletion

References

Safety Operating Guide

Navigating the Safe Disposal of Lys-CoA-tat: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to the rigorous safety standards upheld within the laboratory. The proper disposal of chemical reagents, particularly novel or specialized compounds like Lys-CoA-tat, is a critical component of a comprehensive safety protocol. This guide provides essential, step-by-step procedural information for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a potentially hazardous substance. Before initiating any disposal procedures, researchers must adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation or aerosol exposure.

Quantitative Data Summary for Related Compounds

PropertyValueSource
Molecular Weight 1108.82 g/mol [1]
Formula C31H53N10O19P3S·C2HF3O2[1]
Purity ≥95% (HPLC)[1][2]
Storage Temperature -20°C[1][2]
Physical Form Typically supplied as a solidN/A

General Disposal Protocol for Uncharacterized Chemical Waste

In the absence of explicit disposal directives for this compound, a conservative approach aligned with general best practices for uncharacterized research chemicals is mandatory. The following protocol should be implemented in close consultation with your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Identification and Segregation

  • Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste: this compound" and include the approximate concentration and quantity.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to dangerous reactions.

Step 2: Waste Collection and Storage

  • Containers: Use chemically resistant, sealed containers for all this compound waste (solid and liquid).

  • Storage Location: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area that is close to the point of generation.

  • Accumulation Time: Adhere to institutional and regulatory limits for the accumulation of hazardous waste.

Step 3: Consultation with EHS

  • Disclosure: Provide your EHS department with all available information on this compound, including its chemical structure (a conjugate of Lys-CoA and a Tat peptide), any known biological activity (e.g., p300 histone acetyltransferase inhibitor), and the nature of the waste (e.g., solid, in solution with solvents).

  • Guidance: Follow the specific disposal procedures and pickup schedules provided by your EHS department. They will determine the appropriate final disposal method, which may include incineration or other specialized treatments.

Step 4: Decontamination of Labware

  • Rinsing: Thoroughly rinse all glassware and equipment that came into contact with this compound with an appropriate solvent (e.g., the solvent used to dissolve the compound, followed by water).

  • Rinsate Collection: The initial rinsate should be collected and disposed of as hazardous waste along with the primary this compound waste.

  • Final Cleaning: After the initial decontamination, labware can be cleaned according to standard laboratory procedures.

Experimental Protocol: Inactivation (Hypothetical)

While no standard inactivation protocol for this compound exists, a potential approach, which must be validated and approved by your institution's EHS department before implementation , could involve chemical degradation. A possible, yet unverified, method might include treatment with a strong oxidizing agent or hydrolysis under acidic or basic conditions. However, attempting such procedures without expert consultation and a thorough risk assessment is strongly discouraged, as it could result in the generation of more hazardous byproducts.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated sds_check Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->sds_check follow_sds Follow SDS-specified disposal protocol. sds_check->follow_sds Yes treat_unknown Treat as uncharacterized hazardous waste. sds_check->treat_unknown No end End: Waste Disposed Compliantly follow_sds->end label_waste Label waste container clearly: 'Hazardous Waste: this compound' treat_unknown->label_waste segregate Segregate from other chemical waste streams. label_waste->segregate store Store in a designated satellite accumulation area. segregate->store contact_ehs Contact Institutional Environmental Health & Safety (EHS). store->contact_ehs provide_info Provide all available information on this compound to EHS. contact_ehs->provide_info ehs_protocol Follow EHS-provided disposal procedures. provide_info->ehs_protocol ehs_protocol->end

References

Personal protective equipment for handling Lys-CoA-tat

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lys-CoA-tat. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When working with this compound, a minimum level of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required PPE may be scaled up based on the specific experimental procedure and associated risks.

Core PPE Requirements:

  • Lab Coat: A standard, flame-resistant lab coat should be worn to protect clothing and skin from potential splashes and spills.[1]

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[2] For procedures with a higher risk of splashing, chemical splash goggles or a full-face shield worn over safety glasses are recommended.[1][2]

  • Gloves: Disposable nitrile gloves are recommended for handling this compound.[3] If direct contact or prolonged handling is expected, double-gloving can provide additional protection.[2] Gloves should be inspected for tears or holes before use and changed immediately if contaminated.

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.[1]

Summary of Recommended PPE for this compound Handling

Procedure Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety Glasses Nitrile Gloves Lab Coat Not generally required
Weighing & Aliquoting (Solid) Safety Goggles Nitrile Gloves (Double-gloved recommended) Lab Coat N95 Respirator (if not in a chemical hood)
Solution Preparation Safety Goggles / Face Shield Nitrile Gloves Lab Coat Chemical Fume Hood
Cell Culture/In Vivo Administration Safety Glasses Nitrile Gloves Lab Coat Biosafety Cabinet (if applicable)

| Waste Disposal | Safety Goggles | Nitrile Gloves | Lab Coat | Not generally required |

Operational Plan

A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.

2.1. Receiving and Storage

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) when opening the package.

  • Verify that the container is properly sealed and labeled.

  • Lys-CoA is typically stored at -20°C. Store this compound under the same conditions in a designated and clearly labeled freezer.

2.2. Handling and Solution Preparation

  • All handling of solid this compound should be performed in a chemical fume hood to minimize inhalation risk.

  • When preparing solutions, wear safety goggles and nitrile gloves. A face shield may be necessary for larger volumes.[2]

  • Use a dedicated set of calibrated pipettes and sterile, disposable tips.

  • To avoid contamination, do not return any unused solution to the stock container.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste: Dispose of any unused solid this compound as chemical waste in accordance with your institution's and local regulations.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour solutions down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be placed in a designated hazardous waste bag or container for disposal.

Experimental Protocols

While specific experimental protocols will vary, the following general guidelines should be followed when using this compound.

General Protocol for Preparing a Stock Solution:

  • Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

  • In a chemical fume hood, carefully weigh the desired amount of the compound.

  • Add the appropriate solvent (e.g., sterile water or a buffer recommended by the supplier) to the vial to achieve the desired stock concentration.

  • Gently vortex or pipette to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label all aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C or as recommended by the supplier.

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive & Inspect Package Store Store at -20°C Receive->Store Retrieve Retrieve from Storage Store->Retrieve Weigh Weigh Solid in Hood Retrieve->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Collect_Waste Collect Waste Experiment->Collect_Waste Dispose Dispose as Hazardous Waste Collect_Waste->Dispose

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.